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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Fluoro-1H-benzimidazole-4-carboxylic acid methyl ester: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of methyl 5-fluoro-1H-benzimidazole-4-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of methyl 5-fluoro-1H-benzimidazole-4-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2] The strategic introduction of a fluorine atom and a methyl ester group at specific positions on this scaffold creates a versatile chemical intermediate with substantial potential for drug discovery programs. This document details the compound's core physicochemical properties, outlines a plausible synthetic pathway and methods for structural elucidation, and explores its primary application as a key building block for potent therapeutic agents, most notably as a direct precursor to a new class of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.

Core Molecular Profile

The benzimidazole nucleus, an aromatic bicyclic system composed of fused benzene and imidazole rings, is a bioisostere of natural nucleotides, allowing it to readily interact with biological macromolecules.[1] This fundamental property underpins its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] The title compound, 5-fluoro-1H-benzimidazole-4-carboxylic acid methyl ester, leverages this potent core while incorporating specific functional groups to enhance its utility and biological activity.

The fluorine atom at the 5-position is a critical modification. Due to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5] The methyl ester at the 4-position serves as a versatile chemical handle, allowing for straightforward conversion into other functional groups, such as amides, which are often crucial for achieving desired biological activity.

Physicochemical Properties

A summary of the key identification and physical properties for 5-fluoro-1H-benzimidazole-4-carboxylic acid methyl ester is presented below.

PropertyValueSource(s)
CAS Number 1193789-41-1[6]
Molecular Formula C₉H₇FN₂O₂[6]
Molecular Weight 194.16 g/mol [6]
Synonyms Methyl 5-fluoro-1H-benzimidazole-4-carboxylate[6]
Appearance Solid (inferred from related structures)[7][8]
Solubility Poor solubility in water; Soluble in organic solvents like DMSO (inferred from related structures)[9]
Storage Store in a cool, dry place, sealed from moisture and air[8][9]

Note: Experimental data such as melting point and specific solubility values are not widely available in public literature and are typically found on vendor-specific certificates of analysis.

Synthesis and Characterization

Plausible Synthetic Workflow

A highly probable synthetic pathway involves the reductive cyclization of a substituted o-nitroaniline. This "one-pot" approach is efficient as it minimizes intermediate isolation steps, reducing solvent usage and reaction time.[1] The logical precursor would be methyl 2-amino-3-nitro-6-fluorobenzoate, which can be cyclized with a formylating agent (e.g., formic acid or a derivative) following the reduction of the nitro group.

G cluster_0 Starting Material Preparation cluster_1 One-Pot Reductive Cyclization SM Methyl 2-amino-6-fluorobenzoate INT1 Methyl 2-amino-6-fluoro-3-nitrobenzoate SM->INT1 Nitration (e.g., HNO₃/H₂SO₄) INT2 In situ diamine intermediate INT1->INT2 1. Reduction (e.g., Na₂S₂O₄, H₂/Pd-C) PRODUCT 5-fluoro-1H-benzimidazole- 4-carboxylic acid methyl ester INT2->PRODUCT 2. Cyclization (e.g., Formic Acid, Reflux) G ESTER Methyl 5-fluoro-1H-benzimidazole- 4-carboxylate (Precursor) REAGENT + R-NH₂ (Amine) ESTER->REAGENT AMIDE 5-fluoro-1H-benzimidazole- 4-carboxamide Derivative (Bioactive PARP-1 Inhibitor) REAGENT->AMIDE Amidation

Sources

Exploratory

Biological Activity of Benzimidazole-4-Carboxylate Derivatives: A Technical Guide

This guide details the biological activity, structure-activity relationships (SAR), and synthesis of benzimidazole-4-carboxylate derivatives . Unlike the more common 2- or 5-substituted isomers, the 4-position offers a u...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biological activity, structure-activity relationships (SAR), and synthesis of benzimidazole-4-carboxylate derivatives . Unlike the more common 2- or 5-substituted isomers, the 4-position offers a unique steric and electronic environment, enabling high-affinity interactions with targets like PARP-1, 5-HT4 receptors, and viral polymerases.

The "Privileged" 4-Position: Structural Significance

The benzimidazole scaffold is ubiquitous in medicinal chemistry, but the 4-carboxylate (or 4-carboxamide) substitution pattern is distinct.

  • Intramolecular Hydrogen Bonding: The 4-carbonyl group can form a stable intramolecular hydrogen bond with the N-H of the imidazole ring (N1). This locks the conformation, reducing the entropic penalty upon binding to a protein target.

  • Steric Occlusion: Substituents at the 4-position project into a different vector space than the 5- or 6-positions, often occupying "roof" or "floor" regions of an enzyme's active site (e.g., the nicotinamide pocket of PARP).

  • Electronic Modulation: The electron-withdrawing nature of the carboxylate at C4 pulls electron density from the imidazole ring, altering the pKa of the N3 nitrogen and affecting solubility and permeability.

Chemical Synthesis: Overcoming Steric Hindrance

Synthesizing 4-substituted benzimidazoles is more challenging than accessing the 5-isomer due to the proximity of the carboxylate group to the condensing diamine. Standard Phillips conditions (strong acid, high heat) often fail or result in low yields for this isomer.

Validated Synthetic Route: Oxidative Cyclization

The most robust method involves the oxidative cyclization of 2,3-diaminobenzoic acid (or its esters/amides).

DOT Diagram: Synthesis Workflow

Synthesis Start 2,3-Diaminobenzoic Acid Intermediate Schiff Base / Amine Intermediate Start->Intermediate Condensation (MeOH/DMF) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Intermediate Product Benzimidazole-4-Carboxylic Acid Derivative Intermediate->Product Oxidative Cyclization (Reflux) Oxidant Oxidant: K3Fe(CN)6 or Cu(OAc)2 Oxidant->Intermediate Promotes

Figure 1: Oxidative cyclization route for benzimidazole-4-carboxylate synthesis. This method avoids the harsh conditions of acid-catalyzed dehydration.

Oncology: PARP-1 Inhibition

The most clinically significant application of benzimidazole-4-carboxamides is in the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) .

Mechanism of Action

PARP-1 repairs single-strand DNA breaks. Inhibitors trap PARP-1 on DNA, leading to double-strand breaks that are lethal to cancer cells with BRCA mutations (synthetic lethality).

  • Pharmacophore: The 4-carboxamide group mimics the nicotinamide moiety of NAD+ (the natural substrate of PARP).

  • Key Compound: A-620223 (2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide).

  • Potency:

    
    ; Cellular 
    
    
    
    .
Structure-Activity Relationship (SAR)
FeatureStructural RequirementBiological Impact
4-Carboxamide Primary Amide (

)
Forms critical H-bonds with Gly863 and Ser904 in the PARP active site.
2-Position Cyclic Amine (e.g., Piperidine)Solubilizing group that extends into the solvent-exposed region; improves pharmacokinetics.
Benzimidazole Core Unsubstituted benzene ringParticipates in

-stacking interactions with Tyr1224 .

DOT Diagram: PARP-1 Binding Mode

PARP_Binding Ligand_Core Benzimidazole Core Ligand_Amide 4-Carboxamide Group Ligand_Core->Ligand_Amide Ligand_R2 2-Piperidine Group Ligand_Core->Ligand_R2 Tyr1224 Tyr1224 (Pi-Stacking) Ligand_Core->Tyr1224 Pi-Pi Stack Ser904 Ser904 (H-Bond Donor) Ligand_Amide->Ser904 H-Bond Gly863 Gly863 (H-Bond Acceptor) Ligand_Amide->Gly863 H-Bond Solvent Solvent Channel Ligand_R2->Solvent Solubility

Figure 2: Schematic binding mode of benzimidazole-4-carboxamide inhibitors within the PARP-1 catalytic pocket.

Neuroscience & GI: 5-HT4 Receptor Antagonism

Benzimidazole-4-carboxylates (specifically esters and amides) are potent antagonists of the 5-HT4 receptor , a G-protein coupled receptor involved in gastrointestinal motility and cognition.

Key Insights
  • Selectivity: These derivatives show sub-nanomolar affinity (

    
    ) for 5-HT4, with >1000-fold selectivity over 5-HT3.[1]
    
  • Critical SAR:

    • Basic Nitrogen: A bulky basic nitrogen (e.g., piperidine) is required.

    • Distance Constraint: The distance between the aromatic ring centroid and the basic nitrogen must be approximately 8.0 Å .[1]

    • 4-Position: The carboxylate/amide at C4 orients the molecule to fit the receptor's specific hydrophobic pocket, distinct from the 5-HT3 binding mode.

Virology: Enterovirus Inhibition

Recent studies highlight the activity of 2-pyridyl-1H-benzimidazole-4-carboxamides against Enteroviruses, specifically Coxsackievirus B3 (CVB3) .

  • Activity Profile: Potent inhibition of viral replication in Vero cells.[2]

  • Mechanism: These compounds likely interfere with the viral RNA-dependent RNA polymerase (RdRp) or the viral capsid uncoating process, distinct from the mechanism of pleconaril.

  • Specificity: The 4-carboxamide is essential; moving the carboxamide to the 5-position often results in a loss of potency for this specific viral target.

Experimental Protocols

Protocol A: Synthesis of 2-Aryl-1H-benzimidazole-4-carboxylic Acid

Validation: This method uses Potassium Ferricyanide (


) to drive the cyclization, avoiding the formation of degradation products common in acid-catalyzed routes.
  • Reagents: 2,3-Diaminobenzoic acid (2.0 g, 13.1 mmol), Aryl Aldehyde (1.05 equiv.),

    
     (2.0 equiv.), DMF (30 mL), Water (10 mL).
    
  • Step 1 (Condensation): Dissolve 2,3-diaminobenzoic acid in DMF. Add the aldehyde dropwise at room temperature. Stir for 30 minutes to form the Schiff base intermediate (often visible as a color change).

  • Step 2 (Cyclization): Add

    
     dissolved in water. Heat the mixture to 100°C  for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/MeOH 9:1).
    
  • Workup: Cool to room temperature. Pour into ice-water (200 mL). The product usually precipitates. Filter the solid.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Acetone/Ammonia gradient).

  • QC Check: Verify 4-position regiochemistry via HMBC NMR (look for correlation between C4-carboxyl carbon and the H5/H7 protons).

Protocol B: PARP-1 Inhibition Assay (Colorimetric)

Validation: Uses a histone-coated plate to mimic physiological DNA repair conditions.

  • Setup: Coat 96-well plates with Histones (

    
     in PBS) overnight at 4°C. Wash 3x with PBST.
    
  • Reaction Mix: Prepare PARP assay buffer (50 mM Tris-HCl pH 8.0, 25 mM

    
    ). Add activated DNA (1 
    
    
    
    ), NAD+ (
    
    
    ), and biotinylated NAD+ (
    
    
    ).
  • Inhibitor Addition: Add the benzimidazole-4-carboxamide derivative (serial dilutions from 10

    
     to 1 nM) to the wells.
    
  • Enzyme Initiation: Add recombinant PARP-1 enzyme (0.5 units/well). Incubate at room temperature for 60 minutes.

  • Detection: Wash plate. Add Streptavidin-HRP conjugate (1:5000). Incubate 30 min. Wash. Add TMB substrate. Stop reaction with 2N

    
    .
    
  • Readout: Measure Absorbance at 450 nm. Calculate

    
     using a 4-parameter logistic regression.
    

References

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP)

    • Source: Bioorganic & Medicinal Chemistry[3][4][5][6]

    • URL:[Link]

  • Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists

    • Source: Bioorganic & Medicinal Chemistry[3][4][5][6]

    • URL:[Link][1]

  • Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors

    • Source: Letters in Drug Design & Discovery
    • URL:[Link]

  • Convenient Method for the Preparation of 2-Aryl-1H-benzimidazole-4-carboxylic Acids

    • Source: Synthetic Communic
    • URL:[Link][7]

  • Synthesis and antiviral activity against Coxsackie virus B3 of some novel benzimidazole deriv

    • Source: Bioorganic & Medicinal Chemistry Letters[2][3]

    • URL:[Link]

Sources

Foundational

The Fluorinated Anchor: Therapeutic Potential & Synthetic Utility of Methyl 5-fluoro-1H-benzimidazole-4-carboxylate

The following technical guide details the therapeutic utility, chemical architecture, and experimental applications of Methyl 5-fluoro-1H-benzimidazole-4-carboxylate . Executive Summary Methyl 5-fluoro-1H-benzimidazole-4...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility, chemical architecture, and experimental applications of Methyl 5-fluoro-1H-benzimidazole-4-carboxylate .

Executive Summary

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (MFBC) is not merely a chemical intermediate; it is a privileged pharmacophore scaffold critical to the development of next-generation Poly (ADP-ribose) polymerase (PARP) inhibitors. While the ester itself functions primarily as a synthetic lynchpin or prodrug, its structural derivatives—specifically the 4-carboxamides —are potent chemotherapeutic agents used to target BRCA-deficient malignancies via synthetic lethality.

This guide analyzes the compound’s role in mimicking the nicotinamide pocket of NAD+, its synthetic versatility in generating library diversity, and the specific protocols required to validate its therapeutic efficacy.

Chemical Architecture & Pharmacophore Analysis[1][2]

The therapeutic potency of MFBC derivatives stems from their ability to competitively inhibit the PARP-1 enzyme. The structural logic follows a precise "lock-and-key" mechanism where the benzimidazole core acts as a bioisostere for the nicotinamide ring of NAD+ (the natural substrate of PARP).

Structural Logic
FeatureFunction in PARP Inhibition
Benzimidazole Core Mimics the nicotinamide ring of NAD+, forming critical

-stacking interactions with Tyr907 in the PARP-1 catalytic domain.
4-Carboxylate (Ester) Synthetic Handle: Acts as the precursor to the 4-carboxamide. Binding: The derived amide forms essential hydrogen bonds with Gly863 and Ser904.
5-Fluoro Substitution Metabolic Shield: Blocks the metabolically vulnerable C5 position from oxidation. Electronic Modulation: Lowers the pKa of the imidazole nitrogen, optimizing hydrogen bond donor strength.
The "Fluorine Effect"

The introduction of fluorine at the C5 position is non-trivial. In structure-activity relationship (SAR) studies, 5-fluoro analogues consistently demonstrate superior metabolic stability compared to their non-fluorinated counterparts. The high electronegativity of fluorine pulls electron density from the aromatic ring, influencing the dipole moment and enhancing the molecule's affinity for the hydrophobic pocket of the enzyme.

Therapeutic Applications: Oncology & Synthetic Lethality

The primary application of MFBC is the synthesis of inhibitors for PARP-1 and PARP-2 .

Mechanism of Action (MoA)

In normal cells, PARP enzymes repair single-strand DNA breaks (SSBs) via the Base Excision Repair (BER) pathway.[1] In cancer cells with BRCA1/2 mutations (Homologous Recombination deficient), inhibiting PARP leads to the accumulation of SSBs. These SSBs convert to double-strand breaks (DSBs) during replication, which the cell cannot repair, triggering apoptosis.

  • Target: PARP-1 Catalytic Domain (NAD+ binding site).

  • Outcome: Synthetic Lethality in BRCA-/- cells.[2]

  • Potentiation: Enhances cytotoxicity of alkylating agents (e.g., Temozolomide) and topoisomerase inhibitors.

Clinical Relevance

Derivatives synthesized from the MFBC scaffold have shown IC50 values in the low nanomolar (nM) range (e.g., 2–10 nM) against PARP-1, comparable to clinical standards like Veliparib and Olaparib .

Synthetic Pathway & Optimization

The synthesis of biologically active PARP inhibitors from MFBC involves a conversion of the ester to a carboxamide, often followed by N-alkylation to introduce solubility-enhancing groups (e.g., piperidine rings).

Synthetic Workflow Diagram

G Start Precursor (Fluoro-diaminobenzoate) Cyclization Cyclization (Formic Acid/Aldehyde) Start->Cyclization Ring Closure MFBC Methyl 5-fluoro-1H- benzimidazole-4-carboxylate (The Core Scaffold) Cyclization->MFBC Isolation Amidation Ammonolysis / Aminolysis MFBC->Amidation Functionalization ActiveDrug Active PARP Inhibitor (5-Fluoro-4-carboxamide) Amidation->ActiveDrug Final Deprotection

Caption: Figure 1. Synthetic trajectory from precursor to active PARP inhibitor using MFBC as the central divergence point.

Experimental Protocols

As a self-validating system, the following protocols ensure the identity of the scaffold and its conversion to an active inhibitor.

Protocol A: Synthesis of Methyl 5-fluoro-1H-benzimidazole-4-carboxylate

Note: This protocol assumes a starting material of methyl 2,3-diamino-6-fluorobenzoate.

  • Reagents: Methyl 2,3-diamino-6-fluorobenzoate (1.0 eq), Formic acid (5.0 eq), Trimethyl orthoformate (solvent/reagent).

  • Procedure:

    • Dissolve the diamine in trimethyl orthoformate under an inert atmosphere (

      
      ).
      
    • Add catalytic formic acid.

    • Reflux at 80°C for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Workup: Evaporate solvent in vacuo. Triturate the residue with diethyl ether to precipitate the benzimidazole ester.

    • Validation:

      
      -NMR should show a singlet around 8.2–8.4 ppm (C2-H of benzimidazole) and the methyl ester singlet at 3.9 ppm.
      
Protocol B: Conversion to Active Carboxamide (Aminolysis)

To generate the active PARP inhibitor moiety.

  • Reagents: MFBC (1.0 eq), 7N Ammonia in Methanol (excess) or specific amine (e.g., 4-aminopiperidine).

  • Procedure:

    • Seal MFBC and ammonia/amine solution in a pressure tube.

    • Heat to 90°C for 12–16 hours.

    • Cool to room temperature. The product often precipitates.

    • Purification: Recrystallize from Ethanol/Water.

  • Result: Formation of 5-fluoro-1H-benzimidazole-4-carboxamide .

Protocol C: PARP-1 Inhibition Assay (HTRF Method)

Quantifies the therapeutic potential of the synthesized derivative.

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) assay measuring NAD+ consumption or Poly(ADP-ribose) formation.

  • Reagents: Recombinant Human PARP-1 enzyme, Biotinylated NAD+, Activated DNA, Europium-cryptate labeled antibody.

  • Steps:

    • Incubate PARP-1 (0.5 U/well) with the test compound (dilution series 0.1 nM – 10

      
      M) for 15 mins.
      
    • Initiate reaction by adding NAD+ and DNA. Incubate for 30 mins at RT.

    • Add detection reagents (Eu-cryptate and XL665 acceptor).

    • Read fluorescence ratio (665/620 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Success Criteria: Validated hits should exhibit IC50 < 50 nM.

Comparative Data: Ester vs. Amide

The following table illustrates why the conversion of the ester (MFBC) to the amide is non-negotiable for therapeutic activity.

Compound FormFunctional Group (C4)PARP-1 IC50 (Estimated)Cellular Activity (HCT116)
MFBC (The Scaffold) Methyl Ester (-COOMe)> 10,000 nM (Inactive)Negligible
Derivative A Primary Amide (-CONH2)~ 45 nMModerate
Derivative B Substituted Amide (e.g., Piperidine)< 10 nM High (Cytotoxic)

Insight: The methyl ester lacks the hydrogen bond donor capability required to engage the Gly863 residue in the PARP active site, rendering it inactive until converted.

References

  • Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016.[3] Link

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP). Bioorganic & Medicinal Chemistry, 2008.[4] Link

  • Recent advances in the development of PARP inhibitors. Journal of Hematology & Oncology, 2020. Link

  • Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. International Journal of Pharmaceutical Sciences, 2024. Link

Sources

Exploratory

Strategic Design and Synthesis of 5-Fluoro-4-Substituted Benzimidazoles

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The "Privileged" Desymmetrization The benzimidazole scaffold is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Desymmetrization

The benzimidazole scaffold is a cornerstone of medicinal chemistry, often functioning as a bioisostere for purines in kinase inhibitors (e.g., Abemaciclib) or as a proton-pump inhibitor pharmacophore.[1] However, the 5-fluoro-4-substituted motif represents a specific, high-value structural subclass.

This specific substitution pattern offers two distinct advantages over the generic benzimidazole scaffold:

  • Electronic Modulation (C5-F): The fluorine atom at C5 lowers the pKa of the imidazole NH (or N-alkyl variants), modulating hydrogen bond donor capability while blocking the metabolically labile C5 position (para to the nitrogen) from oxidation.

  • Vector Exploration (C4-Sub): The C4 position provides a unique vector to access the "solvent front" or "gatekeeper" regions in kinase ATP pockets, often inducing a twisted conformation that improves selectivity against homologous enzymes.

This guide details the strategic design, regioselective synthesis, and biological validation of this specific scaffold.

Structural Logic & Pharmacophore Mapping

The Fluorine Effect

In the 5-fluoro-4-substituted motif, the fluorine atom is not merely a metabolic blocker. Its strong electronegativity exerts an inductive effect (-I) on the imidazole ring system.

  • pKa Shift: Unsubstituted benzimidazole has a pKa ~5.5. The 5-fluoro substitution lowers this, affecting the protonation state at physiological pH.

  • Dipole Alignment: In kinase binding, the C-F bond often aligns with backbone carbonyls (e.g., Hinge Region), providing weak but specific orthogonal dipolar interactions.

The C4 "Steering" Substituent

The C4 substituent is sterically demanding. Unlike C5 or C6 substitutions, which extend linearly, a C4 substituent clashes with the N3/NH position.

  • Conformational Lock: This steric clash forces the substituent out of planarity, creating atropisomer-like properties that can be exploited to fill hydrophobic pockets (e.g., the hydrophobic back-pocket of VEGFR-2).

Mechanism of Action Visualization

The following diagram illustrates the binding mode logic of a 5-fluoro-4-substituted benzimidazole within a generic Kinase ATP pocket.

PharmacophoreMap Scaffold Benzimidazole Core (Hinge Binder) Target ATP Binding Pocket (Kinase Domain) Scaffold->Target H-Bonds (Hinge) C5_Fluoro C5-Fluorine (Metabolic Block/Electronic) C5_Fluoro->Scaffold Inductive Effect (-I) Metabolism CYP450 Oxidation C5_Fluoro->Metabolism Blocks C4_Sub C4-Substituent (Solubility/Gatekeeper) C4_Sub->Scaffold Steric Twist C4_Sub->Target Hydrophobic Interaction

Figure 1: Pharmacophore mapping of the 5-fluoro-4-substituted benzimidazole scaffold, highlighting the dual role of electronic modulation and steric control.

Synthetic Challenges & Regioselectivity

The primary challenge in synthesizing 5-fluoro-4-substituted benzimidazoles is regiocontrol .

The Tautomer Trap

If the imidazole nitrogen (N1) is unsubstituted, the molecule exists as a tautomeric mixture. A "4-substituted" benzimidazole is in rapid equilibrium with the "7-substituted" form.

  • Solution: Regiochemistry becomes fixed only upon N-alkylation .

Synthetic Route: The "Directed Cyclization" Protocol

To avoid inseparable mixtures of regioisomers during N-alkylation of a pre-formed benzimidazole, the most robust method is De Novo Construction from a substituted phenylenediamine precursor.

Validated Workflow
  • Starting Material: 3-chloro-4-fluoronitrobenzene (or similar).

  • Nucleophilic Aromatic Substitution (

    
    ):  Introduction of the C4-substituent precursor.
    
  • Reduction: Nitro to Aniline.

  • Cyclization: Formation of the imidazole ring.

SynthesisWorkflow Start 3-chloro-4-fluoro-nitrobenzene Step1 Step 1: SnAr Displacement (Introduce C4 Substituent) Start->Step1 Inter1 Intermediate: 3-Sub-4-fluoro-nitrobenzene Step1->Inter1 Step2 Step 2: Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Inter2 Intermediate: 1,2-Diamine Step2->Inter2 Step3 Step 3: Cyclization (Aldehyde + Na2S2O5 or Acid) Inter2->Step3 Final Target: 5-Fluoro-4-Sub-Benzimidazole Step3->Final

Figure 2: Regioselective synthetic pathway avoiding late-stage isomer separation issues.

Detailed Experimental Protocol

Objective: Synthesis of 4-(3-morpholinopropoxy)-5-fluoro-1H-benzimidazole (Analog of PI3K inhibitor ZSTK474 series). Rationale: This protocol demonstrates the introduction of a solubility-enhancing group at C4 while maintaining the C5-fluorine.

Step 1: Displacement

Reagents: 2,3-difluoro-6-nitroaniline (Precursor), 3-morpholinopropan-1-ol, NaH, THF.

  • Preparation: Suspend NaH (60% dispersion, 1.2 eq) in dry THF at 0°C under Argon.

  • Addition: Dropwise add 3-morpholinopropan-1-ol (1.0 eq). Stir for 30 min to generate the alkoxide.

  • Displacement: Add the fluoronitroaniline precursor. The fluorine ortho to the nitro group is more activated and will be displaced preferentially due to the directing effect of the nitro group.

  • Condition: Warm to RT and stir for 4h. Monitor by TLC.

  • Workup: Quench with ice water, extract with EtOAc.

Step 2: Nitro Reduction

Reagents: Fe powder,


, EtOH/Water (4:1).
  • Setup: Dissolve the nitro-intermediate in EtOH/Water. Add Fe powder (5 eq) and

    
     (5 eq).
    
  • Reaction: Reflux at 80°C for 2 hours.

  • Filtration: Filter hot through Celite to remove iron residues.

  • Isolation: Concentrate filtrate to yield the phenylene diamine. Note: Diamines are oxidation-prone; proceed immediately to cyclization.

Step 3: Oxidative Cyclization

Reagents: Anhydrous DMF, Benzaldehyde (or specific aldehyde for target),


 (Sodium metabisulfite).
  • Mix: Dissolve the fresh diamine (1 eq) and aldehyde (1 eq) in DMF.

  • Catalyst: Add

    
     (1.2 eq). This acts as a mild oxidant to drive the condensation to the benzimidazole state.
    
  • Heat: Microwave irradiation at 120°C for 15 mins (or reflux 4h).

  • Purification: Pour into water. The precipitate is collected and recrystallized from Ethanol.

Data Analysis & SAR Trends

The following table summarizes key Structure-Activity Relationship (SAR) trends for 5-fluoro-4-substituted benzimidazoles in Kinase Inhibition (e.g., VEGFR-2, PI3K).

Structural FeatureModificationImpact on Potency (

)
Impact on Properties
C5-Position Fluorine (F)Maintained/Improved Increases metabolic stability; lowers NH pKa.
Hydrogen (H)ReducedSusceptible to rapid oxidation.
C4-Position -O-(CH2)n-AmineHigh Potency Critical for solubility; amine forms salt bridge.
-PhenylModerateGood hydrophobic fit but poor solubility.
-H (Unsubstituted)LowLoss of "Gatekeeper" interaction.
N1-Position -CH3 / AlkylVariableFixes tautomer; prevents non-specific binding.

Key Insight: The combination of C5-F and C4-Alkoxyamine (as seen in ZSTK474 analogs) provides the optimal balance of metabolic stability (C5) and aqueous solubility (C4), which is often the failure point for benzimidazole drug candidates.

References

  • Rewcastle, G. W., et al. (2013).[2] "Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of ZSTK474." European Journal of Medicinal Chemistry.

  • Spica, T., et al. (2016). "Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Duran, H., et al. (2021). "In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds." ACG Publications.[3]

  • Frey, J., et al. (2007). "Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors."[4] Journal of Medicinal Chemistry.

  • Tonelli, M., et al. (2010). "Benzimidazole derivatives as a potential class of antitumor agents."[1][3][5][6][7][8][9] Current Medicinal Chemistry.

Sources

Foundational

Methyl 5-Fluoro-1H-Benzimidazole-4-Carboxylate: Technical Profile &amp; Synthesis Guide

The following technical guide details the molecular profile, synthesis, and application of methyl 5-fluoro-1H-benzimidazole-4-carboxylate , a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular profile, synthesis, and application of methyl 5-fluoro-1H-benzimidazole-4-carboxylate , a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors.

Executive Summary

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (CAS: 1193789-41-1) is a highly specialized heterocyclic scaffold used primarily in medicinal chemistry. It serves as a key regioisomeric intermediate for synthesizing PARP inhibitors (e.g., fluoro-analogs of Veliparib) and other kinase inhibitors where the 4-carboxamide pharmacophore is essential for hydrogen bonding with the target protein's backbone (typically Gly863 in PARP-1). The 5-fluorine substitution is strategically placed to modulate metabolic stability and electronic properties of the benzimidazole core.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data establishes the baseline identity for analytical verification.

PropertySpecification
IUPAC Name Methyl 5-fluoro-1H-benzimidazole-4-carboxylate
CAS Number 1193789-41-1
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol
Exact Mass 194.0492
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calc) ~10.5 (NH acidic), ~4.5 (Basic N)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Structural SMILES

COC(=O)C1=C(F)C=CC2=C1N=CN2

Synthetic Methodology

The synthesis of the 4,5-disubstituted benzimidazole core requires precise regio-control, as the steric bulk of the 4-ester and 5-fluoro groups makes the cyclization sensitive. The most robust route proceeds via the Phillips Condensation or Orthoformate Cyclization of a substituted diaminobenzoate precursor.

Retrosynthetic Analysis (Diagram)

The following logic flow illustrates the construction of the benzimidazole ring from a fluoro-nitro-benzoate precursor.

SynthesisPath Precursor Methyl 2-amino-4-fluoro-3-nitrobenzoate (Precursor) Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Precursor->Reduction Diamine Methyl 2,3-diamino-4-fluorobenzoate (Key Intermediate) Reduction->Diamine Cyclization Cyclization (HC(OMe)3 or Formic Acid) Diamine->Cyclization Target Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (Target) Cyclization->Target

Figure 1: Retrosynthetic pathway for the construction of the 4-carboxylate-5-fluoro-benzimidazole core.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for electron-deficient benzimidazoles [1, 2].

Step 1: Preparation of the Diamine Intermediate
  • Starting Material: Methyl 2-amino-4-fluoro-3-nitrobenzoate.

  • Reagents: 10% Pd/C, Methanol, Hydrogen gas (balloon pressure).

  • Procedure:

    • Dissolve the nitro-ester in anhydrous methanol (0.1 M concentration).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere at room temperature for 4–6 hours. Monitor by TLC or LCMS for disappearance of the nitro peak.

    • Critical Step: Filter immediately through Celite under nitrogen to prevent oxidation of the electron-rich diamine.

    • Concentrate in vacuo to yield methyl 2,3-diamino-4-fluorobenzoate . Use immediately in Step 2.

Step 2: Cyclization to Benzimidazole
  • Reagents: Trimethyl orthoformate (TMOF), p-Toluenesulfonic acid (cat.).

  • Procedure:

    • Suspend the fresh diamine in TMOF (5–10 equiv). TMOF acts as both reagent and solvent.

    • Add a catalytic amount of p-TsOH (1–2 mol%).

    • Heat to reflux (approx. 100–105 °C) for 2–3 hours.

    • Workup: Cool the reaction mixture. The product often precipitates upon cooling.

    • If no precipitate forms, concentrate to dryness and triturate with diethyl ether/hexanes.

    • Purification: Recrystallize from Methanol/Water or purify via flash chromatography (DCM/MeOH gradient) if necessary.

Strategic Application: PARP Inhibition

This molecule is a "privileged scaffold" intermediate. The 4-carboxylate is typically converted into a primary amide to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.

Downstream Workflow

To generate bioactive PARP inhibitors (e.g., Veliparib analogs), the methyl ester is subjected to:

  • Aminolysis: Treatment with NH₃/MeOH or specific amines to form the carboxamide.

  • C2-Functionalization: If a substituent at the 2-position is required, the cyclization in Step 2 is modified (using an aldehyde instead of TMOF) or the C2-H is lithiated/halogenated post-synthesis.

PARP_SAR cluster_mod Downstream Modifications Target Methyl 5-fluoro-1H-benzimidazole-4-carboxylate Amide 4-Carboxamide Formation (H-bond anchor to Gly863) Target->Amide NH3/MeOH C2_Sub C2-Functionalization (Solubility/Potency tuning) Target->C2_Sub Lithiation or Aldehyde Cyclization Drug Drug Amide->Drug Bioactive PARP Inhibitor

Figure 2: Strategic derivatization of the scaffold for drug discovery.

Analytical Validation

To ensure the integrity of the synthesized core, the following NMR signals are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~8.3 ppm (s, 1H): C2-H proton (distinctive singlet for unsubstituted benzimidazole).

    • δ ~3.9 ppm (s, 3H): Methyl ester (-OCH₃).

    • Aromatic Region: Two doublets or multiplet corresponding to H6 and H7, showing H-F coupling constants.

  • ¹⁹F NMR: Single peak, typically around -120 to -130 ppm (referenced to CFCl₃).

Handling and Safety

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The diamine precursor is air-sensitive; the final benzimidazole is relatively stable.

  • MSDS Note: Avoid inhalation of dust. Use standard PPE (gloves, goggles, fume hood).

References

  • BLD Pharm. (2025). Product Analysis: Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (CAS 1193789-41-1). Retrieved from

  • Zhu, H., et al. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 3986-3990. Retrieved from

  • PubChem. (2025). Compound Summary: Methyl 5-fluoro-1H-benzimidazole-4-carboxylate.[1] Retrieved from

  • ChemScene. (2025). Building Blocks: Methyl 5-fluoro-1H-benzimidazole-4-carboxylate. Retrieved from

Sources

Exploratory

Novel Benzimidazole Carboxylates &amp; Carboxamides for PARP-1 Inhibition

The following technical guide details the design, synthesis, and evaluation of benzimidazole-4-carboxylate derivatives and their active carboxamide counterparts for PARP-1 inhibition. Technical Guide for Drug Discovery &...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the design, synthesis, and evaluation of benzimidazole-4-carboxylate derivatives and their active carboxamide counterparts for PARP-1 inhibition.

Technical Guide for Drug Discovery & Development

Executive Summary: The Carboxylate-Carboxamide Axis

In the landscape of DNA damage response (DDR) therapeutics, the benzimidazole-4-carboxamide scaffold (e.g., Veliparib) is a gold standard for Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition. However, the benzimidazole-4-carboxylate (ester/acid) moiety serves two critical, often overlooked roles:

  • Synthetic Linchpin: It is the obligate precursor for generating the nicotinamide-mimicking carboxamide warhead.

  • Prodrug Vector: Recent "novel" applications utilize the carboxylate functionality to attach organelle-targeting motifs (e.g., mitochondrial targeting) or solubility-enhancing promoieties, which are cleaved in situ to release the active inhibitor.

This guide provides a comprehensive technical workflow for leveraging the benzimidazole carboxylate scaffold, moving from rational design and chemical synthesis to biological validation.

Rational Design & Structural Logic

The Pharmacophore: Why Benzimidazole-4-Carboxamide?

PARP-1 catalyzes the transfer of ADP-ribose from NAD+ to nuclear proteins.[1] The catalytic pocket binds the nicotinamide moiety of NAD+.[2]

  • The Mimicry: The benzimidazole ring mimics the adenine/nicotinamide core.

  • The Warhead: The 4-carboxamide group forms a critical hydrogen bond network with Gly863 and Ser904 in the PARP-1 active site.

  • The "Carboxylate" Challenge: A free carboxylate (acid) or ester at the 4-position lacks the H-bond donor capability required for this interaction, typically resulting in a >100-fold loss in potency (IC50 > 1000 nM vs. < 5 nM for amides). Therefore, "novel carboxylates" in the literature often refer to prodrugs or synthetic intermediates .

Mechanism of Action & Synthetic Lethality

Inhibitors trap PARP-1 on damaged DNA, stalling replication forks. In BRCA1/2-deficient cells (which lack Homologous Recombination repair), this leads to double-strand breaks and cell death (Synthetic Lethality).

PARP_Mechanism DNA_Damage SSB DNA Damage PARP_Bind PARP-1 Recruited to DNA DNA_Damage->PARP_Bind PARylation Poly(ADP-ribosyl)ation (Repair Recruitment) PARP_Bind->PARylation Normal Function Trapping PARP-DNA Trapping PARP_Bind->Trapping + Inhibitor NAD NAD+ Substrate NAD->PARylation Inhibitor Benzimidazole Inhibitor Inhibitor->PARP_Bind Competes with NAD+ Collapse Replication Fork Collapse Trapping->Collapse Death Synthetic Lethality (Cell Death) Collapse->Death In BRCA-/- Cells

Figure 1: Mechanism of PARP-1 inhibition and the concept of synthetic lethality.

Chemical Synthesis Protocol

This protocol details the synthesis of a Veliparib-like analog, starting from the benzimidazole-4-carboxylate intermediate.

Retrosynthetic Strategy

The route utilizes a 2,3-diaminobenzoate precursor to form the benzimidazole core (the carboxylate stage) before converting it to the active carboxamide.

Step-by-Step Methodology

Reagents: Methyl 2,3-diaminobenzoate, N-Boc-proline (or relevant carboxylic acid side chain), HATU, DIPEA, Acetic Acid, Methanolic Ammonia.

Phase 1: Formation of the Benzimidazole Carboxylate Intermediate
  • Coupling: Dissolve N-Boc-2-methylproline (1.0 eq) and DIPEA (2.0 eq) in DMF. Add HATU (1.1 eq) and stir for 15 min. Add Methyl 2,3-diaminobenzoate (1.0 eq). Stir at RT for 12 h.

    • Checkpoint: Monitor by TLC (formation of the amide intermediate).

  • Cyclization: Evaporate solvent. Redissolve the crude amide in glacial acetic acid (AcOH) and reflux at 110°C for 2–4 hours.

    • Reaction: Acid-catalyzed dehydration closes the imidazole ring.

  • Isolation: Concentrate AcOH. Neutralize with saturated NaHCO3. Extract with EtOAc.[3]

    • Product:Methyl 2-(1-Boc-2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxylate . (This is the stable "carboxylate" intermediate).

Phase 2: Conversion to Active Carboxamide
  • Aminolysis: Dissolve the methyl ester intermediate in a sealed tube with 7N NH3 in methanol. Heat to 80°C for 24–48 hours.

    • Note: This step converts the ester (carboxylate) to the primary amide.

  • Deprotection: Treat with 4M HCl in dioxane at RT for 1 hour to remove the Boc group.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

Synthesis_Workflow Start Methyl 2,3-diaminobenzoate Coupling Step 1: Amide Coupling (HATU, Side Chain-COOH) Start->Coupling Cyclization Step 2: Cyclization (AcOH, Reflux) Forms Benzimidazole Core Coupling->Cyclization Intermediate INTERMEDIATE: Benzimidazole-4-Carboxylate (Ester) Cyclization->Intermediate Aminolysis Step 3: Aminolysis (NH3/MeOH, 80°C) Intermediate->Aminolysis Critical Activation Final ACTIVE INHIBITOR: Benzimidazole-4-Carboxamide Aminolysis->Final

Figure 2: Synthetic route transforming the carboxylate precursor into the active carboxamide inhibitor.

Biological Evaluation: Self-Validating Protocols

To confirm the activity of the synthesized compounds, a colorimetric PARP-1 assay is the industry standard for high-throughput screening.

PARP-1 Colorimetric Assay Protocol

Principle: Measures the incorporation of biotinylated ADP-ribose onto histone proteins by purified PARP-1 enzyme.

Materials:

  • Recombinant Human PARP-1 Enzyme (0.5 U/well).

  • Substrate: Biotinylated NAD+.

  • DNA Template: Activated DNA (nick-containing).

  • Detection: Streptavidin-HRP + TMB Substrate.

Workflow:

  • Coating: Coat 96-well strip plates with Histones (40 µL/well) overnight at 4°C. Wash with PBS-T.

  • Inhibitor Addition: Add 10 µL of test compound (dissolved in DMSO, final conc <1%) to wells. Include "No Inhibitor" (Max Signal) and "No Enzyme" (Background) controls.

  • Reaction Initiation: Add PARP Cocktail (PARP-1 enzyme + Activated DNA + Biotin-NAD+).

    • Volume: 40 µL/well.

    • Incubation: 1 hour at Room Temperature.[1]

  • Quenching: Wash plate 3x with PBS-T containing 0.1% Triton X-100.

  • Detection: Add Streptavidin-HRP (1:1000 dilution). Incubate 30 min. Wash 3x.

  • Readout: Add TMB substrate. Stop reaction with 0.2N HCl after 15 min. Read Absorbance at 450 nm .

Data Analysis: Calculate % Inhibition:



Plot log[Concentration] vs. % Inhibition to determine IC50.

Computational Modeling & Docking

Before synthesis, the efficacy of the "carboxylate" vs. "carboxamide" can be predicted using molecular docking.

Docking Protocol (AutoDock Vina)
  • Protein Prep: Retrieve PARP-1 crystal structure (PDB: 2RD6 or 4HHY ). Remove water molecules and native ligand. Add polar hydrogens.

  • Ligand Prep: Draw structures of the Benzimidazole-4-carboxylate (ester) and Benzimidazole-4-carboxamide. Minimize energy (MMFF94 forcefield).

  • Grid Box: Center on the nicotinamide binding pocket (Residues: Gly863, Ser904).

  • Validation:

    • Carboxamide: Should show H-bonds with Gly863 (Backbone O and NH) and Ser904 (Sidechain OH).

    • Carboxylate: Will likely show electrostatic repulsion or lack of H-bond donor capability for Gly863, explaining the loss of potency.

Docking_Logic cluster_ligands Ligand Comparison PDB PDB: 2RD6 (PARP-1 Crystal) Pocket Nicotinamide Pocket (Gly863, Ser904) PDB->Pocket Interaction H-Bond Network Analysis Pocket->Interaction Amide Benzimidazole-4-Carboxamide (Donor + Acceptor) Amide->Interaction Ester Benzimidazole-4-Carboxylate (Acceptor Only) Ester->Interaction Outcome_Amide High Potency (IC50 < 5 nM) Interaction->Outcome_Amide 3 H-Bonds Formed Outcome_Ester Low Potency (IC50 > 1000 nM) Interaction->Outcome_Ester H-Bond Donor Missing

Figure 3: Computational logic explaining the structure-activity relationship (SAR) difference between carboxylates and carboxamides.

Summary of Key Data

Compound ClassR-Group (C4 Position)Binding ModeApprox. IC50 (PARP-1)Role in Development
Carboxamide -CONH₂H-bond donor/acceptor with Gly863/Ser904< 5 nM (Potent)Active Drug (e.g., Veliparib)
Carboxylate (Ester) -COOCH₃H-bond acceptor only; Steric bulk> 1000 nM (Weak)Synthetic Intermediate
Carboxylic Acid -COOHElectrostatic clash / Weak H-bonding> 500 nM (Weak)Metabolite / Precursor
Prodrug Ester -COO-Linker-TargetCleavable linkerVariable (Active upon cleavage)Novel Delivery Vector

References

  • Discovery of Veliparib (ABT-888): Penning, T. D., et al. (2009). "Discovery and SAR of 2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry. Link

  • PARP-1 Assay Protocol: Tulip Biolabs. (2024). "PARP1 Histone H4 Activity Assay Protocol." Tulip Biolabs Technical Guides. Link

  • Synthesis of Benzimidazole Carboxamides: Wu, W., & Jiang, Y. (2016). "Synthesis and biological evaluation of piperidyl benzimidazole carboxamide derivatives as potent PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Prodrug Strategies: Nencka, R., et al. (2023).[4] "Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition." ACS Medicinal Chemistry Letters. Link

  • Structural Basis of Inhibition: Donawho, C. K., et al. (2007). "ABT-888, an orally active Poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models." Clinical Cancer Research. Link

Sources

Foundational

Antimicrobial Applications of Benzimidazole-4-Carboxylate Derivatives

The following technical guide details the antimicrobial applications, synthesis, and structure-activity relationships (SAR) of benzimidazole-4-carboxylate derivatives. Technical Guide for Drug Discovery & Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the antimicrobial applications, synthesis, and structure-activity relationships (SAR) of benzimidazole-4-carboxylate derivatives.

Technical Guide for Drug Discovery & Application Scientists

Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, historically dominated by modifications at the C2, C5, and C6 positions (e.g., albendazole, omeprazole). However, the C4-position (and its corresponding 4-carboxylate derivatives) represents an under-explored yet high-potential vector for antimicrobial drug design.

This guide focuses on benzimidazole-4-carboxylate derivatives , a subclass that offers unique steric and electronic properties due to the substituent's proximity to the bridgehead nitrogen (N3). These derivatives exhibit potent activity against resistant pathogens (MRSA, VRE) and viral targets (Coxsackievirus) by leveraging the C4-carboxylate as a handle for solubility modulation and target-specific hydrogen bonding.

Chemical Space & Structural Rationale

Unlike the linear vectors provided by C5/C6 substitutions, the C4-position creates a "bent" vector orthogonal to the primary binding axis. This allows C4-derivatives to access distinct hydrophobic pockets in targets like bacterial DNA Gyrase and FtsZ .

Structural Advantages of the 4-Carboxylate:
  • Intramolecular Hydrogen Bonding: The C4-carbonyl oxygen can accept a hydrogen bond from the N3-H (tautomer dependent), locking the conformation and reducing entropic penalty upon binding.

  • Solubility & Permeability: The carboxylic acid moiety (

    
    ) improves aqueous solubility, while conversion to carboxamides  allows for the introduction of lipophilic tails necessary for cell wall penetration.
    
  • Orthogonal Vector: Substituents at C4 project into solvent-exposed regions in many crystal structures (e.g., GyrB ATPase domain), making it an ideal exit vector for solubilizing groups.

Synthesis of the Core Scaffold

Accessing the 4-substituted core requires distinct starting materials compared to the standard Phillips condensation used for 2-substituted benzimidazoles.

Retrosynthetic Analysis

The primary precursor is 2,3-diaminobenzoic acid (or its esters), rather than the common 1,2-phenylenediamine (which yields 5/6-substituted products).

Validated Synthesis Protocol

Objective: Synthesis of 2-aryl-1H-benzimidazole-4-carboxylic acid.

Reagents:

  • Precursor: 2,3-diaminobenzoic acid (CAS: 604-59-1)

  • Electrophile: Aryl aldehyde (e.g., 4-chlorobenzaldehyde)

  • Oxidant: Sodium metabisulfite (

    
    ) or 1,4-benzoquinone
    
  • Solvent: DMF or Ethanol/Water

Step-by-Step Methodology:

  • Condensation: Dissolve 2,3-diaminobenzoic acid (10 mmol) in DMF (20 mL). Add the aryl aldehyde (10 mmol).

  • Cyclization: Heat the mixture to 80°C for 30 minutes to form the Schiff base intermediate.

  • Oxidation: Add

    
     (12 mmol) dissolved in a minimum amount of water. Reflux at 120°C for 4-6 hours.
    
    • Note: Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Workup: Pour the reaction mixture into crushed ice. The product precipitates as a solid.

  • Purification: Filter and wash with cold water. Recrystallize from ethanol to obtain the pure 4-carboxylic acid derivative.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the divergence in synthesis between 4-substituted and 5-substituted derivatives.

SynthesisPathway Precursor1 1,2-Phenylenediamine Product5 5/6-Carboxy-Benzimidazole (Standard) Precursor1->Product5 Condensation (Phillips Method) Precursor2 2,3-Diaminobenzoic Acid (Critical Starting Material) Intermediate Schiff Base Intermediate Precursor2->Intermediate + Aldehyde (DMF, 80°C) Aldehyde Aryl Aldehyde (R-CHO) Product4 Benzimidazole-4-Carboxylic Acid (Target Scaffold) Intermediate->Product4 Oxidative Cyclization (Na2S2O5, Reflux) Amide Benzimidazole-4-Carboxamide (Bioactive Derivative) Product4->Amide Amidation (EDC/HOBt, R'-NH2)

Caption: Divergent synthesis pathways highlighting the necessity of 2,3-diaminobenzoic acid for accessing the C4-scaffold.

Mechanism of Action & Biological Targets

Benzimidazole-4-carboxylates exhibit antimicrobial activity primarily through two mechanisms: DNA Gyrase Inhibition (Bacteria) and Viral Polymerase Interference (Viruses).

Bacterial DNA Gyrase Inhibition (GyrB)

Benzimidazoles act as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase.[1]

  • Mechanism: The benzimidazole core mimics the adenine ring of ATP.

  • Role of C4-Substituent: The C4-carboxylate/amide extends into the solvent channel or interacts with Arg136 (in E. coli numbering), providing additional binding energy and selectivity over human Topoisomerase II.

  • Activity Profile: Bactericidal against Gram-positive (S. aureus) and select Gram-negative organisms.[2]

Antiviral Activity (Coxsackievirus & Enterovirus)

Derivatives such as (L)-2-(pyridin-2-yl)-N-(4-nitrophenyl)pentan-3-yl-1H-benzimidazole-4-carboxamide have shown potent antiviral effects.[3]

  • Mechanism: Interference with viral RNA replication complexes.

  • Selectivity: The C4-carboxamide linker is critical for positioning the lipophilic tail into a hydrophobic pocket on the viral capsid or polymerase, preventing conformational changes required for genome release.

Mechanistic Pathway Diagram

MechanismAction Compound Benzimidazole-4-Carboxylate Derivative Target1 Bacterial DNA Gyrase (GyrB Subunit) Compound->Target1 Binds ATPase Domain Target2 Viral RNA Polymerase (Replication Complex) Compound->Target2 Binds Hydrophobic Pocket Action1 ATP Competition (Adenine Mimicry) Target1->Action1 Action2 Allosteric Binding (Capsid Stabilization) Target2->Action2 Result1 Inhibition of DNA Supercoiling Action1->Result1 Result2 Blockage of Genome Release Action2->Result2 Outcome Pathogen Cell Death / Replication Halt Result1->Outcome Result2->Outcome

Caption: Dual mechanistic pathways for antibacterial (Gyrase inhibition) and antiviral (Polymerase/Capsid interference) activity.

Structure-Activity Relationships (SAR)

The following table summarizes the impact of substitutions at the C4 position on antimicrobial potency.

C4-Substituent (R)Chemical NatureEffect on ActivityPrimary Indication
-COOH (Free Acid)Hydrophilic, IonizableLow permeability; Moderate intrinsic potency.Prodrug / Intermediate
-COOMe (Ester)Lipophilic, NeutralImproved cell entry; Rapidly hydrolyzed in vivo.S. aureus (Topical)
-CONH-Aryl (Amide)H-Bond Donor/AcceptorHighest Potency. Aryl group engages hydrophobic pockets.Broad-spectrum Antibacterial
-CONH-(CH2)n-N+ Cationic AmphiphileMembrane disruption + Gyrase targeting.Gram-negative (E. coli)

Key Insight: The conversion of the 4-carboxylic acid to a 4-carboxamide with a bulky lipophilic group (e.g., 4-nitrophenyl, pyridyl) drastically increases potency (MIC < 2 µg/mL) by enabling dual-binding modes (Active site + Allosteric pocket).

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended for validating these derivatives.

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10

  • Preparation: Dissolve benzimidazole-4-carboxylate derivatives in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL and add to wells.
    
  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth.

    • Validation Control: Ciprofloxacin (Expected MIC: 0.12–0.5 µg/mL).

DNA Gyrase Supercoiling Inhibition Assay

Purpose: To confirm the mechanism of action.

  • Reaction Mix: Mix plasmid pBR322 (relaxed), E. coli DNA Gyrase, ATP (1 mM), and varying concentrations of the test compound in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with STEB buffer (40% sucrose, 100 mM Tris, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).

  • Analysis: Run samples on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Quantification: The

    
     is the concentration preventing 50% conversion of relaxed plasmid to the supercoiled form.
    

References

  • Synthesis & Antifungal Activity: Synthesis and antimicrobial activity of some new benzimidazole carboxylates and carboxamides. PubMed. Link

  • Antiviral Mechanism: Benzimidazole derivatives as emerging antiparasitic and antiviral agents. IJSDR. Link

  • Gyrase Inhibition: Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV.[4] Journal of Medicinal Chemistry.[4] Link

  • Synthesis Methodology: Convenient Method for the Preparation of 2-Aryl-1H-benzimidazole-4-carboxylic Acids. Synthetic Communications. Link

  • SAR & 5-HT Receptors (Structural Analogues): Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides. Bioorganic & Medicinal Chemistry.[5][6][7][8][9] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Accelerated Synthesis of Fluorinated Benzimidazoles via Microwave Irradiation

Abstract & Scope This application note details a robust, high-throughput protocol for the synthesis of fluorinated benzimidazoles using microwave-assisted organic synthesis (MAOS). Benzimidazoles are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, high-throughput protocol for the synthesis of fluorinated benzimidazoles using microwave-assisted organic synthesis (MAOS). Benzimidazoles are privileged scaffolds in medicinal chemistry, and the incorporation of fluorine—via trifluoromethylation or ring fluorination—significantly modulates lipophilicity (


), metabolic stability, and pKa. This guide contrasts traditional thermal methods with microwave irradiation, demonstrating how dielectric heating overcomes the activation energy barriers imposed by electron-withdrawing fluorine substituents, reducing reaction times from hours to minutes while improving yield and purity.

Scientific Rationale & Mechanism

The Fluorine Effect in Synthesis

Introducing fluorine into a heterocyclic scaffold presents unique synthetic challenges. The high electronegativity of fluorine pulls electron density from the aromatic ring, often deactivating nucleophiles (like diamines) or stabilizing carbonyl carbons against attack.

  • Thermal Challenge: Conventional reflux requires prolonged heating (12–24 hours) and harsh dehydrating agents (e.g., Polyphosphoric acid - PPA) to force cyclization.

  • Microwave Solution: Microwave irradiation provides direct energy transfer to the polar reagents (dielectric heating). The dipolar polarization effect is particularly efficient for the transition state of the dehydration step, effectively lowering the activation energy (

    
    ) for cyclization.
    
Reaction Mechanism

The synthesis generally proceeds via a Phillips-type condensation .

  • Nucleophilic Attack: The primary amine of the o-phenylenediamine attacks the carbonyl carbon (of the acid or aldehyde).

  • Amide Formation: Formation of the mono-amide intermediate.

  • Cyclodehydration: Acid-catalyzed intramolecular attack of the second amine group onto the amide carbonyl, followed by loss of water (or alcohol) to aromatize the imidazole ring.

Note: In microwave synthesis, the rapid superheating of the solvent (or neat reagents) accelerates the rate-limiting cyclodehydration step.

Mechanistic Pathway Diagram

BenzimidazoleMechanism Start o-Phenylenediamine + Carboxylic Acid (R-COOH) Inter1 N-Acyl Intermediate (Amide Bond Formation) Start->Inter1 Nucleophilic Attack TS Transition State (Dielectric Heating Peaks) Inter1->TS Microwave Irradiation (Rapid Heating) Cyclic Dihydrobenzimidazole TS->Cyclic Intramolecular Cyclization Product 2-Substituted Benzimidazole Cyclic->Product - H2O (Aromatization) Water H2O Byproduct Cyclic->Water

Figure 1: Mechanistic pathway of microwave-assisted benzimidazole synthesis. The microwave energy specifically accelerates the transition state leading to cyclodehydration.

Equipment & Materials

Instrumentation
  • Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Requirement: Must support sealed vessel operation (up to 20 bar) and IR temperature monitoring.

  • Vessels: 10 mL or 30 mL Quartz/Borosilicate glass vials with Teflon-lined crimp caps or snap caps.

  • Stirring: Magnetic stir bars (Teflon coated).

Reagents
  • Substrates: 4-Fluoro-1,2-diaminobenzene (for ring fluorination) or 1,2-Diaminobenzene.

  • Fluorinating Agents: Trifluoroacetic acid (TFA) (acts as reagent and solvent for

    
     insertion).
    
  • Solvents: Ethanol (EtOH), Water, or solvent-free conditions.

  • Catalysts:

    
     (oxidant for aldehyde route) or dilute HCl.
    

Experimental Protocols

Protocol A: Synthesis of 2-(Trifluoromethyl)benzimidazole

Targeting the


 "Linker" Modification.
This method utilizes Trifluoroacetic acid (TFA) as both the C1 source and the solvent.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 1,2-phenylenediamine (1.0 mmol, 108 mg) in Trifluoroacetic acid (TFA) (2.0 mL).

    • Note: TFA is corrosive; handle in a fume hood. No additional catalyst is required as TFA is strongly acidic.

  • Sealing: Add a magnetic stir bar and seal the vial with a pressure-rated cap.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup:

    • Cool the reaction to room temperature (using compressed air cooling feature of the reactor).

    • Pour the mixture into crushed ice (20 g) containing

      
       to neutralize excess acid.
      
    • The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum. Recrystallize from ethanol/water if necessary.

Protocol B: Synthesis of 5-Fluoro-2-Arylbenzimidazoles

Targeting the Fluorinated "Scaffold" via Aldehyde Condensation. This method is "Green," utilizing ethanol and water with a mild oxidant.

Step-by-Step Methodology:

  • Preparation: In a 30 mL microwave vial, mix 4-fluoro-1,2-phenylenediamine (1.0 mmol) and the substituted Benzaldehyde (1.0 mmol).

  • Solvent/Catalyst: Add Ethanol:Water (1:1 v/v) (4 mL) and Sodium Metabisulfite (

    
    )  (1.0 mmol).
    
    • Rationale:

      
       acts as a mild oxidant to facilitate the dehydrogenation of the intermediate imidazoline to benzimidazole.
      
  • Irradiation:

    • Temperature: 130 °C

    • Time: 5–8 minutes

    • Power: Dynamic (Max 200 W)

  • Workup: Pour reaction mixture into ice water. The product precipitates immediately.

  • Purification: Filtration followed by recrystallization from hot ethanol.

Data Analysis & Optimization

Comparative Efficiency: Thermal vs. Microwave

The following table summarizes the efficiency gains observed when synthesizing 2-trifluoromethylbenzimidazole (Protocol A).

ParameterThermal Reflux (Conventional)Microwave Irradiation (Protocol A)Improvement Factor
Reaction Temp 80–100 °C (Reflux)120 °C (Pressurized)+20–40 °C
Reaction Time 6–12 Hours10 Minutes36x–72x Faster
Solvent Usage High (20–50 mL)Low/Neat (2 mL)Green Metric Improved
Yield 65–75%88–94%+20% Yield
Purity (HPLC) ~85% (Requires Column)>95% (Precipitation only)Simplified Workup
Workflow Diagram

ExperimentalWorkflow Prep Reagent Prep (Diamine + TFA/Aldehyde) Seal Seal Vessel (Pressure Cap) Prep->Seal MW Microwave Irradiation (120-130°C, 5-10 min) Seal->MW Cool Rapid Cooling (Compressed Air) MW->Cool Neutral Neutralization/Precipitation (Ice/NaHCO3) Cool->Neutral Filter Filtration & Wash Neutral->Filter Analysis Analysis (NMR, HPLC, MS) Filter->Analysis

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Yield / Incomplete Reaction Insufficient TemperatureIncrease MW temp by 10°C. Fluorinated substrates often require higher activation energy.
Charring / Black Tar Localized SuperheatingEnsure high stirring rate. Reduce power density or use "PowerMAX" (simultaneous cooling while heating).
Vessel Failure (Overpressure) Gaseous Byproducts (

,

)
Do not exceed 50% vessel volume. Use vessels rated for >20 bar.
Product Oiling Out Impurities or SolventRecrystallize from EtOH/Water mixtures. Cool slowly.

Safety Considerations

  • HF Generation: When working with fluorinated compounds under high energy, trace Hydrofluoric Acid (HF) can theoretically generate if decomposition occurs. Always open vessels in a well-ventilated fume hood.

  • Pressure: Microwave heating of solvents (especially water/ethanol) generates significant autogenic pressure. Never use standard glassware; use certified pressure vials.

  • TFA Handling: Trifluoroacetic acid is highly corrosive and volatile. Wear acid-resistant gloves and eye protection.

References

  • Kidwai, M. (2001). Dry media reactions.[1] Pure and Applied Chemistry, 73(1), 147–151. Link

  • Bougrin, K., & Soufiaoui, M. (1995).[2] Microwave-assisted synthesis of benzimidazoles. Tetrahedron Letters, 36(21), 3683–3686. Link

  • Nagarajan, S., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677.[3] Link

  • Patel, V. M., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1729. Link

  • Walewska-Królikiewicz, M., et al. (2022).[4] A new route to 2-(trifluoromethyl)benzimidazoles.[4] Beilstein Journal of Organic Chemistry, 18, 676–682. Link

Sources

Application

Application Note: Optimization of Methyl 5-fluoro-1H-benzimidazole-4-carboxylate Solubility in DMSO for Biological Assays

Topic: Solubility of Methyl 5-fluoro-1H-benzimidazole-4-carboxylate in DMSO Content Type: Application Note & Technical Protocol Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Abstract Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Methyl 5-fluoro-1H-benzimidazole-4-carboxylate in DMSO Content Type: Application Note & Technical Protocol Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

Abstract

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (CAS 1193789-41-1) is a functionalized benzimidazole scaffold frequently utilized as an intermediate in the synthesis of bioactive compounds, including kinase inhibitors and antiparasitic agents.[1] While the benzimidazole core confers structural rigidity and hydrogen-bonding potential, the combination of the 5-fluoro substituent and the 4-methyl ester moiety significantly increases lipophilicity, presenting challenges for aqueous solubility. This guide provides a validated protocol for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and outlines critical strategies for aqueous dilution to prevent precipitation ("crash-out") during biological assays.

Physicochemical Profile & Solubility Assessment

Before initiating dissolution, it is critical to understand the molecular drivers of solubility for this specific congener. The 5-fluoro group acts as an electron-withdrawing group (EWG), modulating the pKa of the benzimidazole nitrogen atoms, while the methyl ester masks the polarity of the carboxylate, reducing aqueous solubility at neutral pH.

Table 1: Physicochemical Properties

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 194.16 g/mol Low MW facilitates dissolution in organic solvents.
Formula C₉H₇FN₂O₂Moderate heteroatom count.
Predicted LogP ~1.9 – 2.2Moderately lipophilic; poor water solubility expected.
pKa (Basic N3) ~4.5 – 5.0Critical: Molecule is neutral at physiological pH (7.4), increasing precipitation risk. Protonation occurs only at pH < 4.
pKa (Acidic NH) ~11.0Deprotonation requires high pH; irrelevant for standard physiological assays.
DMSO Solubility High (>50 mM) Excellent solubility in polar aprotic solvents due to dipole interactions.
Protocol: Preparation of DMSO Stock Solutions

Objective: To prepare a stable, high-concentration stock solution (typically 10 mM or 50 mM) suitable for long-term storage and subsequent dilution.

Reagents & Equipment
  • Compound: Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (Solid, >95% purity).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%), sterile-filtered.

    • Note: Avoid "wet" DMSO; water absorption reduces solubility and can catalyze ester hydrolysis over time.

  • Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene plastics which DMSO can leach.

Step-by-Step Methodology
  • Calculation: Determine the required mass for a 10 mM stock solution.

    • Formula:

      
      
      
    • Example: To prepare 1 mL of 10 mM stock:

      
      
      
    • Recommendation: Weigh a larger amount (e.g., 5–10 mg) to reduce weighing errors, then adjust the DMSO volume accordingly.

  • Weighing:

    • Weigh the solid compound directly into the amber vial. Record the exact mass (e.g., 5.2 mg).

  • Solvent Addition (Gravimetric Method - Preferred):

    • DMSO density

      
      .
      
    • Calculate required volume:

      
      .
      
    • Pipette the calculated volume of anhydrous DMSO into the vial.

  • Dissolution:

    • Vortex: Cap tightly and vortex at medium speed for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.

    • Visual Check: Solution must be optically clear. If haze persists, the compound is not fully dissolved.

  • Storage:

    • Aliquot into small volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C . Stable for >6 months if kept dry.

Protocol: Aqueous Dilution (Preventing "Crash-Out")

The Challenge: Upon diluting the DMSO stock into aqueous media (e.g., PBS or cell culture media at pH 7.4), the solvent power drops drastically. Since the compound is neutral at pH 7.4 (pKa ~5.0), it is prone to rapid precipitation, often forming invisible micro-crystals that skew assay results.

Serial Dilution Strategy (Intermediate Step)

Do not dilute directly from 100% DMSO stock to the final aqueous well (e.g., 1:1000 dilution) in one step if the final concentration is high (>10 µM).

  • Prepare Intermediate Plate (100x Concentrated):

    • Perform serial dilutions in 100% DMSO first.

    • Example: If testing 10 µM, 1 µM, 0.1 µM final:

      • Prepare 1 mM, 100 µM, 10 µM stocks in DMSO.

  • Final Transfer:

    • Transfer 1 µL of the DMSO intermediate into 199 µL of assay buffer (1:200 dilution).

    • Result: Final DMSO concentration is 0.5% (tolerable for most cells).

    • Mixing: Mix immediately by pipetting up and down. Do not let the DMSO droplet sit on the surface.

  • Verification (Nephelometry/Visual):

    • Inspect the highest concentration well (e.g., 100 µM) under a microscope or measure absorbance at 600 nm (OD600). An elevated baseline indicates precipitation.

Troubleshooting & Decision Logic

The following flowchart illustrates the decision-making process when encountering solubility issues.

SolubilityLogic Start Start: Prepare 10 mM Stock CheckVisual Visual Inspection: Clear Solution? Start->CheckVisual Success Success: Aliquot & Store -20°C CheckVisual->Success Yes FailDissolve Issue: Particles Remain CheckVisual->FailDissolve No AqueousStep Step 2: Dilute into Buffer (pH 7.4) Success->AqueousStep ActionSonicate Action: Sonicate 10 min Warm to 37°C FailDissolve->ActionSonicate CheckAgain Dissolved? ActionSonicate->CheckAgain CheckAgain->Success Yes DiluteStock Action: Dilute to 5 mM (Add more DMSO) CheckAgain->DiluteStock No Precipitation Issue: Precipitation (Cloudiness/OD600 Spike) AqueousStep->Precipitation If Hazy CheckConc Check Final Concentration: Is it > 50 µM? Precipitation->CheckConc ReduceConc Action: Reduce Max Conc. (Limit of Solubility) CheckConc->ReduceConc Yes CheckpH Check Buffer pH CheckConc->CheckpH No (<50µM) Acidify Action: Lower pH to 5.0 (Protonate N3) CheckpH->Acidify If Assay Permits

Caption: Workflow for solubility optimization and troubleshooting precipitation events for benzimidazole derivatives.

Scientific Rationale & Mechanisms

Why DMSO? DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent capable of disrupting the strong crystal lattice energy of benzimidazoles. The sulfoxide oxygen acts as a hydrogen bond acceptor, interacting with the NH of the benzimidazole ring, while the methyl groups solvate the lipophilic core.

The pH Dependency (The "Trap"): Researchers often assume that because benzimidazoles are "nitrogenous bases," they will dissolve in water. However, the pKa of the N3 nitrogen in this fluorinated derivative is likely suppressed to ~4.5–5.0 due to the inductive electron withdrawal by the fluorine atom and the ester group.

  • At pH 7.4:

    
    . The uncharged molecule dominates, leading to minimum solubility.
    
  • At pH 4.0:

    
    . Solubility increases by orders of magnitude.
    
  • Application Tip: If your assay allows, running the experiment at pH 6.0 or 6.5 may significantly improve solubility compared to pH 7.4.

References
  • PubChem. Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Donkor, K. & Kratochvil, B. (1993).[2] Determination of thermodynamic aqueous acid-base stability constants for several benzimidazole derivatives. Journal of Chemical & Engineering Data.

  • Lipka, E., et al. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis.[2]

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Method

Precision Protocol: Preparation of Benzimidazole-4-Carboxylates via Phillips Condensation

Abstract & Strategic Importance Benzimidazole-4-carboxylates are privileged scaffolds in drug discovery, serving as critical pharmacophores in PARP inhibitors (e.g., Veliparib analogs) and 5-HT4 receptor antagonists . Un...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

Benzimidazole-4-carboxylates are privileged scaffolds in drug discovery, serving as critical pharmacophores in PARP inhibitors (e.g., Veliparib analogs) and 5-HT4 receptor antagonists . Unlike the more common 5-carboxylate isomers, the 4-carboxylate substitution pattern introduces unique steric and electronic properties due to its proximity to the bridgehead nitrogen.

This guide details the synthesis of methyl 1H-benzimidazole-4-carboxylate and its derivatives. While the classical Phillips Condensation (acid-catalyzed condensation of phenylenediamines with carboxylic acids) is the primary focus, this protocol integrates modern modifications—specifically oxidative cyclization and microwave acceleration —to overcome the inherent low reactivity of the sterically hindered 2,3-diaminobenzoate precursors.

Retrosynthetic Logic & Material Selection

The Regiochemistry Trap

A common failure mode in benzimidazole synthesis is the misidentification of starting materials.

  • Target: Benzimidazole-4 -carboxylate.[1][2][3][4]

  • Required Precursor: 3-substituted-1,2-diaminobenzene (specifically Methyl 2,3-diaminobenzoate ).

  • Common Error: Using 3,4-diaminobenzoate yields the 5-carboxylate (or 6-carboxylate tautomer), which is chemically distinct.

Critical Reagent: Methyl 2,3-Diaminobenzoate[5][6]
  • Why Ester? The free acid (2,3-diaminobenzoic acid) is prone to decarboxylation under the high-temperature acidic conditions of the classical Phillips condensation, mimicking the behavior of anthranilic acid. Using the methyl ester mitigates this risk and improves solubility in organic solvents.

  • Purity Check: This diamine is oxidation-sensitive. It should appear as a tan to brown solid. Dark black material indicates significant oxidation to azo-oligomers, which will poison the condensation. Recrystallize from methanol if purity is <95%.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the condensation mechanism and the critical steric environment at the 4-position.

PhillipsMechanism SM Methyl 2,3-diaminobenzoate (Steric crowding at C4) Inter1 Mono-Amide Intermediate SM->Inter1 + Acid / H+ (Acylation) Acid Carboxylic Acid (R-COOH) Acid->Inter1 Cyclic Hydroxy-dihydro benzimidazole Inter1->Cyclic Ring Closure (Slow step) Product Benzimidazole-4-carboxylate Cyclic->Product - H2O (Aromatization)

Figure 1: Mechanism of Phillips Condensation highlighting the sequential acylation and dehydration steps.

Protocol A: Classical Phillips Condensation (Robust Scale-Up)

Best for: Stable aliphatic/aromatic acids where harsh conditions are tolerated.

Reagents & Equipment[3][5][7]
  • Precursor: Methyl 2,3-diaminobenzoate (1.0 equiv)

  • Electrophile: Carboxylic Acid (R-COOH) (1.1 equiv)

  • Solvent/Catalyst: 4N HCl (aqueous) or Polyphosphoric Acid (PPA)

  • Equipment: Round-bottom flask, Reflux condenser, Oil bath.

Step-by-Step Procedure
  • Mixing: In a round-bottom flask, suspend Methyl 2,3-diaminobenzoate (10 mmol, 1.66 g) in 4N HCl (20 mL) .

    • Note: If using PPA, mix the diamine and carboxylic acid solid powders first, then add PPA (10-15 g) and mechanically stir.

  • Addition: Add the Carboxylic Acid (11 mmol).

  • Reflux: Heat the reaction mixture to reflux (approx. 100-110°C) for 4–12 hours .

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The intermediate mono-amide often appears first; heating must continue until it converts to the cyclized product.

  • Work-up:

    • Cool the mixture to 0°C in an ice bath.

    • Neutralization: Slowly add concentrated Ammonia (

      
      ) or 50% NaOH dropwise until pH ~8.
      
    • Caution: Exothermic reaction. Internal temperature must remain <20°C to prevent ester hydrolysis.

  • Isolation: The benzimidazole usually precipitates as a solid. Filter, wash with cold water (3 x 20 mL), and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH gradient).

Protocol B: Oxidative Cyclization (The "Weidenhagen" Modification)

Best for: Sensitive substrates, higher yields, and avoiding strong acids. Technically a modification, but often preferred for 4-carboxylates due to milder conditions.

Reagents
  • Precursor: Methyl 2,3-diaminobenzoate (1.0 equiv)

  • Electrophile: Aldehyde (R-CHO) (1.0 equiv)

  • Oxidant: Sodium Metabisulfite (

    
    ) (1.2 equiv) or 
    
    
    
    (catalytic) with air.
  • Solvent: DMF or Ethanol.

Step-by-Step Procedure
  • Solution: Dissolve Methyl 2,3-diaminobenzoate (1.0 equiv) and the Aldehyde (1.0 equiv) in DMF (5 mL/mmol).

  • Oxidant Addition: Add Sodium Metabisulfite (1.2 equiv) in one portion.

  • Heating: Heat to 100°C for 2–4 hours .

    • Mechanism:[5][6][7] The aldehyde forms a Schiff base (imine), which is then oxidatively cyclized to the benzimidazole.[8]

  • Work-up: Pour the reaction mixture into crushed ice/water. The product precipitates.[3][8] Filter and wash with water.[9]

Protocol C: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation and rapid optimization.

Reagents
  • Methyl 2,3-diaminobenzoate (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • Catalyst: Phenylboronic acid (10 mol%) or PPE (Polyphosphate ester).

  • Solvent: Solvent-free (neat) or minimal Toluene.

Step-by-Step Procedure
  • Preparation: Mix diamine and acid in a microwave vial. Add catalyst.[8][7]

  • Irradiation: Heat at 140°C for 10–20 minutes in a dedicated microwave reactor (e.g., Biotage/CEM).

    • Pressure Limit: Set safety limit to 15 bar.

  • Extraction: Dissolve the melt in EtOAc, wash with

    
    , and concentrate.
    

Analytical Characterization (QC Criteria)

To validate the 4-carboxylate structure versus the 5-carboxylate isomer:

FeatureBenzimidazole-4-carboxylate (Target)Benzimidazole-5-carboxylate (Impurity/Wrong Isomer)
1H NMR (Aromatic) Doublet-doublet at ~7.8-8.0 ppm (H-5/H-7) and Triplet at ~7.3 ppm (H-6). Distinct "1-2-3" pattern.Singlet (or d, J~1Hz) at ~8.3 ppm (H-4). "1-2-4" pattern.
HMBC Correlation Ester carbonyl correlates to a carbon with ortho protons on only one side.Ester carbonyl correlates to a carbon flanked by protons (if H-4/H-6).
Solubility Generally more soluble in organic solvents due to intramolecular H-bonding (NH...O=C).Less soluble; higher melting point.

Troubleshooting & Optimization (Expert Insights)

Experimental Decision Tree

OptimizationTree Start Start: Methyl 2,3-diaminobenzoate Choice Electrophile Selection Start->Choice AcidRoute Carboxylic Acid Available? Choice->AcidRoute AldRoute Aldehyde Available? Choice->AldRoute MethodA Method A: 4N HCl Reflux (Robust, harsh) AcidRoute->MethodA Standard MethodC Method C: PPA Melt (For unreactive acids) AcidRoute->MethodC If solubility is poor MethodB Method B: Na2S2O5 / DMF (Mild, higher yield) AldRoute->MethodB Preferred

Figure 2: Decision workflow for selecting the optimal synthetic pathway.

Common Issues
  • Low Yield: Often caused by incomplete cyclization of the mono-amide.

    • Fix: Increase temperature to 120°C or switch to PPA (Polyphosphoric Acid) which acts as both solvent and dehydrating agent.

  • Ester Hydrolysis: The methyl ester can hydrolyze to the acid during 4N HCl reflux.

    • Fix: Limit reaction time or use the Oxidative Cyclization (Protocol B) which is non-hydrolytic.

  • Product "Oiling Out":

    • Fix: Triturate the crude oil with diethyl ether or cold acetonitrile to induce crystallization.

References

  • Phillips Condensation Mechanism & Scope

    • Phillips, M. A. "The Formation of 2-Substituted Benzimidazoles." J. Chem. Soc. 1928, 2393.
  • Synthesis of Benzimidazole-4-Carboxylates (Specific Precursors)

    • López-Rodríguez, M. L., et al. "Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists." Bioorganic & Medicinal Chemistry 1999, 7(11), 2271-2281.

  • Oxidative Cyclization (Aldehyde Route)

    • Beaulieu, P. L., et al. "One-Pot Synthesis of 2-Substituted Benzimidazoles from 1,2-Diaminobenzenes and Aldehydes." Tetrahedron Letters 2003, 44, 25.
  • Microwave Assisted Synthesis

    • Villemin, D., et al. "Dry synthesis of benzimidazoles, benzoxazoles and benzothiazoles under microwaves.
  • Decarboxylation Risks in Aminobenzoic Acids

    • Dunn, P. J. "The synthesis of benzimidazoles." In Comprehensive Heterocyclic Chemistry III, 2008.

Sources

Application

Application Note: Regioselective Synthesis of 4,5-Disubstituted Benzimidazole Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary Benzimidazoles are privileged heterocyclic scaffolds in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

Benzimidazoles are privileged heterocyclic scaffolds in modern drug discovery. Specifically, 4,5-disubstituted benzimidazole derivatives have emerged as critical pharmacophores in the development of novel antimalarial agents (e.g., Lerisetron analogues) [1] and potent activators of SLACK potassium channels [2]. However, achieving strict regioselectivity during the functionalization of the benzimidazole core is notoriously difficult due to the rapid annular tautomerism of the imidazole ring and the electronic symmetry of the fused benzene system.

This application note outlines a field-proven, bottom-up synthetic strategy. Rather than attempting direct, late-stage functionalization of an unsubstituted benzimidazole, this protocol establishes the substitution pattern on an acyclic benzene precursor prior to cyclization, ensuring absolute regiocontrol.

Mechanistic Principles of Regioselective Synthesis

The core causality behind this synthetic route relies on exploiting the electronic properties of highly functionalized ortho-halo-nitroarenes (e.g., 3-bromo-2-fluoro-nitrobenzene derivatives).

  • Regioselective SNAr: In a polyhalogenated nitrobenzene, the nitro group strongly withdraws electron density, stabilizing the anionic Meisenheimer complex intermediate during Nucleophilic Aromatic Substitution (SNAr). Furthermore, fluorine is a vastly superior leaving group in SNAr compared to chlorine or bromine because its high electronegativity accelerates the rate-determining addition step. Thus, an amine nucleophile will exclusively displace the fluorine atom located ortho to the nitro group, leaving other halogens (e.g., a bromine at the 3-position) perfectly intact for downstream cross-coupling [2].

  • Core Lock-in: Subsequent reduction of the nitro group yields an o-phenylenediamine derivative. Cyclization of this diamine with reagents like triphosgene or trimethyl orthoformate "locks" the benzimidazole core, completely bypassing the tautomeric ambiguity that plagues direct functionalization.

  • Late-Stage Diversification: The preserved halogen (now at the 4-position of the newly formed benzimidazole) serves as an orthogonal handle for Suzuki-Miyaura cross-coupling, allowing for the rapid generation of 4,5-disubstituted structure–activity relationship (SAR) libraries [1].

Synthetic Workflow Visualization

G A o-Halo-nitroarene (e.g., 3-bromo-2-fluoro-nitrobenzene) B Regioselective SNAr (Amine, Base, Heat) A->B C o-Amino-nitroarene (Intermediate 1) B->C D Nitro Reduction (Pt/C, H2 or Fe/NH4Cl) C->D E o-Phenylenediamine derivative (Intermediate 2) D->E F Cyclization (Triphosgene or Orthoformate) E->F G 4-Halo-benzimidazole (Core Scaffold) F->G H Suzuki-Miyaura Coupling (Pd cat., Aryl Boronic Acid) G->H I 4,5-Disubstituted Benzimidazole (Target Compound) H->I

Synthetic workflow for 4,5-disubstituted benzimidazoles via regioselective SNAr and Suzuki coupling.

Detailed Experimental Protocols

Protocol 1: Regioselective SNAr

Design Rationale: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HF without competing with the primary amine for the electrophilic aromatic carbon.

  • Setup: In an oven-dried round-bottom flask, dissolve the 3-bromo-2-fluoro-nitrobenzene derivative (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the desired primary amine (1.1 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Stir the mixture at 35 °C for 16 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Nitro Reduction and Cyclization

Design Rationale: Iron powder with ammonium chloride is chosen over Pd/C-catalyzed hydrogenation to prevent premature hydrodehalogenation of the critical bromine atom required for late-stage coupling.

  • Reduction: Suspend the o-amino-nitroarene intermediate in a 4:1 mixture of EtOH/H₂O (0.1 M). Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv). Heat to 90 °C for 6 hours. Filter hot through a pad of Celite to remove iron salts, washing with hot EtOH. Concentrate to yield the diamine.

  • Cyclization (for 2-unsubstituted benzimidazoles): Dissolve the crude diamine in trimethyl orthoformate (CH(OMe)₃) and add a catalytic amount of formic acid (HCOOH). Heat at 100 °C for 2 hours.

  • Isolation: Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane (DCM). Purify via flash column chromatography to isolate the 4-bromo-5-substituted benzimidazole core.

Protocol 3: Late-Stage Suzuki-Miyaura Coupling

Design Rationale: Pd(dppf)Cl₂ is specifically selected for this step. The large bite angle of the dppf ligand facilitates the challenging reductive elimination step, which is often sterically hindered by the adjacent substituents at the 4 and 5 positions of the benzimidazole ring [1].

  • Preparation: In a microwave vial, combine the 4-bromo-benzimidazole core (1.0 equiv), the appropriate aryl boronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv).

  • Solvent & Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M). Sparge the mixture with argon gas for exactly 15 minutes. Failure to degas will result in rapid protodeboronation and oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv), seal the vial, and heat at 100 °C for 12 hours.

  • Purification: Filter the mixture through a short silica plug, concentrate, and purify via reverse-phase preparative HPLC to yield the final 4,5-disubstituted benzimidazole.

Quantitative Data & Optimization

The following table summarizes the optimized reaction parameters and expected yields across various coupling partners, demonstrating the robustness of the self-validating system.

Reaction StepCoupling Partner / ReagentCatalyst / AdditiveSolvent SystemTemp / TimeExpected Yield (%)
SNAr Aliphatic Primary AminesDIPEA (2.0 eq)DMF35 °C / 16 h85 – 94%
SNAr Aryl Amines (Anilines)K₂CO₃ (2.5 eq)EtOH80 °C / 12 h70 – 82%
Reduction Fe powder / NH₄ClNoneEtOH/H₂O (4:1)90 °C / 6 h88 – 97%
Cyclization Trimethyl orthoformateHCOOH (cat.)Neat100 °C / 2 h75 – 85%
Suzuki Aryl Boronic AcidsPd(dppf)Cl₂Dioxane/H₂O100 °C / 12 h65 – 80%
Suzuki Heteroaryl Boronic AcidsPd(PPh₃)₄Toluene/EtOH90 °C / 16 h50 – 70%

Troubleshooting & Analytical Validation

To ensure a self-validating workflow, perform the following analytical checks at each milestone:

  • SNAr Validation: Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1). The product spot will appear highly UV-active and shift to a significantly lower

    
     due to the introduction of the polar amino group.
    
  • Reduction Validation: The disappearance of the characteristic nitro group symmetric/asymmetric stretching bands (~1530 cm⁻¹ and ~1350 cm⁻¹) in FT-IR is the most reliable indicator of complete reduction.

  • Suzuki Coupling Troubleshooting: If TLC reveals a highly non-polar, intensely UV-active spot running near the solvent front, oxidative homocoupling of the boronic acid has occurred. This indicates insufficient argon sparging in Protocol 3, Step 2. Discard and repeat with strictly anaerobic technique.

References

  • Peprah, P. K., Spitznagel, B. D., Du, Y., Nguyen, D., Weaver, C. D., & Emmitte, K. A. (2025). Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure–Activity Relationships for Activation of SLACK Potassium Channels. Synlett, 36(16), 2597-2602.[Link]

  • Mueller, R., Reddy, V., Nchinda, A. T., Mebrahtu, F., Taylor, D., Lawrence, N., Tanner, L., Barnabe, M., Eyermann, C. J., Zou, B., Kondreddi, R. R., Lakshminarayana, S. B., Rottmann, M., Street, L. J., & Chibale, K. (2020). Lerisetron Analogues with Antimalarial Properties: Synthesis, Structure–Activity Relationship Studies, and Biological Assessment. ACS Omega, 5(12), 6967-6982.[Link]

Method

solvent selection for recrystallization of benzimidazole methyl esters

Application Note: Precision Recrystallization of Benzimidazole Methyl Esters Executive Summary Benzimidazole methyl esters (e.g., Carbendazim, Mebendazole intermediates) represent a critical scaffold in pharmaceutical an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Recrystallization of Benzimidazole Methyl Esters

Executive Summary

Benzimidazole methyl esters (e.g., Carbendazim, Mebendazole intermediates) represent a critical scaffold in pharmaceutical and agrochemical development. Their purification via recrystallization presents a unique dichotomy: the benzimidazole core requires polar protic solvents for dissolution, while the labile methyl ester moiety demands protection from hydrolytic degradation. This guide provides a scientifically grounded approach to solvent selection, emphasizing yield maximization, impurity rejection, and ester stability.

Physicochemical Basis of Solvent Selection

To select the optimal solvent, one must deconstruct the molecule into its interacting pharmacophores.

  • The Benzimidazole Core: A bicyclic aromatic system containing both a basic nitrogen (

    
    ) and an acidic proton on the pyrrole ring (
    
    
    
    ). It exhibits strong
    
    
    stacking and hydrogen bonding capability.
  • The Methyl Ester: A moderately polar, lipophilic group susceptible to hydrolysis under acidic/basic conditions or prolonged heating in aqueous media.

Solubility Theory & Causality
  • Alcohols (Methanol/Ethanol): High Solubility. The hydroxyl group of the solvent acts as a hydrogen bond donor to the pyridinic nitrogen of the benzimidazole. This is the thermodynamic driver for dissolution.

  • Esters (Ethyl Acetate): Moderate Solubility. Interacts via dipole-dipole forces.[1] Often insufficient as a single solvent for highly crystalline benzimidazoles but excellent for rejecting polar impurities.

  • Hydrocarbons (Hexane/Toluene): Low Solubility. Lacks the H-bonding capability to disrupt the strong crystal lattice energy of the benzimidazole stack. Ideal as anti-solvents.

Critical Risk Factor: Ester Hydrolysis.



Avoidance Strategy: Use anhydrous alcohols or limit exposure time in aqueous mixtures at high temperatures.

Solvent Screening Strategy

Do not rely on trial and error. Use this systematic decision tree to select the optimal solvent system.

SolventSelection Start Start: Crude Benzimidazole Methyl Ester SolubilityTest Test Solubility in Hot Methanol/Ethanol Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble SingleSolvent Cool to RT/0°C Soluble->SingleSolvent Yes ProtocolB Protocol B: Organic Pair (EtOAc/Hexane) Soluble->ProtocolB No (Insoluble in Alcohols) CrystalsForm Crystals Form? SingleSolvent->CrystalsForm ProtocolA Protocol A: Single Solvent (MeOH/EtOH) CrystalsForm->ProtocolA Yes (High Yield) TooSoluble Remains Soluble at 0°C CrystalsForm->TooSoluble No (Low Yield) AddAnti Add Anti-Solvent (Water or Hexane) TooSoluble->AddAnti CheckHydrolysis Risk of Hydrolysis? AddAnti->CheckHydrolysis CheckHydrolysis->ProtocolB High (Labile Ester) ProtocolC Protocol C: Aqueous Alcohol (EtOH/Water) CheckHydrolysis->ProtocolC Low (Stable Ester)

Figure 1: Decision matrix for selecting the crystallization solvent system based on solubility and chemical stability.

Quantitative Solubility Profile

The following data summarizes typical solubility trends for benzimidazole methyl esters (e.g., Carbendazim analogues).

Solvent ClassRepresentative SolventSolubility (Hot)Solubility (Cold)Impurity Rejection ProfileRecommendation
Alcohols Methanol, EthanolHighModerateGood for non-polar byproductsPrimary Choice
Esters Ethyl AcetateModerateLowExcellent for polar tarsSecondary / Co-solvent
Chlorinated DCM, ChloroformVery HighHighPoor (Yield loss)Use for extraction only
Hydrocarbons Hexane, HeptaneNegligibleNegligibleN/AAnti-solvent
Ketones AcetoneHighModerateModerateAlternative to alcohols

Detailed Experimental Protocols

Protocol A: Single Solvent Recrystallization (Anhydrous Ethanol)

Best for: Stable esters with moderate solubility differentials.

  • Dissolution: Charge crude solid (10 g) into a round-bottom flask. Add anhydrous Ethanol (50 mL). Heat to reflux (

    
    ) with stirring.
    
    • Expert Tip: If solid remains, add solvent in 5 mL increments. Do not exceed 10 mL/g.

  • Hot Filtration (Optional): If insoluble black specks remain (inorganic salts/charcoal), filter rapidly through a pre-warmed celite pad.

  • Nucleation: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours) to promote pure crystal growth.

    • Control Point: Rapid cooling traps impurities.

  • Maturation: Cool to

    
     in an ice bath for 1 hour.
    
  • Isolation: Filter via vacuum.[2][3][4] Wash cake with cold Ethanol (

    
    ).
    
  • Drying: Vacuum oven at

    
     for 12 hours. Warning: High temp may sublime the ester or induce degradation.[5]
    
Protocol B: Binary Solvent Recrystallization (Ethyl Acetate / Hexane)

Best for: Labile esters or when "oiling out" is observed in alcohols.

  • Dissolution: Dissolve crude in minimum hot Ethyl Acetate (reflux).

  • Precipitation: Remove from heat. While still hot, add Hexane dropwise until persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of hot Ethyl Acetate to clear the solution.

  • Crystallization: Allow to cool undisturbed. The non-polar anti-solvent (Hexane) forces the polar benzimidazole out of solution as the temperature drops.

Workflow Visualization

RecrystallizationWorkflow Crude Crude Material Dissolve Dissolution (Reflux) Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Optional SlowCool Slow Cooling (RT -> 0°C) Dissolve->SlowCool Direct HotFilter->SlowCool Filter Vacuum Filtration SlowCool->Filter Wash Wash (Cold Solvent) Filter->Wash Dry Drying (<50°C) Wash->Dry QC QC Analysis (HPLC/NMR) Dry->QC

Figure 2: Step-by-step unit operation flow for the purification process.

Troubleshooting & Optimization (Self-Validating Systems)

Failure ModeSymptomRoot CauseCorrective Action
Oiling Out Product forms a liquid layer instead of crystals.[4]Solvent BP > Product MP; Impurities lowering MP.1. Use a lower BP solvent (e.g., MeOH instead of EtOH).2. Increase solvent volume.3. Seed with pure crystal.
Hydrolysis Loss of methyl ester (Carboxylic acid peak in NMR).Acidic impurities or prolonged heating in water.1. Switch to anhydrous Protocol B.2. Add 1% Triethylamine to neutralize trace acid.3. Reduce reflux time.
Low Yield Mother liquor contains significant product.Product too soluble in cold solvent.1.[4] Concentrate mother liquor and repeat (2nd crop).2. Use a stronger anti-solvent (Hexane).
Colored Product Crystals are yellow/brown.Chromophoric impurities trapped.1. Use Activated Carbon (Charcoal) during hot dissolution.2.[4] Perform hot filtration.[3][4][6][7]

References

  • Vertex AI Search. (2025). Recrystallization solvents for benzimidazole methyl esters. 8

  • BenchChem Technical Support. (2025). Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. 4

  • ResearchGate. (2025). Solubility of Imidazoles and Benzimidazoles in Organic Solvents. 9

  • Google Patents. (2008). WO2008045777A2 - Process for the preparation of benzimidazole derivatives. 8

  • UMass Amherst. (n.d.). Recrystallization Protocol and Theory. 10

Sources

Application

procedure for esterification of 5-fluoro-1H-benzimidazole-4-carboxylic acid

Application Note: High-Yield Esterification of 5-Fluoro-1H-benzimidazole-4-carboxylic acid Executive Summary & Strategic Analysis The esterification of 5-fluoro-1H-benzimidazole-4-carboxylic acid presents a unique conver...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Esterification of 5-Fluoro-1H-benzimidazole-4-carboxylic acid

Executive Summary & Strategic Analysis

The esterification of 5-fluoro-1H-benzimidazole-4-carboxylic acid presents a unique convergence of chemical challenges that standard "textbook" protocols often fail to address.

The Challenge:

  • Zwitterionic "Brick Dust": Like many benzimidazoles, the starting material exists as a zwitterion (protonated imidazole N, deprotonated carboxylate) in the solid state, leading to extremely high lattice energy and poor solubility in standard organic solvents (DCM, THF, Toluene).

  • Steric Congestion (The "Orthogonal Clamp"): The carboxylic acid at position C4 is sterically crowded. It is flanked by the bridgehead nitrogen (N3) and the fluorine atom at C5. This "peri-interaction" significantly reduces the rate of nucleophilic attack compared to the more common C5-isomers.

  • Electronic Deactivation: The C5-fluorine atom is electron-withdrawing, which theoretically increases the electrophilicity of the carbonyl carbon. However, it also reduces the basicity of the imidazole ring, altering the solubility profile in acidic media.

The Solution: This guide prioritizes the Thionyl Chloride (


) Mediated Methanolysis . This method is superior to Fischer esterification (

/MeOH) or coupling reagents (EDC/HATU) for this specific substrate because:
  • Solubility: It generates

    
     in situ, converting the zwitterion into the soluble hydrochloride salt.
    
  • Activation: It forms a highly reactive acid chloride intermediate that overcomes the steric hindrance at the C4 position.

Reaction Mechanism & Pathway

The following diagram illustrates the activation pathway, highlighting the critical transition from the insoluble zwitterion to the soluble activated complex.

G Start Start: 5-Fluoro-4-COOH (Insoluble Zwitterion) Activation Activation: SOCl2 + MeOH -> HCl + MeOSClO Start->Activation Suspension in MeOH Inter Intermediate: Acid Chloride / Activated Ester (Solubilized) Activation->Inter Reflux (Kinetic Energy) Product Product: Methyl Ester HCl Salt (Precipitate/Soluble) Inter->Product -SO2, -HCl FreeBase Optional: Free Base (Neutral Ester) Product->FreeBase NaHCO3 Workup

Figure 1: Reaction pathway for the thionyl chloride mediated esterification.[1] Note the solubility transition at the intermediate stage.

Experimental Protocol A: Thionyl Chloride Mediated Methanolysis (Gold Standard)

Objective: Synthesis of methyl 5-fluoro-1H-benzimidazole-4-carboxylate hydrochloride. Scale: 1.0 gram (Scaleable to >100g).

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
5-Fluoro-1H-benzimidazole-4-COOH 1.0SubstrateDry, fine powder
Thionyl Chloride (

)
3.0 - 5.0ActivatorFresh, colorless to pale yellow
Methanol (anhydrous) Solvent (20 vol)Reactant<0.1% water content
DMF (Dimethylformamide) 0.1 (Cat.)[1]CatalystOptional: Use if reaction stalls
Step-by-Step Procedure
  • Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser (capped with a

    
     drying tube or 
    
    
    
    line), and a pressure-equalizing addition funnel.
  • Slurry Formation: Charge the flask with 5-fluoro-1H-benzimidazole-4-carboxylic acid (1.0 g) and Methanol (20 mL) .

    • Observation: The solid will likely NOT dissolve. You will have a white/off-white suspension.[1]

  • Activation (Exothermic): Cool the suspension to 0°C (ice bath). Add Thionyl Chloride (

    
    )  dropwise over 15–20 minutes.
    
    • Caution: This generates

      
       gas and heat. Vent properly.
      
    • Why: Slow addition prevents "bumping" and controls the exotherm.

  • Reaction (The "Clear" Point): Remove the ice bath and heat the mixture to Reflux (65°C) .

    • Monitoring: Maintain reflux for 4–12 hours .[1]

    • Self-Validating Check: The reaction is progressing when the suspension clears to a transparent solution. If solids persist after 4 hours, add catalytic DMF (2-3 drops) to facilitate acid chloride formation.[1]

  • Completion Check: Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

    • Target: Disappearance of Acid (

      
      ) and appearance of Methyl Ester (
      
      
      
      ).
  • Workup (Isolation of HCl Salt):

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to ~20% of the original volume.

    • Add Diethyl Ether or MTBE (20 mL) to precipitate the product.

    • Filter the white solid (HCl salt). Wash with cold ether.[1]

    • Yield Expectation: >90% as the hydrochloride salt.

Protocol Variation: Isolation of the Free Base

If the neutral ester is required for the next step:

  • Dissolve the HCl salt in minimal water.

  • Slowly adjust pH to ~8 using saturated

    
     solution.[1]
    
  • Extract with Ethyl Acetate (

    
     mL).
    
  • Dry over

    
     and concentrate.
    

Experimental Protocol B: HATU Coupling (Alternative)

Use Case: When using complex alcohols (e.g., tert-butanol) or if the substrate contains acid-sensitive protecting groups elsewhere.[1]

Materials
  • Substrate (1.0 equiv)

  • Alcohol (1.5 - 2.0 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (anhydrous) (10 vol)

Procedure
  • Dissolve the carboxylic acid and DIPEA in DMF. Stir for 10 mins.

  • Add HATU.[1] Stir for 30 mins at RT (Activation step).

    • Note: The solution should turn yellow/orange.

  • Add the alcohol.

  • Stir at RT for 16 hours.

    • Steric Note: Due to the C4 hindrance, if conversion is <50% after 16h, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF and urea byproducts.

Quality Control & Data Interpretation

Compare your isolated product against these standard spectral markers to ensure structural integrity.

TechniqueObservationInterpretation
1H NMR (DMSO-d6)

3.80 - 3.95 ppm (Singlet, 3H)
Confirms O-Methyl group incorporation.[1]
1H NMR (DMSO-d6) Disappearance of

12-14 ppm
Loss of COOH proton (confirming esterification).[1]
1H NMR (DMSO-d6) Aromatic region integralEnsure no loss of aromatic protons (rules out decarboxylation).
LC-MS Mass Shift (+14 Da)Methyl (+15) minus H (+1) = Net +14 Da shift.[1]
Solubility Soluble in Water/DMSOThe HCl salt should be water-soluble; Free base is not.[1]

Troubleshooting Guide

Issue: Reaction is stuck (Solids persist after 6h reflux).

  • Cause: The "Brick Dust" lattice is too stable, or the C4 steric hindrance is preventing methanol attack.

  • Fix: Add DMF (5-10 mol%) . DMF reacts with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent activator than 
    
    
    
    alone.

Issue: N-Alkylation observed (Methyl on the imidazole nitrogen).

  • Cause: This is rare with

    
     (acidic conditions suppress N-nucleophilicity), but common if using Alkyl Halides + Base.
    
  • Fix: Stick to Protocol A. The acidic medium ensures the imidazole nitrogen is protonated (

    
    ), rendering it non-nucleophilic and preventing N-methylation.
    

Issue: Product hydrolyzes during workup.

  • Cause: The ester at C4 is activated by the electron-withdrawing Fluorine and the protonated Nitrogen, making it susceptible to hydrolysis.

  • Fix: Avoid strong aqueous bases. Use solid

    
     or weak buffers.[1] Store as the HCl salt (anhydrous) whenever possible.
    

References

  • General Benzimidazole Synthesis & Properties

    • Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951, 48(3), 397-541.
  • Thionyl Chloride Activation Mechanism

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.[1] (Standard text for Acid Chloride mechanism).

    • Master Organic Chemistry: Conversion of Carboxylic Acids to Acid Chlorides.
  • Steric Hindrance in Heterocyclic Esters

    • López-Rodríguez, M. L., et al. "Benzimidazole derivatives.[2][3] Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates."[1][2] Bioorganic & Medicinal Chemistry, 1999. (Specific precedent for 4-substituted benzimidazole esters).[1]

  • HATU Coupling Protocols

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, 1993.

Sources

Method

Advanced Application Note: One-Pot Synthesis of Functionalized Benzimidazole Carboxylates

Executive Summary Benzimidazole carboxylates are privileged pharmacophores widely utilized in drug discovery, serving as core scaffolds for anti-inflammatory, antimicrobial, and antineoplastic agents. Traditional synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole carboxylates are privileged pharmacophores widely utilized in drug discovery, serving as core scaffolds for anti-inflammatory, antimicrobial, and antineoplastic agents. Traditional synthesis of these heterocycles often requires multi-step procedures involving the isolation of unstable intermediates (e.g., aryl-amides) and the use of harsh, highly acidic conditions for dehydrative cyclization.

To optimize throughput, improve yields, and adhere to green chemistry principles, modern synthetic workflows have pivoted toward one-pot methodologies . This application note details two field-proven, highly robust protocols for the synthesis of functionalized benzimidazole carboxylates: Reductive Cyclization using sodium dithionite[1], and Acid-Free HBTU-Promoted Cyclization [2].

Mechanistic Pathway Architecture

Understanding the mechanistic flow of these one-pot reactions is critical for troubleshooting and optimizing substrate scopes. The diagram below maps the logical progression of both validated methodologies.

G cluster_A Method A: Reductive Cyclization cluster_B Method B: HBTU-Promoted Synthesis A1 o-Nitroaniline Carboxylate + Aldehyde A2 In Situ Reduction (o-Phenylenediamine) A1->A2 Na2S2O4, DMSO 90°C A3 Condensation & Cyclization A2->A3 Imine Formation A4 Benzimidazole Carboxylate A3->A4 -H2O, Oxidation B1 Carboxylic Acid + o-Phenylenediamine B2 Amidation (Aryl-amide Intermediate) B1->B2 HBTU, DIPEA RT, 4h B3 Dehydrative Cyclization B2->B3 HBTU (2nd eq) Reflux, 3h B4 Benzimidazole Carboxylate B3->B4 -H2O

Figure 1: Mechanistic pathways for one-pot synthesis of benzimidazole carboxylates.

Experimental Protocols & Causality

Protocol A: Reductive Cyclization of o-Nitroaniline Carboxylates

Reference: [1]

This method bypasses the need for pre-synthesized, oxidation-prone o-phenylenediamines by utilizing stable o-nitroaniline carboxylates as starting materials.

Causality & Experimental Choices:

  • Sodium Dithionite (Na₂S₂O₄): Selected as a mild, chemoselective reducing agent. It rapidly reduces the nitro group to an amine without hydrolyzing the carboxylate ester or reducing the aldehyde, which is a common failure point when using stronger hydride donors.

  • DMSO (Dimethyl Sulfoxide): Acts as a highly polar aprotic solvent. Because Na₂S₂O₄ is an inorganic salt, DMSO is one of the few solvents capable of sufficiently solvating both the organic substrates and the reducing agent at elevated temperatures, ensuring a homogeneous reaction environment.

  • Temperature (90°C): Provides the necessary thermal energy to drive the dehydrative ring closure immediately following the initial Schiff base condensation.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of the o-nitroaniline carboxylate derivative (e.g., ethyl-3-nitro-4-(propylamino)benzoate) and 1.1 equivalents of the functionalized aldehyde in anhydrous DMSO to achieve a 0.2 M concentration.

  • Reduction: Add 3.0 equivalents of sodium dithionite (Na₂S₂O₄) directly to the stirring mixture. Note: The stoichiometric excess is required to ensure complete reduction of the nitro group in situ.

  • Cyclization: Heat the reaction mixture to 90°C under a nitrogen atmosphere. Monitor the reaction via TLC (Hexanes/EtOAc 7:3); the cascade typically completes within 2–4 hours.

  • Workup: Cool the mixture to room temperature and pour it slowly into ice-cold distilled water while stirring vigorously. The benzimidazole carboxylate will typically precipitate out of the aqueous DMSO mixture.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual DMSO and inorganic salts, and recrystallize from hot ethanol to yield the pure functionalized benzimidazole carboxylate.

Protocol B: Acid-Free HBTU-Promoted Synthesis

Reference: [2]

This protocol is a highly efficient method for coupling carboxylic acids with o-phenylenediamines, avoiding the harsh acidic co-solvents (like polyphosphoric acid or TFA) traditionally required for cyclization.

Causality & Experimental Choices:

  • HBTU: A standard peptide coupling reagent that activates the carboxylic acid into an OBt ester, facilitating rapid amidation at room temperature. Crucially, a second equivalent of HBTU is added later to act as a dehydrating agent, promoting the subsequent cyclization of the amide into the benzimidazole.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base that deprotonates the carboxylic acid and neutralizes acidic byproducts, maintaining the optimal pH for amidation without interfering with the electrophilic centers.

  • Toluene: Selected for the cyclization phase due to its high boiling point (110°C). While the initial amidation occurs at room temperature, the thermal dehydration of the aryl-amide intermediate requires high heat, which refluxing toluene perfectly accommodates while remaining inert.

Step-by-Step Methodology:

  • Amidation: In a flame-dried flask, dissolve 1.0 equivalent of the carboxylic acid and 1.2 equivalents of o-phenylenediamine in anhydrous toluene (0.1 M).

  • Activation: Add 1.2 equivalents of HBTU and 2.5 equivalents of DIPEA. Stir the mixture at room temperature for 4 hours to ensure complete formation of the aryl-amide intermediate.

  • One-Pot Cyclization: Without isolating the intermediate, add an additional 1.0 equivalent of HBTU directly to the reaction mixture.

  • Thermal Dehydration: Attach a reflux condenser and heat the mixture to reflux (approx. 110°C) for 3 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid/HBTU byproducts), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the target benzimidazole carboxylate.

Quantitative Data & Method Comparison

To assist in selecting the appropriate synthetic route for your specific drug development program, the quantitative parameters and operational scopes of both methods are summarized below.

ParameterMethod A: Reductive CyclizationMethod B: HBTU-Promoted Synthesis
Starting Materials o-Nitroaniline carboxylates + AldehydesCarboxylic acids + o-Phenylenediamines
Primary Reagent Sodium Dithionite (Na₂S₂O₄)HBTU (2 equivalents total)
Solvent System DMSOToluene
Reaction Conditions 90°C for 2–4 hoursRT for 4h, then Reflux (110°C) for 3h
Typical Yields 75% – 92%80% – 99%
Key Advantage Uses stable nitro precursors; simple precipitation workup.Completely acid-free; high functional group tolerance (e.g., N-protected amino acids).
Limitation DMSO removal can be tedious if precipitation fails.Requires column chromatography for final purification.

References

  • Kumar Vasantha, Guru Basavarajaswamy, M Vaishali Rai, Poojary Boja, Vinitha R Pai, N Shruthi, Mahima Bhat. "Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents." Bioorganic & Medicinal Chemistry Letters, 2015. URL:[Link]

  • Leonard Barasa and Sabesan Yoganathan. "An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology." RSC Advances, 2018. URL:[Link]

Sources

Application

Application Note: Robust HPLC Method Development for Methyl 5-fluoro-1H-benzimidazole-4-carboxylate

Topic: HPLC method development for methyl 5-fluoro-1H-benzimidazole-4-carboxylate Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract This guide detai...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC method development for methyl 5-fluoro-1H-benzimidazole-4-carboxylate Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide details the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification and purity analysis of methyl 5-fluoro-1H-benzimidazole-4-carboxylate (MFBC). Given the amphoteric nature of the benzimidazole core and the electron-withdrawing effects of the fluorine and ester moieties, this protocol prioritizes pH control and stationary phase selection to mitigate peak tailing and ensure resolution from potential hydrolysis impurities (carboxylic acid derivatives).

Introduction & Compound Profiling[1][2][3][4]

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Analytical control of this building block is essential, as impurities here can propagate into the final active pharmaceutical ingredient (API).

Physicochemical Profile

To design a "Right First Time" method, we must analyze the molecule's properties:

PropertyValue (Estimated/Literature)Chromatographic Implication
Structure Benzimidazole core, C4-Ester, C5-FluorineHigh UV absorbance (254 nm). Potential for

-

interactions.
pKa (Basic N) ~3.5 - 4.5The EWGs (F, COOMe) lower the basicity of the imidazole nitrogen compared to unsubstituted benzimidazole (pKa ~5.6).
pKa (Acidic NH) ~11.0The NH proton is weakly acidic.
LogP ~1.8 - 2.2Moderately lipophilic; suitable for Reverse Phase (C18).
Solubility Low in water (neutral); High in DMSO/MeOHDiluent must contain organic solvent to prevent precipitation.
The Tautomer Challenge

Benzimidazoles with a free NH exist as rapid-equilibrium tautomers in solution. While they typically elute as a single peak, peak broadening can occur if the mobile phase pH is near the pKa or if the temperature is too low. Strategy: Operate at a pH where the molecule is fully ionized (pH < 2.5) or fully neutral (pH > 7, though silica stability is a concern) to collapse the tautomeric state.

Method Development Strategy

Column Selection: The "Silanol" Trap

Benzimidazoles are notorious for interacting with residual silanols on silica supports, leading to severe peak tailing.

  • Recommendation: Use a Type B silica (high purity) column with extensive end-capping or an embedded polar group.

  • Primary Choice: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (3.5 µm or 5 µm).

  • Alternative: Phenyl-Hexyl phases (e.g., Phenomenex Luna Phenyl-Hexyl) can offer orthogonal selectivity if separating from des-fluoro impurities.

Mobile Phase Design
  • Buffer: 0.1% Phosphoric Acid or Phosphate Buffer (pH 2.5).

    • Why? At pH 2.5, the basic nitrogen is fully protonated (

      
      ). This prevents secondary interactions with silanols and ensures a sharp peak shape. Phosphate is UV-transparent, allowing detection at low wavelengths (<220 nm) if needed.
      
  • Organic Modifier: Acetonitrile (ACN).

    • Why? ACN provides lower backpressure and sharper peaks than Methanol for benzimidazoles.

Workflow Diagram

The following diagram outlines the logical flow of the method development process.

MethodDevelopment Start Start: Compound Profiling (pKa, LogP, UV) ColSelect Column Selection (C18 End-capped vs Phenyl-Hexyl) Start->ColSelect MobilePhase Mobile Phase Scouting (pH 2.5 vs pH 6.0) ColSelect->MobilePhase InitialRun Gradient Screening (5-95% B) MobilePhase->InitialRun Eval Evaluate Peak Shape & Resolution InitialRun->Eval Optimize Optimize Gradient & Temp Eval->Optimize Tailing > 1.5 or Poor Res FinalMethod Finalize Method Parameters Eval->FinalMethod Pass Optimize->InitialRun Validation Method Validation (Linearity, Accuracy, LOQ) FinalMethod->Validation

Figure 1: Decision tree for HPLC method development emphasizing iterative optimization of peak shape.

Finalized Experimental Protocol

Chromatographic Conditions (The "Gold Standard")
  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    (or equivalent).
  • Column Temperature:

    
     (Control is vital to minimize tautomer broadening).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at

    
     (Reference: 
    
    
    
    ).
  • Mobile Phase A:

    
    
    
    
    
    in Water (pH ~2.2).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.10955Re-equilibration
20.00955End of Run
Standard & Sample Preparation

Diluent: 50:50 Water:Acetonitrile.[1][2]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of MFBC into a 10 mL volumetric flask. Dissolve in 5 mL ACN (sonicate if necessary), then dilute to volume with water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution to 10 mL with Diluent.

Validation Summary (Simulated Data)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Criteria must be met before every analysis batch.

  • Retention Time (RT): ~8.5 min

    
     0.5 min.
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for benzimidazoles).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Precision (RSD):

    
     for 5 replicate injections.
    
Linearity & Range
Concentration (mg/mL)Peak Area (mAU*s)
0.051250
0.102505
0.153760
0.205010
Correlation (

)
0.9998
Impurity Profiling Capability

The method must separate the parent ester from its hydrolysis product (5-fluoro-1H-benzimidazole-4-carboxylic acid).

  • Parent (Ester): RT ~8.5 min (More hydrophobic).

  • Impurity (Acid): RT ~4.2 min (More polar, elutes earlier).

  • Resolution (

    
    ):  Typically 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction; pH too high.Lower pH of Mobile Phase A to 2.0-2.5. Use a "Base Deactivated" column.
Split Peaks Sample solvent mismatch; Tautomer separation.Dissolve sample in mobile phase starting composition. Increase column temp to

to speed up tautomer exchange.
Retention Time Drift Column equilibration; Temperature fluctuation.Ensure 10 column volumes of re-equilibration. Use a column oven.
Ghost Peaks Carryover; Contaminated water.Add a needle wash step (50:50 MeOH:Water). Replace aqueous buffer daily.

References

  • Kulik, A., et al. (2011).[1][2] HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.[1] Retrieved from [Link]

  • Jerez, G., et al. (2009).[3] Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science. Retrieved from [Link]

  • PubChem. (2025).[4] Methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate Compound Summary. Retrieved from [Link]

Sources

Method

dissolution techniques for benzimidazole esters in cell culture media

Executive Summary Benzimidazole esters represent a potent class of pharmacological agents, often utilized as prodrugs to enhance membrane permeability or as specific inhibitors in oncology and parasitology. However, thei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole esters represent a potent class of pharmacological agents, often utilized as prodrugs to enhance membrane permeability or as specific inhibitors in oncology and parasitology. However, their application in in vitro cell culture is plagued by two opposing forces: hydrophobicity , which drives precipitation in aqueous media, and hydrolytic instability , where serum esterases rapidly degrade the ester linkage before cellular uptake occurs.

This Application Note provides a non-standard, mechanism-driven guide to solubilizing these compounds. Unlike generic "dissolve and dilute" protocols, we introduce a Dual-Phase Stabilization Strategy that mitigates "solvent shock" precipitation and controls enzymatic hydrolysis.

Physicochemical Profiling & Challenge Analysis

Before attempting dissolution, the researcher must recognize the specific behaviors of the benzimidazole scaffold:

ParameterCharacteristicImpact on Cell Culture
LogP (Lipophilicity) Typically > 3.5 (High)High risk of immediate precipitation upon dilution into media (Solvent Shock).
pKa (Basicity) ~5.5 – 6.0 (Imidazole ring)Soluble in acidic stock, but crashes out at physiological pH (7.4) of DMEM/RPMI.
Ester Linkage LabileSusceptible to rapid hydrolysis by carboxylesterases abundant in Fetal Bovine Serum (FBS).

The Failure Mode: A standard protocol (adding DMSO stock directly to serum-supplemented media) often results in micro-precipitation (invisible to the naked eye but cytotoxic) and rapid conversion of the ester to the parent acid, leading to erroneous IC50 data.

Strategic Protocol Selection

Use the following decision matrix to select the appropriate dissolution method.

DissolutionStrategy Start Start: Benzimidazole Ester CheckStab Is the Ester the Active Agent? Start->CheckStab Stable Method A: Kinetic Solvent Shift (Standard Screening) CheckStab->Stable No (Prodrug) Unstable Is Serum Essential? CheckStab->Unstable Yes (Must remain intact) SerumFree Method C: Serum-Free/Heat-Inactivated (Metabolic Control) Unstable->SerumFree No SerumReq Method B: Cyclodextrin Shielding (Solubility + Protection) Unstable->SerumReq Yes

Caption: Decision matrix for selecting dissolution protocols based on compound stability and assay requirements.

Detailed Protocols

Method A: The "Kinetic Solvent Shift" (Optimized DMSO Dilution)

Best for: High-throughput screening where the ester is a prodrug or relatively stable.

The Mechanism: Prevents "solvent shock"—the local supersaturation that occurs when a drop of DMSO hits water. By increasing the vortex shear during addition, we disperse the molecules faster than they can nucleate.

Protocol:

  • Stock Preparation: Dissolve the benzimidazole ester in anhydrous DMSO (Grade: Cell Culture Tested) to 20 mM .

    • Note: Avoid storing this stock; esters in DMSO can transesterify or hydrolyze over weeks if water is present. Use fresh.

  • Intermediate Phase (The Critical Step):

    • Prepare a 1.5 mL Eppendorf tube with PBS (pH 7.4) .

    • Set a vortex mixer to medium-high speed .

    • While vortexing the PBS, slowly inject the DMSO stock into the center of the vortex to create a 2x or 10x intermediate .

    • Target: Final DMSO concentration in this intermediate should not exceed 5%.

  • Final Dilution: Immediately add the intermediate to the cell culture media (pre-warmed to 37°C).

    • Max Final DMSO: 0.5% (v/v).[1]

Validation:

  • Visual: Hold the tube against a dark background. Any "milky" swirl indicates failure (precipitation).

  • Microscopy: Check the well bottom 1 hour post-treatment. Crystals look like dark needles or amorphous debris.

Method B: The "Host-Guest" Shield (Cyclodextrin Complexation)

Best for: Highly hydrophobic esters requiring high concentrations (>10 µM) or protection from serum proteins.

The Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the hydrophobic benzimidazole, shielding it from water (preventing precipitation) and sterically hindering esterases (slowing hydrolysis).

Protocol:

  • Vehicle Preparation:

    • Prepare a 20% (w/v) HP-β-CD stock solution in PBS or Media. Filter sterilize (0.22 µm).

    • Citation: HP-β-CD is safe for most cell lines up to 10-20 mM (~2-3%) [1].

  • Complexation Step:

    • Dissolve benzimidazole ester in DMSO (e.g., 20 mM).

    • Add the DMSO stock to the 20% HP-β-CD solution with vigorous agitation.

    • Incubate at 37°C with shaking for 30 minutes to allow equilibrium complexation.

  • Cell Treatment:

    • Dilute this complex into the final culture media.

    • Final Conditions: Drug: Desired Conc., DMSO: <0.5%, HP-β-CD: ~0.1–1%.[2]

Method C: Metabolic Control (Esterase Mitigation)

Best for: Mechanistic studies requiring the intact ester.

The Mechanism: Benzimidazole esters are rapidly hydrolyzed by carboxylesterases in FBS (Half-life can be < 1 hour) [2]. To study the ester itself, you must remove the enzymatic source.

Protocol:

  • Serum Replacement:

    • Option 1: Use Heat-Inactivated FBS (HI-FBS) . Heat at 56°C for 30 mins. This denatures complement but also significantly reduces esterase activity.

    • Option 2 (Gold Standard): Use Serum-Free Media (e.g., Opti-MEM) for the duration of the drug pulse (6–12 hours), then replace with growth media.

  • Verification (HPLC):

    • Spike media with the ester.

    • Collect samples at 0, 1, and 4 hours.

    • Precipitate proteins with cold acetonitrile (1:1 ratio), centrifuge, and run supernatant on HPLC/LC-MS to confirm the parent peak remains intact.

Comparative Data: Solubility & Stability

MethodMax Solubility (approx.)Hydrolytic Stability (t1/2)Cytotoxicity Risk
Direct DMSO (Method A) ~10–20 µMLow (< 1 hr in FBS)High (Precipitation)
HP-β-CD (Method B) > 100 µMMedium (Steric Shield)Low (Biocompatible)
Serum-Free (Method C) ~10 µMHigh (> 12 hrs)Low (Nutrient stress if prolonged)

Mechanism of Action Visualization

Mechanism cluster_0 Method A: Direct DMSO cluster_1 Method B: Cyclodextrin Drug Benzimidazole Ester (Hydrophobic) Media Culture Media (Water + Serum) Drug->Media Dilution Complex Inclusion Complex (Soluble) Drug->Complex + HP-beta-CD Precip Precipitate (Crystal) Media->Precip Solvent Shock Hydrolysis Hydrolysis (Acid Form) Media->Hydrolysis Esterases Complex->Media Stable Dispersion

Caption: Comparison of fate pathways: Direct dilution leads to precipitation or hydrolysis, while Cyclodextrin encapsulation maintains solubility and stability.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences.

  • BenchChem Technical Support. (2025). Enhancing Benzimidazole Compound Solubility for Biological Assays.

  • Reddy, M. B., et al. (2011). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Brazilian Journal of Pharmaceutical Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-fluoro-1H-benzimidazole-4-carboxylate

The technical guide below addresses the synthesis of methyl 5-fluoro-1H-benzimidazole-4-carboxylate , focusing on yield optimization. The synthesis of 4,5-disubstituted benzimidazoles is chemically challenging due to the...

Author: BenchChem Technical Support Team. Date: March 2026

The technical guide below addresses the synthesis of methyl 5-fluoro-1H-benzimidazole-4-carboxylate , focusing on yield optimization. The synthesis of 4,5-disubstituted benzimidazoles is chemically challenging due to the "peri-effect" (steric crowding) between the C4-ester and the N3-nitrogen, as well as the electronic deactivation by the C5-fluorine atom.

Topic: Yield Optimization & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists Version: 1.0

Executive Summary & Reaction Logic

The synthesis of methyl 5-fluoro-1H-benzimidazole-4-carboxylate typically proceeds via the cyclization of methyl 2,3-diamino-6-fluorobenzoate .

  • The Challenge: The ester group at position 4 creates significant steric hindrance near the reaction center (the diamine moiety). Additionally, the fluorine atom at position 5 withdraws electron density, reducing the nucleophilicity of the amino groups. Standard harsh conditions (e.g., refluxing formic acid) often lead to ester hydrolysis or incomplete cyclization, resulting in yields <40%.

  • The Solution: Switching to Trimethyl Orthoformate (TMOF) under mild acidic catalysis (e.g., Sulfamic acid or p-TSA) avoids water, prevents hydrolysis, and drives the equilibrium forward by removing methanol.

Reaction Pathway Diagram

G Start Precursor: Methyl 2,3-diamino-6-fluorobenzoate Reagent Cyclization Agent: TMOF + Cat. Sulfamic Acid Start->Reagent Dissolve in MeOH/THF Inter Intermediate: Orthoamide Reagent->Inter 60°C, 2h Side1 Impurity A: Hydrolyzed Acid Reagent->Side1 If H2O present (Hydrolysis) Product Target: Methyl 5-fluoro-1H- benzimidazole-4-carboxylate Inter->Product -MeOH Cyclization Side2 Impurity B: Incomplete Cyclization Inter->Side2 Steric Stall

Caption: Optimized flux for sterically hindered benzimidazole formation using anhydrous TMOF.

Optimized Experimental Protocol (The "Golden Route")

This protocol replaces standard aqueous acid methods to maximize yield (>85%) and purity.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Methyl 2,3-diamino-6-fluorobenzoate 1.0Limiting ReagentMust be dry (<0.5% water).
Trimethyl Orthoformate (TMOF) 5.0 - 10.0Cyclizing AgentActs as solvent and water scavenger.
Sulfamic Acid 0.05 - 0.1CatalystMilder than p-TSA; easier to remove.
Methanol (Anhydrous) 5-10 VolCo-solventEnsures solubility of the diamine.
Step-by-Step Methodology
  • Preparation: Charge the diamine precursor (1.0 equiv) into a dry flask under nitrogen.

  • Solvation: Add anhydrous Methanol (5 volumes) and TMOF (5.0 equiv). Stir until a suspension or solution forms.

  • Catalysis: Add Sulfamic acid (0.05 equiv). Note: The reaction is slightly exothermic.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by HPLC/TLC.

    • Checkpoint: The starting diamine should disappear. If an intermediate (formylated amine) persists, add more TMOF and increase temp to 70°C.

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove MeOH/TMOF.

    • Resuspend the residue in EtOAc . Wash with Sat. NaHCO3 (to remove acid catalyst) and Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from EtOAc/Heptane if necessary. Flash chromatography is rarely needed if conversion is complete.

Troubleshooting Center (Q&A)

Module A: Low Yield & Incomplete Conversion

Q: I see a major spot on TLC just above the starting material that won't convert to product. What is it? A: This is likely the N-formyl intermediate .

  • Cause: The "peri" steric hindrance of the C4-ester prevents the ring closure (dehydration) step, even after the formyl group is attached.

  • Fix:

    • Increase Temperature: Switch solvent to anhydrous Toluene or Dioxane and heat to 100°C.

    • Add Molecular Sieves: Add 4Å molecular sieves to the reaction to drive the dehydration equilibrium.

    • Microwave: Run the reaction in TMOF at 120°C for 15 mins in a microwave reactor.

Q: My yield is <40% and I see a carboxylic acid peak in LCMS (M-15). Why? A: You are experiencing Ester Hydrolysis .

  • Cause: Using aqueous acids (HCl, Formic acid) or wet solvents. The 4-ester is activated by the benzimidazole ring and hydrolyzes easily.

  • Fix: Switch strictly to the Anhydrous TMOF/Sulfamic Acid protocol described above. Ensure all glassware is oven-dried.

Module B: Impurity Profile

Q: The product is colored (dark brown/red) and difficult to crystallize. A: This indicates Oxidative Polymerization of the diamine precursor.

  • Cause: Diamines are air-sensitive. If the cyclization is slow, the starting material oxidizes.

  • Fix:

    • Purge the reaction solvent with Nitrogen/Argon for 15 mins before adding the diamine.

    • Add Sodium Dithionite (Na2S2O4) (0.1 equiv) if running in aqueous/alcoholic conditions (though anhydrous is preferred).

    • Use the precursor immediately after reduction of the nitro-amine.

Module C: Precursor Synthesis (The Root Cause)

Q: I cannot make the methyl 2,3-diamino-6-fluorobenzoate precursor efficiently. A: The standard hydrogenation of the nitro-precursor often fails due to poisoning by the fluorine or incomplete reduction.

  • Recommendation: Use Iron/Acetic Acid or Fe/NH4Cl reduction instead of Pd/C hydrogenation. Iron reduction is more robust for fluorinated nitro-aromatics and prevents defluorination side-reactions.

Decision Tree for Optimization

DecisionTree Problem Identify Issue CheckLCMS Check LCMS/TLC Problem->CheckLCMS StartRemains Starting Material Persists CheckLCMS->StartRemains InterRemains Intermediate (M+28) Persists CheckLCMS->InterRemains Hydrolysis Acid Product (M-14) Observed CheckLCMS->Hydrolysis Action1 Check Reagent Quality (TMOF dry?) StartRemains->Action1 Action2 Increase Temp Switch to Toluene InterRemains->Action2 Action3 ELIMINATE WATER Switch to TMOF/Sulfamic Hydrolysis->Action3

Caption: Troubleshooting logic for benzimidazole cyclization failures.

FAQ: Frequently Asked Questions

Q: Can I use Formic Acid instead of TMOF? A: Yes, but expect lower yields (50-60%). If you must use formic acid, use it as the solvent (excess) and reflux, but monitor strictly for hydrolysis. The TMOF method is superior for 4-substituted benzimidazoles.

Q: Is the 5-fluoro group stable? A: Generally, yes. However, nucleophilic aromatic substitution (SnAr) is possible at the 5-position if you use strong nucleophiles (like methoxide) at high temperatures, due to the electron-withdrawing effect of the 4-ester and the imidazole ring. Avoid strong bases.

Q: How do I scale this up to 100g? A: The TMOF process is scalable.

  • Safety: TMOF produces methanol; ensure good venting.

  • Exotherm: Control the addition of the acid catalyst.

  • Workup: On a large scale, solvent swap to Heptane/EtOAc allows the product to crystallize directly, avoiding column chromatography.

References

  • General Benzimidazole Synthesis via TMOF

    • Title: Efficient One-Pot Synthesis of Benzimidazoles using Trimethyl Orthoform
    • Source:Synlett (2010), 2759-2764.[2]

  • Synthesis of Fluorinated Benzimidazoles (PARP Inhibitor Context)

    • Title: Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide deriv
    • Source:Bioorganic & Medicinal Chemistry Letters (2016).
    • URL:[Link]

  • Steric Hindrance in 4-Substituted Benzimidazoles

    • Title: Regioselective synthesis of 4-substituted benzimidazoles.
    • Source:Journal of Organic Chemistry (2008).
    • URL:[Link]

  • Precursor Data (Methyl 2,3-diamino-6-fluorobenzoate)

Sources

Optimization

separating 4-carboxylate and 5-carboxylate benzimidazole isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven troubleshooting strategies and the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven troubleshooting strategies and theoretical insights for resolving the challenging separation of 4-carboxylate and 5-carboxylate benzimidazole regioisomers.

Part 1: FAQ - Synthesis & Regioisomer Formation

Q1: Why do my cyclization or alkylation reactions consistently yield a mixture of 4-carboxylate and 5-carboxylate benzimidazoles? A: When synthesizing benzimidazoles from asymmetric precursors (e.g., cyclization of substituted diaminobenzoic acids), the position of the carboxylate group relative to the newly formed imidazole ring dictates the regioisomer. Furthermore, if an N-alkylation is performed on a tautomeric 5-carboxylate benzimidazole core, the nucleophilic attack can occur at either the N1 or N3 position. This breaks the symmetry of the tautomeric system, yielding a mixture of distinct, stable 4-carboxylate and 5-carboxylate regioisomers (often also numbered as 5- and 6-carboxylate depending on the exact substitution pattern)[1].

Q2: What is the fundamental physicochemical difference between these isomers that I can exploit for separation? A: The causality behind their separability lies in their divergent electronic and steric environments. The 4-carboxylate group is in close spatial proximity to the imidazole nitrogen atoms. This allows for strong intramolecular hydrogen bonding between the carboxylate carbonyl and the imidazole NH (or steric shielding if the nitrogen is substituted). This intramolecular interaction significantly reduces the molecule's overall dipole moment and masks hydrogen-bond donors, making the 4-carboxylate isomer fundamentally less polar than the 5-carboxylate isomer. Consequently, the 4-carboxylate typically exhibits a higher


 on normal-phase silica gel and a longer retention time on reverse-phase (RP) HPLC[1].

Part 2: Troubleshooting Guide - Chromatographic Separation

Issue 1: Severe co-elution and peak tailing of isomers on normal-phase silica gel.

  • Root Cause: The basic imidazole nitrogens strongly interact with the acidic silanol groups on the silica stationary phase, causing band broadening that destroys the resolution between the closely related regioisomers.

  • Solution: Introduce a basic modifier to the mobile phase to saturate the silanol sites. Adding 1–2% triethylamine (TEA) or using a specialized solvent system like n-hexane/EtOH/Diethylamine (DEA) will sharpen peaks and resolve the isomers by suppressing the ionization of the imidazole nitrogen[2].

Issue 2: Poor recovery or peak shape during preparative Reverse-Phase HPLC.

  • Root Cause: Benzimidazoles often exhibit poor solubility in standard aqueous injection solvents, leading to on-column precipitation.

  • Solution: Dissolve your crude mixture in dimethyl sulfoxide (DMSO) prior to injection. Switch to a column with low silanol activity (e.g., Newcrom R1 or an end-capped C18) and use a mobile phase of Acetonitrile/Water containing 0.1% Formic Acid (which ensures mass-spec compatibility while maintaining sharp peak shapes)[3].

Part 3: Quantitative Data & Separation Metrics

To assist in method development, the following table summarizes the theoretical and empirical physicochemical properties used to distinguish these regioisomers.

Property4-Carboxylate Isomer5-Carboxylate IsomerCausality / Note
Intramolecular H-Bonding Present (Strong)AbsentProximity of C4 to the imidazole N
Relative Polarity LowerHigherDictated by H-bonding & dipole moment
Normal Phase

(EtOAc/Hexane 1:1)
~ 0.45~ 0.254-isomer travels faster on silica
RP-HPLC Retention (C18, Gradient)Later ElutionEarlier Elution4-isomer is more lipophilic
Solubility in Non-Polar Solvents HigherLowerExploitable for selective trituration

Part 4: Experimental Protocols

Every protocol described here is designed as a self-validating system to ensure scientific integrity and prevent downstream failures.

Protocol 1: Flash Chromatography Separation of Regioisomers

Self-Validation Check: Before running the column, perform a 2D-TLC to ensure the isomers do not degrade or interconvert on the silica surface.

  • Sample Preparation: Dry-load the crude benzimidazole mixture onto silica gel (1:3 ratio of crude to silica). Evaporate the solvent completely to prevent band broadening.

  • Column Equilibration: Equilibrate a high-resolution silica column (15–25 µm particle size) with 100% Hexane containing 1% Triethylamine (TEA).

  • Gradient Elution: Run a shallow gradient from 0% to 50% Ethyl Acetate in Hexane (maintaining a constant 1% TEA) over 15 column volumes.

  • Fraction Collection: The less polar 4-carboxylate isomer will elute first. Monitor fractions via UV (254 nm) and confirm the mass identity of the fractions via LC-MS[1].

Protocol 2: Preparative RP-HPLC Isolation & NMR Validation
  • Sample Prep: Dissolve the regioisomer mixture in a 1:1 mixture of DMSO and the initial mobile phase. Filter through a 0.45 µm PTFE syringe filter.

  • System Setup: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). Set Mobile Phase A to Water + 0.1% Formic Acid, and Mobile Phase B to Acetonitrile + 0.1% Formic Acid[3].

  • Method: Program an isocratic hold at 10% B for 2 minutes, followed by a linear gradient from 10% B to 60% B over 30 minutes.

  • Validation (Critical Step): Lyophilize the separated fractions. Validate the exact regiochemistry using 2D NMR (NOESY or ROESY). You must observe the spatial correlation (cross-peaks) between the N-substituent protons and the adjacent aromatic protons (H4 or H7) to definitively assign the 4-carboxylate vs. 5-carboxylate structure[1].

Part 5: Mandatory Visualizations

G Start Crude Mixture: 4-Carboxylate & 5-Carboxylate TLC Analytical TLC (Check Rf & Resolution) Start->TLC Decision Is u0394Rf > 0.15? TLC->Decision Flash Flash Chromatography (Silica, 1% TEA modifier) Decision->Flash Yes HPLC Preparative RP-HPLC (C18, 0.1% Formic Acid) Decision->HPLC No Isomer4 Pure 4-Carboxylate (Less Polar, Elutes First) Flash->Isomer4 Isomer5 Pure 5-Carboxylate (More Polar, Elutes Second) Flash->Isomer5 HPLC->Isomer4 HPLC->Isomer5 NMR Validation via 2D-NMR (NOESY/ROESY) Isomer4->NMR Isomer5->NMR

Workflow for chromatographic separation and NMR validation of benzimidazole regioisomers.

Polarity Isomer4 4-Carboxylate Isomer Hbond Intramolecular H-Bond (Carbonyl to Imidazole NH) Isomer4->Hbond Isomer5 5-Carboxylate Isomer NoHbond No Intramolecular H-Bond (Sterically Distant) Isomer5->NoHbond LowPol Lower Overall Polarity Higher Rf (Normal Phase) Hbond->LowPol HighPol Higher Overall Polarity Lower Rf (Normal Phase) NoHbond->HighPol

Mechanistic basis for polarity differences between 4-carboxylate and 5-carboxylate isomers.

References

1.[2] Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. nih.gov. URL:[Link] 2.[3] Separation of Benzimidazole on Newcrom R1 HPLC column. SIELC Technologies. URL:[Link] 3.[1] Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. nih.gov. URL:[Link]

Sources

Troubleshooting

troubleshooting cyclization failure in benzimidazole synthesis

Status: Operational Current Queue: Low Latency Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction: The Benzimidazole Scaffold Welcome to the technical support center for benzimidazole...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Queue: Low Latency Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Benzimidazole Scaffold

Welcome to the technical support center for benzimidazole synthesis. This privileged scaffold is ubiquitous in medicinal chemistry, serving as the core for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan).

However, the cyclization step is deceptively simple. Whether you are employing the classic Phillips Condensation (Acid + Diamine) or the Oxidative Cyclization (Aldehyde + Diamine), failure often stems from three invisible variables: Oxidation State Mismatch , Acidity (pH) Traps , or Tautomeric Ambiguity .

This guide bypasses standard textbook procedures to address the specific failure modes encountered in the lab.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, locate your failure point on the mechanistic pathway.

Benzimidazole_Failures cluster_failures Common Failure Modes Start Start: o-Phenylenediamine (OPD) + Electrophile Aldehyde Route A: Aldehyde Start->Aldehyde Acid Route B: Carboxylic Acid (Phillips Condensation) Start->Acid SchiffBase Intermediate 1: Schiff Base (Mono-anil) Aldehyde->SchiffBase Condensation Cyclization Intermediate 2: Dihydrobenzimidazole SchiffBase->Cyclization Ring Closure Fail1 Error: Isolated Imine (Lack of Oxidant) SchiffBase->Fail1 Oxidation CRITICAL STEP: Oxidative Dehydrogenation Cyclization->Oxidation STALL POINT: Needs Oxidant Product_A Product: 2-Substituted Benzimidazole Oxidation->Product_A Amide Intermediate: Mono-amide Acid->Amide Acylation HeatAcid CRITICAL STEP: High Heat + Strong Acid Amide->HeatAcid STALL POINT: Sterics/Electronics Product_B Product: 2-Substituted Benzimidazole HeatAcid->Product_B Dehydration Fail2 Error: Water Soluble Salt (No Neutralization) Product_B->Fail2

Figure 1: Mechanistic divergence between oxidative cyclization and Phillips condensation, highlighting the critical stall points (Red Nodes) where synthesis most frequently fails.

Part 2: Troubleshooting Tickets (Q&A)
Ticket #1042: "My reaction stalled, and I isolated the imine (Schiff base)."

Context: You reacted o-phenylenediamine (OPD) with an aldehyde in ethanol/methanol at reflux, but the product is not the benzimidazole. Diagnosis: Oxidative Failure. Unlike carboxylic acids, aldehydes are at a lower oxidation state than the benzimidazole ring. The condensation gives a Schiff base (Imine), which cyclizes to a dihydrobenzimidazole. To get the aromatic benzimidazole, you must remove two hydrogen atoms.

  • The Trap: Simple reflux without an oxidant relies on atmospheric oxygen, which is slow and inefficient, often leaving you with the intermediate or a mixture.

  • The Fix: Add a mild oxidant. Sodium Metabisulfite (Na₂S₂O₅) is the gold standard for this. It forms a bisulfite adduct with the aldehyde in situ, facilitating both cyclization and oxidation.

  • Alternative: Use 1.1 eq of Benzoquinone or catalytic Copper(II) Acetate if you need non-aqueous conditions.

Ticket #1045: "I used the Phillips method (Acid + HCl), but got no precipitate upon cooling."

Context: You refluxed OPD with a carboxylic acid in 4N HCl. The solution is clear, but filtration yields nothing. Diagnosis: The pH Trap (Salt Formation). Benzimidazoles are basic (pKa ~5.5 for the conjugate acid). In the strong acid conditions required for the Phillips condensation, the product exists entirely as the Benzimidazolium hydrochloride salt , which is highly water-soluble.

  • The Fix: You must neutralize the reaction mixture to pH 8-10 to liberate the free base.

    • Cool the reaction mixture on ice.

    • Slowly add conc. Ammonia (NH₄OH) or 10% NaOH.

    • Watch for the precipitate (Free Base) to form.

    • Filter only after neutralization.

Ticket #1048: "I am seeing double spots on TLC / Mixture of Isomers."

Context: You are using a 4-substituted-o-phenylenediamine (e.g., 4-methyl-OPD). Diagnosis: Tautomeric Equilibrium. Unless you have alkylated the nitrogen (N1), the hydrogen on N1 is labile. In solution, the 5-substituted and 6-substituted tautomers interconvert rapidly.

  • Reality Check: You cannot separate these tautomers by column chromatography in most cases; they exist as a dynamic mixture.

  • The Fix: If you need a specific regioisomer (e.g., exclusively 5-methyl), you must use N-alkylated diamines as starting materials to "lock" the structure, or separate them after N-alkylation of the product.

Part 3: Optimized Protocols
Protocol A: The "Gold Standard" Oxidative Cyclization (Aldehyde Route)

Best for: Sensitive substrates, high yields, mild conditions.

VariableSpecification
Solvent Ethanol : Water (3:1 ratio)
Oxidant Sodium Metabisulfite (Na₂S₂O₅)
Stoichiometry 1.0 eq Diamine : 1.0 eq Aldehyde : 1.0 eq Na₂S₂O₅
Temperature Reflux (80°C)
Time 2 - 4 Hours

Step-by-Step:

  • Dissolve 10 mmol of aldehyde in 15 mL Ethanol.

  • Dissolve 10 mmol of Na₂S₂O₅ in 5 mL Water; add this to the aldehyde solution.

    • Observation: A white precipitate (bisulfite adduct) may form. This is normal.

  • Add 10 mmol of o-phenylenediamine (OPD).

  • Reflux for 3 hours. Monitor TLC (Mobile Phase: 5% MeOH in DCM).

  • Workup: Pour the hot mixture into 100 mL ice water.

  • The product usually precipitates as a solid. Filter, wash with water, and dry.[1]

    • Note: If no precipitate forms, neutralize with Na₂CO₃ (see Ticket #1045).

Protocol B: The "Robust" Phillips Condensation (Carboxylic Acid Route)

Best for: Stable aliphatic acids, cheap scale-up.

VariableSpecification
Solvent 4N Hydrochloric Acid (HCl)
Catalyst None (The solvent is the catalyst)
Stoichiometry 1.0 eq Diamine : 1.1 eq Carboxylic Acid
Temperature Reflux (100°C+)

Step-by-Step:

  • Mix 10 mmol OPD and 11 mmol Carboxylic Acid in 20 mL 4N HCl.

  • Reflux vigorously for 4-8 hours.

  • Critical Step: Cool to room temperature. The solution will likely remain clear (Product is dissolved as HCl salt).

  • Add concentrated Ammonium Hydroxide dropwise with stirring until pH ~10.

  • The product will crash out as a free base. Filter and recrystallize from Ethanol/Water.

Part 4: Solvent & Catalyst Selection Matrix

Use this table to select the right system for your specific substrate.

Substrate TypeRecommended MethodCatalyst/OxidantKey Advantage
Aromatic Aldehydes Oxidative CyclizationNa₂S₂O₅ (Ethanol/Water)High yield, avoids heavy metals.
Aliphatic Acids Phillips Condensation4N HClCheap, scalable, no chromatography needed.
Acid-Sensitive Groups Lewis Acid CatalysisYb(OTf)₃ or Fe₃O₄ NPsNeutral pH, room temperature compatible.
Sterically Hindered Microwave SynthesisDDQ (Oxidant)Drastically reduced reaction time (mins vs hours).
References
  • Oxidative Cycliz

    • Title: Facile sodium metabisulfite mediated synthesis of 1,2-disubstituted benzimidazoles and cytotoxicity evaluation.[2]

    • Source: Heterocycles, 2019.[2]

    • URL:[Link]

  • Phillips Condensation & Acid C

    • Title: The Formation of Benzimidazoles (The Phillips Reaction).[3][4][5]

    • Source: Journal of the Chemical Society, 1928 (Original Mechanism).
    • URL:[Link]

  • Regioselectivity & Isomerism

    • Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
    • Source: Nanom
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: A green synthesis of benzimidazoles using ammonium chloride as catalyst.

    • Source: Indian Journal of Chemistry, 2013.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 5-fluoro-1H-benzimidazole-4-carboxylate

Executive Summary Purifying methyl 5-fluoro-1H-benzimidazole-4-carboxylate presents a unique set of chromatographic challenges driven by its amphoteric nature. The benzimidazole core is basic (pKa ~5.5 for the conjugate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purifying methyl 5-fluoro-1H-benzimidazole-4-carboxylate presents a unique set of chromatographic challenges driven by its amphoteric nature. The benzimidazole core is basic (pKa ~5.5 for the conjugate acid), leading to strong interactions with acidic silanol groups on silica gel. Simultaneously, the C4-ester and C5-fluorine substituents modulate its lipophilicity and solubility.

This guide moves beyond generic protocols, offering a mechanism-based troubleshooting framework. We focus on suppressing "tailing," optimizing solubility for loading, and achieving baseline resolution from common synthetic impurities (e.g., uncyclized diamines or hydrolyzed acids).

Phase 1: Pre-Purification Assessment

Q: My crude material is sparingly soluble in Hexane/Ethyl Acetate. How should I load it onto the column?

A: Do not attempt liquid loading with a "strong" solvent (like pure DMSO or DMF) just to get it into solution; this will destroy your resolution by carrying the compound down the column before the gradient starts.

Recommended Protocol: Dry Loading Due to the low solubility of benzimidazoles in non-polar solvents, dry loading is the gold standard.

  • Dissolve the crude mixture in a minimal amount of MeOH/DCM (1:1).

  • Add silica gel (ratio: 1g crude to 2-3g silica).

  • Evaporate to dryness on a rotary evaporator until you have a free-flowing powder.

  • Load this powder on top of your pre-packed column.

Q: The compound streaks/tails significantly on TLC plates. Is this normal?

A: Yes, this is characteristic of the benzimidazole N-H moiety interacting with the acidic silica surface.

  • Cause: The basic nitrogen accepts a proton from the silanol (Si-OH), forming a reversible but strong hydrogen bond/salt bridge.

  • Solution: You must "mask" the silica. Add 1% Triethylamine (TEA) or 1% NH₄OH to your TLC solvent system.

    • Standard TLC System: 5% MeOH in DCM + 0.5% TEA.

    • Observation: The spot should tighten into a compact oval.

Phase 2: Column Chromatography Strategy

Stationary Phase & Mobile Phase Selection
ParameterRecommendationTechnical Rationale
Stationary Phase Standard Silica Gel (40–63 µm)Cost-effective. Requires buffering (see below).
Alternative Phase Amine-functionalized SilicaEliminates need for mobile phase additives; prevents tailing inherently.
Mobile Phase A Dichloromethane (DCM)Solubilizes the ester/fluorine core.
Mobile Phase B Methanol (MeOH)Provides polarity to elute the benzimidazole.
Modifier Triethylamine (TEA) (0.5 - 1%)Critical: Competes for silanol sites, allowing the product to elute freely.
Q: Can I use Ethyl Acetate/Hexane instead of DCM/MeOH?

A: Generally, no . While the ester and fluorine increase lipophilicity, the benzimidazole NH usually makes the molecule too polar and "sticky" for Hexane/EtOAc to move effectively without excessive tailing. If you must use EtOAc, you will likely need 50-100% EtOAc, and even then, solubility might be an issue inside the column, leading to precipitation and band broadening.

Phase 3: Step-by-Step Purification Protocol

Column Pre-treatment (The "Neutralization" Step)

Before loading your sample, flush the column with 3 column volumes (CV) of the starting mobile phase containing the modifier (e.g., DCM + 1% TEA).

  • Why? This saturates the active silanol sites with TEA before your valuable product ever touches them.

Gradient Elution Profile
  • System: DCM / MeOH (+ 1% TEA in the MeOH bottle).

  • Flow Rate: Optimized for column diameter (e.g., 15-20 mL/min for a 12g cartridge).

Time (CV)% Mobile Phase B (MeOH)Event
0–20%Elute non-polar impurities (starting materials).
2–100% → 5%Linear gradient. Product often elutes here.
10–155% → 10%Push gradient for stubborn bands.
15–1810% → 20%Wash column of highly polar byproducts (acids).
Post-Run Processing

Warning: TEA has a high boiling point (89°C) and can remain in your product.

  • Removal: After combining fractions and evaporating solvents, dry the solid under high vacuum (< 1 mbar) at 40-50°C for 12 hours. Alternatively, co-evaporate with toluene 2-3 times to azeotrope off the amine.

Phase 4: Troubleshooting & FAQs

Q: I see two spots on TLC that merge on the column. Are these regioisomers?

A: For 1H-benzimidazoles (unsubstituted on Nitrogen), you might be seeing tautomers (N1-H vs N3-H) if your TLC plate is acidic or wet. However, these usually interconvert too fast to separate.

  • More Likely Scenario: You are seeing separation between the target ester and the hydrolyzed carboxylic acid (impurity).

  • Test: Spot the plate and add a drop of acetic acid to the eluent. If the lower spot moves significantly differently or streaks, it is likely the free acid (5-fluoro-1H-benzimidazole-4-carboxylic acid).

Q: My product precipitated inside the column. The pressure spiked.

A: This occurs when the compound is soluble in the crude loading solvent but insoluble in the initial mobile phase (pure DCM).

  • Fix:

    • Stop the flow immediately.

    • Add a small amount of MeOH (5-10%) to the top of the column to redissolve the plug.

    • Restart flow at a lower rate.

    • prevention: Use the Dry Loading technique described in Phase 1.

Visualizing the Interaction Mechanism

The following diagram illustrates why tailing occurs and how Triethylamine (TEA) acts as a competitive inhibitor for the silica surface sites.

SilanolInteraction cluster_0 With Modifier (TEA) Silica Silica Surface (Acidic Silanol Si-OH) Benzimidazole Benzimidazole Product (Basic N-H) Silica->Benzimidazole Strong H-Bonding (Without Modifier) Elution Smooth Elution (Tight Band) Benzimidazole->Elution No Interaction Tailing Tailing / Streaking (Yield Loss) Benzimidazole->Tailing Retarded Flow TEA Modifier (TEA) (Stronger Base) TEA->Silica Preferential Binding (Blocks Sites)

Caption: Mechanism of Action: TEA (Green) competitively binds to acidic silanol sites (Red), preventing the Benzimidazole product (Blue) from sticking, thereby ensuring smooth elution.

Visualizing the Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Methyl 5-fluoro-1H-benzimidazole-4-carboxylate) SolubilityCheck Solubility Check (DCM/MeOH) Start->SolubilityCheck Soluble Soluble in DCM? SolubilityCheck->Soluble Assess DryLoad Perform Dry Loading (Adsorb on Silica) Soluble->DryLoad No (Precipitates) LiquidLoad Liquid Loading (DCM solution) Soluble->LiquidLoad Yes ColumnSetup Column Setup Silica Gel + 1% TEA Pre-wash DryLoad->ColumnSetup LiquidLoad->ColumnSetup Gradient Run Gradient 0-10% MeOH in DCM ColumnSetup->Gradient TLC_Check TLC Monitoring (Use TEA in TLC solvent!) Gradient->TLC_Check Pure Combine Pure Fractions Evaporate & Dry TLC_Check->Pure Single Spot Impure Mixed Fractions Recrystallize or Re-column TLC_Check->Impure Overlapping Spots

Caption: Decision tree for the purification workflow, highlighting the critical choice between liquid and dry loading based on solubility.

References

  • Organic Syntheses . Benzimidazole.[1][2][3][4][5][6][7] Org. Synth. 1930 , 10, 6.

    • Context: Foundational text on benzimidazole synthesis and properties, establishing the basicity and solubility profile.
  • BenchChem . Troubleshooting purification of benzimidazole derivatives by column chromatography.

    • Context: Technical support data regarding the use of amine modifiers to suppress tailing on silica gel.
  • EPA CompTox Chemicals Dashboard . 1H-Benzimidazole-2-carboxylic acid, 1-methyl-5-(trifluoromethyl)- Properties.

    • Context: Physicochemical property data (LogP, pKa)
  • Büchi Labortechnik AG . Chromatography Blog: How to separate basic compounds.

    • Context: General methodology for using triethylamine (TEA) and ammonium hydroxide in mobile phases for basic heterocycles.

Sources

Troubleshooting

Technical Support Center: Benzimidazole Synthesis &amp; OPD Stabilization

The following guide is structured as a specialized Technical Support Center for organic chemists. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for organic chemists. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.

Ticket Subject: Preventing Oxidation of o-Phenylenediamine (OPD) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Core Technical Briefing: The "Why" Behind the Oxidation

Before troubleshooting, you must understand the enemy. o-Phenylenediamine (OPD) is an electron-rich aromatic amine.[1][2] Its oxidation is not random; it is a cascade driven by electron density.[2]

  • The Mechanism of Failure: In the presence of oxygen, light, or trace metals, OPD undergoes single-electron oxidation to form a radical cation (Wurster’s salt).[1] This radical rapidly dimerizes and cyclizes to form 2,3-diaminophenazine (a highly colored, deep red/black impurity) and azo-polymers.[1][2]

  • The "Dark Tar" Symptom: If your reaction mixture turns black immediately upon heating, you are likely generating phenazine oligomers faster than your benzimidazole product.[2]

  • The Control Strategy: You cannot stop oxidation by "being careful."[2] You must stop it chemically by:

    • Removing Oxygen: Inert atmosphere (

      
      /Ar).[2]
      
    • Reducing Electron Density: Protonation (Acid catalysis).[2]

    • Scavenging Radicals: Antioxidants (Bisulfite/Dithionite).[2]

Pre-Reaction Troubleshooting (The Setup)

Q: My OPD is already dark brown/black in the bottle. Can I use it?

A: No. Using oxidized starting material is the #1 cause of low yields. Oxidized impurities act as radical initiators, accelerating further degradation during the reaction (autocatalysis). You must purify it.[2]

Protocol: Reductive Recrystallization of OPD

Do not just recrystallize from water; you must add a reducing agent.

  • Dissolve: Dissolve crude OPD in boiling water containing 1–2% (w/w) Sodium Dithionite (

    
    ) . The dithionite reduces colored impurities (phenazines) back to colorless leucomorphs or water-soluble salts.[2]
    
  • Decolorize: Add activated charcoal (degassed), stir for 5-10 mins, and filter hot (rapid filtration to prevent cooling).

  • Crystallize: Cool the filtrate. Collect the white/pale-yellow crystals.

  • Dry: Dry in a vacuum desiccator protected from light.[2]

  • Alternative (Best for Storage): Convert OPD to OPD-Dihydrochloride (

    
    ) . The salt form is resistant to oxidation because the lone pairs are protonated.
    

Reaction Optimization (The Process)

Q: Which protocol minimizes oxidation: Aldehyde or Carboxylic Acid?

A: The mechanisms differ fundamentally.[2] Choose your protocol based on your substrate.

Scenario A: The Phillips-Ladenburg Condensation (Carboxylic Acids)

Goal: Total Oxidation Suppression. In this route, you are condensing OPD with a carboxylic acid (or nitrile/ester).[1] No oxidation is required to form the ring.[2]

  • The Fix: Strong Acid Catalysis (4N HCl or Polyphosphoric Acid).

    • Why: In strong acid, the amine groups are protonated (

      
      ).[1][2] This removes electron density from the ring, making it resistant to oxidative attack by air.[2]
      
    • Procedure: Reflux OPD + Carboxylic Acid in 4N HCl. The environment is naturally protective.[2]

    • Critical Step: Degas the HCl solution with Argon before adding OPD.

Scenario B: Aldehyde Condensation (Oxidative Cyclization)

Goal: Controlled Oxidation. Reaction:


.[1]
Crucial Nuance: The final step requires oxidation (removal of 2 hydrogens) to aromatize the ring. If you totally exclude oxidation, you get a benzodiazoline  or dihydrobenzimidazole , not a benzimidazole.[1][2]
  • The Fix: Use Sodium Metabisulfite (

    
    ) .[3][4]
    
    • Why: It acts as a "buffer" for redox activity.[2] It forms a bisulfite adduct with the aldehyde (activating it for attack) while simultaneously scavenging free radicals that lead to polymerization.

    • Protocol: Mix OPD and Aldehyde (1:1) with

      
       (1-2 equiv) in Ethanol/Water.[1][2] The bisulfite allows the controlled oxidative cyclization to the product while preventing the uncontrolled radical polymerization of OPD.
      

Visual Troubleshooting Guide

Diagram 1: The Oxidation vs. Product Pathway

This diagram illustrates the competing pathways. Your goal is to block the "Red Pathway" (Phenazine) and force the "Green Pathway" (Benzimidazole).

OPD_Pathways OPD o-Phenylenediamine (OPD) Radical Radical Cation (Wurster's Salt) OPD->Radical O2 / Light / Metal Ions Intermediate Dihydrobenzimidazole (Intermediate) OPD->Intermediate + Aldehyde/Acid (Condensation) Phenazine 2,3-Diaminophenazine (Dark Impurity) Radical->Phenazine Dimerization Product Benzimidazole (Target) Intermediate->Product Controlled Oxidation (-2H) Control1 PREVENTION: Inert Gas (N2) Acid (HCl) Na2S2O4 Control1->Radical Blocks

Caption: Figure 1.[1][2][5] Competing reaction pathways. Uncontrolled oxidation leads to phenazine (red), while controlled condensation leads to benzimidazole (green).[1][2]

Post-Reaction FAQs (The Cleanup)

Q: My reaction worked, but the product is brown. How do I clean it?

A: Do not use standard silica chromatography immediately; the impurities often streak.

Correct Workup Protocol:

  • Acid Wash: Dissolve the crude product in dilute HCl.[2] Benzimidazole is basic and will dissolve; neutral organic impurities (tars) may not.[2] Filter off any insoluble dark solids.[2]

  • Charcoal Treatment: Treat the acidic solution with activated charcoal and filter.[2]

  • Basification: Slowly neutralize the filtrate with

    
     or 
    
    
    
    . The benzimidazole will precipitate as a solid.[2]
  • Final Recrystallization: Recrystallize from Ethanol/Water. If color persists, add a pinch of Sodium Metabisulfite to the recrystallization solvent.

Q: Why does the literature suggest using Nitrobenzene?

A: This is an outdated "brute force" method. Older papers use nitrobenzene as a high-boiling solvent and oxidant.[2] While effective for forcing the reaction, it promotes significant tar formation and is toxic.[2] Modern methods using Sodium Metabisulfite in Ethanol or


  are cleaner and greener.[2]

Summary of Key Additives

AdditiveRoleBest For
Sodium Dithionite (

)
Strong Reducing AgentPurification of starting material; Workup.[1][2]
Sodium Metabisulfite (

)
Adduct former / Mild AntioxidantAldehyde Reactions ; prevents polymerization during cyclization.[1][2]
Hydrochloric Acid (HCl) Proton Source / CatalystPhillips Condensation ; protects amine from oxidation.[2]
Tin(II) Chloride (

)
Lewis Acid / Reducing AgentCatalyst ; promotes condensation while keeping environment reductive.[1][2]

References

  • Purification of o-Phenylenediamine

    • Organic Syntheses, Coll.[1][2] Vol. 2, p.501 (1943); Vol. 16, p.57 (1936).[1][2] "o-Phenylenediamine".[2][4][5][6][7][8][9][10][11][12]

    • [1]

  • Sodium Metabisulfite Mechanism

    • Results in Chemistry, Vol 4, 100403 (2022).[1][2][13] "Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel".

    • [1]

  • Selectivity and Catalysis (Erbium Triflate/Green Methods)

    • Beilstein Journal of Organic Chemistry, 2011, 7, 1046–1054.[1][2] "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives".

  • General Benzimidazole Synthesis Review

    • Arabian Journal of Chemistry, Vol 14, Issue 8 (2021).[1][2] "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds".

    • [1]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Position Benzimidazole Functionalization

Current Status: Operational Ticket Focus: Regioselective Functionalization of C4-Benzimidazole Assigned Specialist: Senior Application Scientist Executive Summary: The C4 "Fortress" Functionalizing the 4-position of the...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Regioselective Functionalization of C4-Benzimidazole Assigned Specialist: Senior Application Scientist

Executive Summary: The C4 "Fortress"

Functionalizing the 4-position of the benzimidazole core is notoriously difficult due to the "Steric and Electronic Wall." Unlike the C2 position (acidic, accessible) or the C5/C6 positions (electronically activated for electrophilic attack), the C4 position presents two primary failure modes:

  • Steric Clash: It is peri-planar to the N1-substituent and the C2-substituent.

  • Electronic Deactivation: It is electronically distinct from the "indole-like" C5 position, often requiring directing groups (DGs) or specific blocking strategies to access.

This guide provides three validated workflows to breach this fortress: De Novo Regiocontrol , The SEM-Switch Protocol , and C2-Blocked Directed Lithiation .

Diagnostic Workflow

Before selecting a reagent, determine your entry point using the decision matrix below.

C4_Decision_Matrix Start START: Target Molecule Analysis CoreExists Is the Benzimidazole Core already synthesized? Start->CoreExists HasHalogen Is there a Halogen (Br/I) at C4? CoreExists->HasHalogen Yes Method_Cyclization PROTOCOL D: Regioselective Cyclization (3-subst. diamine precursor) CoreExists->Method_Cyclization No (Build it) DirectCH Can you tolerate C2-functionalization? HasHalogen->DirectCH No (C-H Activation needed) Method_Lithium PROTOCOL B: Halogen-Lithium Exchange (High Precision) HasHalogen->Method_Lithium Yes Method_Block PROTOCOL C: C2-Blocking + Directed Lithiation DirectCH->Method_Block No (C2 must remain H) Method_Switch PROTOCOL A: N-Protecting Group Switch (The 'SEM-Switch') DirectCH->Method_Switch Yes/Maybe

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and tolerance for regiochemical byproducts.

Validated Protocols & Troubleshooting

Protocol A: The "SEM-Switch" Strategy (Electronic Manipulation)

Best for: Late-stage functionalization when C4 is electronically deactivated.

The Concept: The N1-protecting group (like SEM) directs lithiation/palladation to C2 or C5. To hit C4, you must trick the molecule. By migrating the protecting group from N1 to N3, the "old" C7 becomes the "new" C4, or you expose the C4 position to the lone pair's directing effect.

Workflow:

  • Protection: Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl).

  • C2-Blocking: Install a removable blocking group (e.g., Chlorine or TMS) at C2 to prevent dominant C2-lithiation.

  • Lithiation: Treat with n-BuLi. The coordination of Lithium to the N3 lone pair directs the anion to C4.

  • Quench: Add electrophile.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Product is C2-substituted C2 position was not adequately blocked.Install a TMS group at C2 prior to C4 functionalization. It can be removed later with TBAF.
Product is C5-substituted N1-SEM group is directing to C5 (inductive effect).Ensure C2 is blocked. If C2 is blocked, the N3 nitrogen becomes the dominant director for C4 lithiation.
Low Conversion Steric hindrance from N1-SEM group.Switch to a smaller protecting group (e.g., MOM) or use a stronger base cluster ( n-BuLi/TMEDA).
Protocol B: C2-Blocked Directed Lithiation

Best for: Introducing carbon electrophiles when C-H activation fails.

The Mechanism: Direct C-H activation at C4 is rare because C2 is vastly more acidic (pKa ~24 vs ~33). You must physically occupy C2.

Step-by-Step:

  • Substrate: 1-Methylbenzimidazole (or N-protected variant).

  • Block C2: React with n-BuLi (-78°C) followed by TMSCl.

    • Result: 1-Methyl-2-(trimethylsilyl)benzimidazole.

  • C4 Lithiation: React with sec-BuLi (1.1 equiv) and TMEDA at -78°C in THF.

    • Note: The N3 nitrogen coordinates the Li, directing it to C4.

  • Electrophile Trapping: Add aldehyde/iodide.

  • Deprotection: TBAF/THF reflux to remove C2-TMS.

Critical Checkpoint:

  • Why sec-BuLi? n-BuLi is often insufficient to deprotonate C4 due to the adjacent lone-pair repulsion (ALP). sec-BuLi is more basic and sterically bulky, discouraging aggregation.

Protocol C: Regioselective Cyclization (De Novo)

Best for: Avoiding the "Steric Wall" entirely by building it early.

The Challenge: Cyclizing a 3-substituted-1,2-phenylenediamine can yield two isomers: the 4-substituted benzimidazole (desired) or the 7-substituted benzimidazole (undesired).

Reaction: 3-R-benzene-1,2-diamine + Carboxylic Acid


 4-R-Benzimidazole + 7-R-Benzimidazole.

Optimization Table:

VariableRecommendationRationale
Acidity High (4N HCl or PPA)Protonation of the diamine nitrogens dictates nucleophilicity. Under strongly acidic conditions, the sterics of the R-group at C3 become the dominant directing factor.
Sterics of R If R is bulky (e.g., t-Butyl)The condensation will favor the formation of the 4-substituted product because the N2 nitrogen (less hindered) attacks the carbonyl first.
Temperature Microwave (140-180°C)Overcomes the energy barrier of the sterically hindered transition state.

FAQ: Specific Chemical Scenarios

Q1: Why can't I just use Rhodium-catalyzed C-H activation like in indoles? A: You can, but it is harder. In indoles, the C3 position is nucleophilic, allowing C4 activation via specific directing groups. In benzimidazoles, the imidazole ring is electron-deficient. To achieve C4 C-H activation with Rh(III), you typically need a bulky N-substituent (like a diisopropylphenyl group) that sterically shields C2, forcing the metal to insert at C4.

Q2: I have a bromine at C4. Why is the Suzuki coupling failing? A: This is a classic "Orthogonal Steric" issue. The C4-Br is sandwiched between the C3-N lone pair and the C5-H.

  • Solution: Switch to Buchwald's SPhos or XPhos Pd G3/G4 precatalysts . These ligands are designed to form a "pocket" that facilitates oxidative addition into hindered halides.

  • Alternative: Use high-temperature microwave conditions (120°C+) with a base like

    
     in dioxane/water.
    

Q3: How do I distinguish between the 4-substituted and 7-substituted isomers by NMR? A: Look for the NOE (Nuclear Overhauser Effect) signal.

  • 4-substituted: Strong NOE between the C4-substituent and the C5-H. Crucially, NO interaction with the N1-substituent (if N1 is alkylated).

  • 7-substituted: Strong NOE between the C7-substituent and the N1-alkyl group . This is the definitive diagnostic signature.

References

  • Selective C4-Arylation via SEM-Switch

    • Title: "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Aryl
    • Source:J. Am. Chem. Soc. (2010)
    • URL:[Link]

    • Note: Describes the logic of N-protecting group migr
  • Directed Lithiation Strategies

    • Title: "Benzimidazole nitrogen-directed, regiocontrolled, lithiation of ferrocenyl- and phenyl-N-n-butylbenzimidazoles"
    • Source:J. Organomet. Chem. (2007)
    • URL:[Link]

    • Note: Validates the coordination of Lithium to the benzimidazole Nitrogen for regiocontrol.
  • Halogen-Lithium Exchange Protocols

    • Title: "Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithi
    • Source:J. Org.[1][2] Chem. (2002)

    • URL:[Link]

    • Note: While focused on hydroxyimidazoles, the C2-blocking/C4-exchange logic is homologous for benzimidazoles.
  • Rh(III) Catalyzed Alkylation (Contextual)

    • Title: "C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)
    • Source:J. Org.[1][2] Chem. (2017)[3][4][5]

    • URL:[Link]

    • Note: Provides the counter-example proving C2 is the kinetic product, reinforcing the need for blocking groups to hit C4.

Disclaimer: All protocols involve hazardous reagents (n-BuLi, sec-BuLi). Ensure anhydrous conditions and proper PPE are utilized.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of methyl 5-fluoro-1H-benzimidazole-4-carboxylate

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl 5-fluoro-1H-benzimidazole-4-carboxylate , designed for researchers in medicinal chemistry and structural analysis. Publish Com...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl 5-fluoro-1H-benzimidazole-4-carboxylate , designed for researchers in medicinal chemistry and structural analysis.

Publish Comparison Guide & Technical Reference

Part 1: Executive Summary & Chemical Context

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (CAS: 1193789-41-1) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocyclic agents. The presence of the fluorine atom at the C5 position, adjacent to the ester at C4, introduces unique electronic and steric properties that are pivotal for binding affinity but challenging for structural characterization.

The Analytical Challenge: The synthesis of 4,5-disubstituted benzimidazoles often yields regioisomeric mixtures (e.g., the 6-fluoro isomer). Standard low-resolution LC-MS cannot distinguish these isomers (identical


). Therefore, 1H NMR spectroscopy  becomes the definitive tool for structural validation, relying heavily on 

spin-spin coupling constants
to map the substitution pattern.
Chemical Structure & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the benzimidazole scaffold:

  • Positions 1 & 3: Nitrogen atoms (N-H tautomerism typically results in broad/averaged signals).

  • Position 2: C-H (distinctive singlet).

  • Position 4: Carboxylate substituent (-COOCH

    
    ).
    
  • Position 5: Fluorine substituent (-F).[1][2][3]

  • Positions 6 & 7: Aromatic protons (strongly coupled to F).[4]

Part 2: Experimental Protocol (Self-Validating System)

To obtain high-fidelity data suitable for resolving fine coupling constants (


 values), the following protocol is recommended. This workflow minimizes solvent-solute interactions that can obscure multiplet resolution.
Recommended Acquisition Parameters
ParameterSettingRationale
Solvent DMSO-

Ensures complete solubility and slows N-H exchange, sharpening the H-2 and N-H signals.
Concentration 5–10 mg / 0.6 mLPrevents aggregation-induced line broadening while maintaining S/N ratio.
Frequency 400 MHz (min)600 MHz recommended to resolve second-order effects in the aromatic region.
Pulse Sequence zg30 (or equiv.)30° pulse angle for reliable integration accuracy.
Relaxation Delay (D1)

5.0 sec
Essential for accurate integration of the isolated H-2 proton and methyl ester.
Scans (NS) 64Sufficient signal-to-noise for detecting

satellites if needed.

Part 3: Spectral Analysis & Assignments

The 1H NMR spectrum of the title compound is characterized by a specific "fingerprint" in the aromatic region driven by the fluorine atom.

Predicted Chemical Shifts & Coupling Constants (DMSO- )
Proton

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH (H-1) 12.8 – 13.2Broad Singlet-Acidic proton; shift varies with concentration/temp.
H-2 8.20 – 8.35Singlet (s)-Diagnostic benzimidazole C-H; typically the most deshielded aromatic singlet.
H-7 7.60 – 7.75dd


Meta to Fluorine. Appears as a doublet of doublets due to ortho-H and meta-F coupling.
H-6 7.20 – 7.35dd (or pseudo-t)


Ortho to Fluorine. The large

coupling dominates, often broadening the signal or creating a pseudo-triplet.
-OCH

3.85 – 3.95Singlet (s)-Methyl ester. Distinctive sharp singlet in the aliphatic region.

Note on Fluorine Coupling: The


 nucleus (

, 100% abundance) splits adjacent protons.
  • Ortho Coupling (

    
    ):  Typically 8–11 Hz. Observed on H-6 .
    
  • Meta Coupling (

    
    ):  Typically 4–6 Hz. Observed on H-7 .
    
  • Para Coupling (

    
    ):  Usually < 1 Hz (often unresolved).
    

Part 4: Comparative Analysis (The "Alternatives")

In drug development, the primary "alternative" is not a competitor product, but the Regioisomeric Impurity (Methyl 6-fluoro-1H-benzimidazole-4-carboxylate) generated during cyclization. Distinguishing these is critical.

Target vs. Regioisomer: The Diagnostic Difference

The position of the Fluorine atom relative to the Carboxylate group alters the symmetry and coupling network.

FeatureTarget: 5-Fluoro Isomer Alternative: 6-Fluoro Isomer
Structure F is ortho to Ester (C4/C5)F is meta to Ester (C4/C6)
H-6 Signal Ortho to F (

Hz)
. Large splitting.
Ipso to F . (H-6 is substituted by F). Signal is missing.
H-5 Signal Substituted by F . Signal is missing.Ortho to F (

Hz)
. Large splitting.
H-7 Signal Meta to F (

Hz)
.
Ortho to F (

Hz)
.
Key Distinction Spectrum shows one large ortho coupling (H-6) and one medium meta coupling (H-7).Spectrum shows two large ortho couplings (H-5 and H-7 both ortho to F).
Visualizing the Coupling Logic

The following diagram illustrates the logical flow for assigning the aromatic signals based on F-H coupling constants.

G Start Analyze Aromatic Region (7.0 - 8.0 ppm) CheckH2 Identify Singlet at ~8.3 ppm? (H-2 Proton) Start->CheckH2 CountSignals Count Remaining Aromatic Protons CheckH2->CountSignals TwoSignals 2 Protons Found (H-6, H-7) CountSignals->TwoSignals If 4,5-disubstituted AnalyzeCoupling Analyze Splitting Patterns (J-values) TwoSignals->AnalyzeCoupling Target Target: 5-Fluoro Isomer One Ortho J(F-H) ~10Hz (H-6) One Meta J(F-H) ~5Hz (H-7) AnalyzeCoupling->Target 3J + 4J Pattern Isomer Isomer: 6-Fluoro Isomer Two Ortho J(F-H) ~9-10Hz (H-5 and H-7 both ortho to F) AnalyzeCoupling->Isomer 3J + 3J Pattern

Caption: Logical decision tree for distinguishing the 5-fluoro target from its 6-fluoro regioisomer based on


 coupling constants.

Part 5: Synthesis & Causality (Why Isomers Exist)

Understanding the origin of the isomers aids in troubleshooting. The synthesis typically proceeds via the reduction of a nitro-benzoate precursor.

Synthesis Precursor 3-fluoro-2-nitro-benzoate (Precursor) Reduction Reduction Step (Fe/AcOH or H2/Pd) Precursor->Reduction Impurity Regioisomer Formation (If nitration was non-selective) Precursor->Impurity Isomeric impurity in starting material Cyclization Cyclization (Formic Acid/Orthoformate) Reduction->Cyclization Product Methyl 5-fluoro-1H-benzimidazole-4-carboxylate Cyclization->Product

Caption: Synthetic pathway highlighting the origin of regioisomeric impurities. Purity of the nitro-precursor is the critical control point.

Part 6: References

  • National Institutes of Health (PubChem). Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (CID 59365496). [Link]

  • Wang, Y. et al. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016.[2] (Source for analogous 5-fluoro-4-carboxamide spectral data). [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for isomer distinction). [Link]

Sources

Comparative

13C NMR chemical shifts for 5-fluoro-benzimidazole-4-ester

Structural Elucidation of Benzimidazole Scaffolds: A Comparative Guide to C NMR Chemical Shifts in 5-Fluoro-benzimidazole-4-esters Executive Summary The 5-fluoro-benzimidazole-4-ester scaffold is a privileged pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Benzimidazole Scaffolds: A Comparative Guide to C NMR Chemical Shifts in 5-Fluoro-benzimidazole-4-esters

Executive Summary

The 5-fluoro-benzimidazole-4-ester scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of oncology therapeutics and anti-hypertensive agents. Accurate structural validation of this moiety is notoriously challenging due to annular tautomerism at the imidazole nitrogens and complex


C-

F spin-spin scalar couplings.

This guide objectively compares the performance of Empirical High-Resolution NMR Spectroscopy against In Silico NMR Prediction Models (e.g., DFT-GIAO and empirical software predictors). By analyzing the causality behind substituent effects and providing a self-validating experimental protocol, this document serves as an authoritative resource for researchers seeking to definitively characterize fluorinated benzimidazole esters.

Comparative Analysis: Empirical NMR vs. Predictive Software Performance

When validating the structure of 5-fluoro-benzimidazole-4-ester, scientists must evaluate the performance trade-offs between empirical acquisition and predictive modeling. While predictive tools offer high-throughput capabilities, their accuracy often degrades when modeling the complex electronic "push-pull" system of a fluorinated, esterified heterocycle undergoing dynamic proton exchange.

Table 1: Performance Comparison of Analytical Methodologies
Evaluation MetricEmpirical

C NMR Spectroscopy
In Silico Prediction (DFT-GIAO / Software)
Accuracy (

)
Absolute truth (Baseline for validation)± 3.0 - 5.0 ppm deviation (struggles with heavy atoms)
Tautomer Resolution Captures dynamic time-averaged states in solutionOften predicts static, isolated tautomeric extremes
Scalar Coupling (

)
Directly measured (High precision, definitive)Computationally expensive; often omitted in fast predictors
Throughput & Cost Low-Medium (Requires physical synthesis & instrument time)High (Seconds to minutes per structure, zero material cost)

Quantitative Data: C NMR Chemical Shift Mapping

To understand the specific chemical environment of 5-fluoro-benzimidazole-4-ester, we must deconstruct the substituent effects against alternative baseline scaffolds.

The fluorine atom at C5 acts simultaneously as an inductive electron-withdrawing group (EWG) and a resonance electron-donating group (EDG), strongly shielding the ortho positions (C4 and C6). Conversely, the ester group at C4 is a strong EWG, deshielding the ipso carbon. Empirical data for 5-fluorobenzimidazole shows the C5 carbon resonating at 158.29 ppm due to strong inductive deshielding[1]. Meanwhile, the ester carbonyl carbon in benzimidazole-4-carboxylate derivatives typically resonates between 165.5 and 167.5 ppm[2],[3].

Table 2: Comparative C NMR Chemical Shifts ( ppm) in DMSO-
Carbon PositionBenzimidazole (Base)5-FluorobenzimidazoleBenzimidazole-4-carboxylate5-Fluoro-benzimidazole-4-ester (Target)*
C2 143.8143.0144.1~144.5
C4 115.0100.9 (

= 26 Hz)
113.2~105.0 (

~ 24 Hz)
C5 122.0158.3 (

= 233 Hz)
123.0~159.0 (

~ 240 Hz)
C6 122.0109.6 (

= 24 Hz)
126.0~111.0 (

~ 24 Hz)
C7 115.0115.7 (

= 10 Hz)
116.0~118.0 (

~ 10 Hz)
C=O (Ester) N/AN/A165.5~164.5

*Note: Target values for the combined scaffold are synthesized from additive substituent effects observed in empirical literature.

Causality Insight: Electronic Effects

The C4 carbon in the target compound is uniquely positioned: it is shielded by the ortho-fluorine but deshielded by the ipso-ester. This competing electronic effect results in a net shift of ~105 ppm. Predictive software frequently fails to accurately weight these competing forces, making empirical


 coupling constants the only reliable metric for assigning the C4, C5, and C6 carbons.

Effects Core Benzimidazole Core F_Sub C5-Fluorine (Inductive EWG / Resonance EDG) Core->F_Sub Substitution Ester_Sub C4-Ester (Strong EWG) Core->Ester_Sub Substitution C4_Shift C4 Shift: ~105 ppm (Shielded by F, Deshielded by Ester) F_Sub->C4_Shift Ortho Shielding C5_Shift C5 Shift: ~159 ppm (Strongly Deshielded by F) F_Sub->C5_Shift Ipso Deshielding Ester_Sub->C4_Shift Ipso Deshielding

Logical mapping of substituent electronic effects on 13C NMR chemical shifts.

Experimental Protocol: Self-Validating NMR Workflow

To achieve high-fidelity empirical results, the experimental design must isolate the variables of tautomerism and solvent effects. The following protocol is engineered as a self-validating system , ensuring that the resulting spectra unambiguously confirm the 5-fluoro-benzimidazole-4-ester structure.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
       acts as a strong hydrogen-bond acceptor. Unlike CDCl
      
      
      
      , DMSO disrupts intermolecular aggregation and slows the rate of proton exchange at the imidazole nitrogens, which sharpens the
      
      
      C signals of the fused benzene ring and prevents tautomeric line-broadening.
  • Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (

    
     0.00 ppm) to ensure absolute chemical shift accuracy.
    
  • Probe Tuning: Tune the NMR probe to both the

    
    C (typically 100 or 125 MHz) and 
    
    
    
    F (376 or 470 MHz) resonance frequencies.
  • Acquisition (Inverse Gated Decoupling): Execute a

    
    C{
    
    
    
    } inverse gated pulse sequence with a relaxation delay (
    
    
    ) of 2.0 to 3.0 seconds.
    • Causality: Standard Continuous Wave (CPD) decoupling induces the Nuclear Overhauser Effect (NOE), which disproportionately enhances protonated carbons. Inverse gated decoupling suppresses NOE, allowing for the quantitative integration of the unprotonated C4, C5, and ester carbonyl carbons.

  • Self-Validation Step (Dual Decoupling): Run a parallel

    
    C{
    
    
    
    ,
    
    
    } dual-decoupled experiment.
    • Causality: If the complex doublets observed at C4, C5, and C6 collapse into sharp singlets upon

      
      F decoupling, it definitively proves the splitting is caused by the C5-fluorine and not by spectral artifacts or overlapping impurities. This makes the protocol internally self-validating.
      
  • Processing: Apply a 1.0 Hz exponential line broadening (LB) function prior to Fourier Transformation. This provides an optimal balance between signal-to-noise ratio enhancement and the preservation of fine

    
     and 
    
    
    
    splittings.

Workflow A 1. Sample Prep (15 mg in DMSO-d6) B 2. Probe Tuning (13C & 19F Channels) A->B C 3. Acquisition (13C{1H} Inverse Gated) B->C D 4. Processing (Zero-filling, FT) C->D E 5. Analysis (Peak Picking & J-Coupling) D->E

Step-by-step experimental workflow for high-resolution 13C NMR acquisition.

Conclusion

While in silico predictive models provide rapid structural estimations, they lack the nuance required to accurately map the competing electronic effects and tautomeric dynamics of 5-fluoro-benzimidazole-4-esters. Empirical


C NMR spectroscopy, particularly when utilizing self-validating dual-decoupled (

,

) methodologies in DMSO-

, remains the undisputed gold standard. By analyzing the distinct

coupling constants and the deshielding effects of the C4-ester, researchers can achieve absolute confidence in their structural elucidations during drug development.

References

  • Title: Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles (5-fluorobenzimidazole NMR data)
  • Title: 1H-Benzimidazole-4-carboxylicacid,methylester (9CI)
  • Source: umlub.

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation Patterns of Benzimidazole Carboxylates

Executive Summary Benzimidazole carboxylates are critical pharmacophores in anthelmintic drugs (e.g., albendazole, mebendazole) and emerging oncology targets. Their mass spectrometric (MS) analysis is pivotal for metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole carboxylates are critical pharmacophores in anthelmintic drugs (e.g., albendazole, mebendazole) and emerging oncology targets. Their mass spectrometric (MS) analysis is pivotal for metabolite identification and impurity profiling. This guide provides a comparative technical analysis of the fragmentation behaviors of benzimidazole-2-carboxylates, specifically contrasting Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) modalities.[1]

While the benzimidazole core is robust, the carboxylate side chain dictates the primary fragmentation channels. This guide elucidates the mechanistic causality between ionization energy and structural rearrangement, offering a self-validating protocol for researchers.

Part 1: Comparative Analysis of Ionization Alternatives

For the structural elucidation of benzimidazole carboxylates, researchers must choose between "Hard" (EI) and "Soft" (ESI) ionization. The choice fundamentally alters the observed fragmentation landscape.[2]

Performance Comparison: EI vs. ESI-MS/MS
FeatureAlternative A: Electron Ionization (EI) Alternative B: ESI-MS/MS (CID)
Primary Ion Type Odd-electron radical cations (

)
Even-electron protonated ions (

)
Energy Regime High (70 eV standard)Low to Medium (Collision Induced Dissociation)
Molecular Ion Stability Moderate;

often visible but weak for long-chain esters.
High;

is typically the Base Peak.
Diagnostic Utility Fingerprinting: Excellent for library matching (NIST). Reveals deep core fragmentation.Sensitivity: Superior for trace analysis and polar metabolites.
Key Limitation Excessive fragmentation can obliterate the molecular ion in labile derivatives.Requires optimization of Collision Energy (CE) to observe structural fragments.

Expert Insight: For de novo structure confirmation of synthetic benzimidazole esters, EI is superior due to predictable radical-induced cleavages (e.g., McLafferty rearrangement). For biological matrices (metabolism studies), ESI-MS/MS is the required standard due to sensitivity and compatibility with liquid chromatography.

Part 2: Fragmentation Mechanisms & Pathways[1]

The fragmentation of benzimidazole carboxylates follows three distinct mechanistic pathways. Understanding these allows for the self-validation of spectral data.

Mechanism 1: The "Alkoxy" Loss (Alpha-Cleavage)

This is the dominant pathway for methyl/ethyl esters in EI. The radical cation located on the carbonyl oxygen triggers an alpha-cleavage, expelling the alkoxy radical.

  • Transition:

    
    
    
  • Result: Formation of a stable acylium ion (benzimidazole-2-acylium).

  • Secondary Step: The acylium ion ejects Carbon Monoxide (CO) to form the benzimidazole cation (

    
     117/118 range).
    
Mechanism 2: The "H-Transfer" Route (McLafferty-like)

Observed in ethyl (or longer chain) esters. A gamma-hydrogen from the ester alkyl chain transfers to the carbonyl oxygen, leading to the elimination of a neutral alkene.

  • Transition: Ester (

    
    ) 
    
    
    
    Carboxylic Acid (
    
    
    ) + Alkene (e.g., Ethylene).
  • Diagnostic Peak: This often results in an ion equivalent to the free acid, which subsequently loses

    
    .
    
Mechanism 3: Core Degradation (RDA & HCN Loss)

The benzimidazole ring itself is highly stable but eventually fragments via the loss of Hydrogen Cyanide (HCN) or Acetonitrile (if 2-methyl substituted).

  • Sequence: Benzimidazole cation (

    
     118) 
    
    
    
    Loss of HCN (
    
    
    27)
    
    
    Aziridinium/Tropylium-like species (
    
    
    91).
Visualization of Fragmentation Logic

BenzimidazoleFragmentation M_Ion Molecular Ion (M+•) Benzimidazole-2-Carboxylate Acylium Acylium Ion [M - OR]+ M_Ion->Acylium Path A: α-Cleavage (-OR•) Acid_Ion Carboxylic Acid Ion [M - Alkene]+• M_Ion->Acid_Ion Path B: McLafferty (-C2H4) Benz_Cation Benzimidazole Cation (m/z ~117-118) Acylium->Benz_Cation -CO (28 Da) Fragment_91 C6H5N+ / C7H7+ (m/z 90-91) Benz_Cation->Fragment_91 -HCN (27 Da) Decarboxylated Protonated Benzimidazole [M - Alkene - CO2]+ Acid_Ion->Decarboxylated -CO2 (44 Da) Decarboxylated->Fragment_91 -HCN (27 Da) HCN_Loss Loss of HCN (Ring Opening)

Figure 1: Dual fragmentation pathways for Benzimidazole Carboxylates. Path A (Blue) dominates in methyl esters; Path B (Green) activates in ethyl+ esters with available


-hydrogens.

Part 3: Experimental Protocols

To replicate these patterns, the following self-validating protocols are recommended. These workflows ensure that observed peaks are genuine fragments and not thermal degradation products.

Protocol A: GC-EI-MS (Structural Fingerprinting)

Objective: Obtain a library-searchable spectrum with clear molecular ion and fragment definition.

  • Sample Prep: Dissolve 1 mg of benzimidazole carboxylate in 1 mL Methanol (HPLC grade).

  • Inlet Parameters:

    • Temperature: 250°C (High enough to volatilize, low enough to prevent thermal decarboxylation).

    • Split Ratio: 20:1.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • MS Source:

    • Ionization: Electron Impact (70 eV).[3][4]

    • Source Temp: 230°C.

    • Scan Range:

      
       40–500.
      
  • Validation Check: Look for the

    
     118 peak. If this is the Base Peak and 
    
    
    
    is absent, lower the inlet temperature by 20°C to reduce thermal degradation.
Protocol B: LC-ESI-MS/MS (Metabolite/Trace Analysis)

Objective: Maximize sensitivity and confirm side-chain stability.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE) Ramp:

    • Perform a "breakdown curve" experiment.

    • Step CE from 10 eV to 50 eV in 5 eV increments.

  • Validation Check:

    • At 10 eV:

      
       should be >90% relative abundance.
      
    • At 35 eV: The acylium ion (

      
      ) should appear.
      
    • If

      
       is missing at 10 eV, check for in-source fragmentation (reduce declustering potential).
      
Workflow Visualization

ExperimentalWorkflow cluster_EI Protocol A: GC-EI-MS cluster_ESI Protocol B: LC-ESI-MS Sample Sample (Benzimidazole Ester) Inlet Inlet (250°C) Avoid Thermal Breakdown Sample->Inlet LC LC Separation (H2O/ACN + Formic) Sample->LC EI_Source EI Source (70eV) Hard Ionization Inlet->EI_Source Spectrum_EI Spectrum: Fragments > Molecular Ion EI_Source->Spectrum_EI ESI_Source ESI Source (+) Soft Ionization LC->ESI_Source CID CID Ramp (10-50 eV) ESI_Source->CID

Figure 2: Parallel workflows for GC-EI and LC-ESI analysis. Note the critical temperature control in GC to prevent thermal artifacts.

References

  • El Kihel, A. et al. (2016).[5] Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Link

  • Ibrahim, H. K. et al. (2008).[6] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. Link

  • Basuri, P. et al. (2020).[7] Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science (Royal Society of Chemistry). Link

  • NIST Mass Spectrometry Data Center . Benzimidazole-2-carboxylic acid, ethyl ester Mass Spectrum. NIST Chemistry WebBook. Link

Sources

Comparative

Comparative Guide to Establishing the Melting Point Standard for Methyl 5-fluoro-1H-benzimidazole-4-carboxylate

Executive Summary In the development of advanced therapeutics—particularly PARP inhibitors and targeted oncology agents—the thermal characterization of active pharmaceutical ingredient (API) intermediates is a critical q...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced therapeutics—particularly PARP inhibitors and targeted oncology agents—the thermal characterization of active pharmaceutical ingredient (API) intermediates is a critical quality attribute. Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (CAS 1193789-41-1) is a highly specialized fluorinated building block. Establishing a rigorous melting point standard for this compound is essential for assessing batch-to-batch consistency, crystalline purity, and polymorphic stability.

This guide provides an objective comparison of the thermal performance of this fluorinated intermediate against its non-fluorinated alternative, while detailing the self-validating analytical methodologies required to establish a pharmacopeial-grade melting point standard.

Chemical Context & Baseline Comparison

To understand the thermal behavior of methyl 5-fluoro-1H-benzimidazole-4-carboxylate, it must be compared to its non-fluorinated analog, Methyl 1H-benzo[d]imidazole-4-carboxylate (CAS 37619-25-3) .

The introduction of a highly electronegative fluorine atom at the C5 position fundamentally alters the electron density of the benzimidazole ring. This substitution shifts the pKa of the imidazole nitrogens, which directly modifies the intermolecular hydrogen-bonding network (N-H ··· N vs. N-H ··· F interactions) in the solid state. Consequently, the crystal lattice energy is altered, impacting both the enthalpy of fusion (


) and the absolute melting point. Furthermore, the presence of eutectic impurities will broaden the melting range and depress the melting point according to the Van't Hoff law of melting point depression [1].
Table 1: Structural & Thermal Property Comparison
CompoundCAS NumberSubstitutionExpected Thermal & Crystallographic BehaviorPrimary Application
Methyl 5-fluoro-1H-benzimidazole-4-carboxylate 1193789-41-15-FluoroSharper melting peak, altered H-bonding lattice, higher dipole momentAdvanced oncology APIs
Methyl 1H-benzo[d]imidazole-4-carboxylate 37619-25-3None (H)Baseline melting range, standard N-H dimerizationGeneral anthelmintic intermediates

Comparative Analysis of Thermal Analytical Modalities

Establishing a melting point standard requires orthogonal analytical techniques. While traditional capillary methods provide visual confirmation of the phase transition, advanced calorimetric techniques are required for absolute purity determination [2].

Table 2: Comparison of Thermal Analysis Modalities for Standardization
FeatureCapillary Melting (USP <741>)Differential Scanning Calorimetry (USP <891>)Thermogravimetric Analysis (TGA)
Primary Output Visual phase transition (Onset to Clear Melt)Heat flow (Endothermic/Exothermic events)Mass loss as a function of temperature
Purity Assessment Qualitative (Range broadening)Quantitative (Van't Hoff equation)Detects residual solvents/moisture
Sample Size ~1-2 mg (3 mm capillary height)5-15 mg10-20 mg
Best For Routine QC release testingAbsolute purity & polymorph screeningSolvate/Hydrate differentiation

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Each method requires a system suitability check prior to sample analysis to decouple instrument error from sample variance.

Protocol A: High-Precision Capillary Method (Compliant with USP <741>)

This method establishes the visual melting range, defined as the temperature at which the first detectable liquid phase appears to the temperature at which no solid phase is apparent [3].

  • System Suitability (Validation Step):

    • Action: Run a USP secondary reference standard (e.g., Vanillin, MP 81-83°C) before the primary analyte.

    • Causality: This ensures the instrument's heating block and optical sensors are calibrated independently of the target compound, verifying thermodynamic accuracy [4].

  • Sample Preparation:

    • Action: Gently pulverize the methyl 5-fluoro-1H-benzimidazole-4-carboxylate sample in an agate mortar and dry in a vacuum desiccator for 24 hours.

    • Causality: Pulverization ensures a uniform particle size, maximizing surface area for consistent heat transfer. This prevents artificially broad melting ranges caused by thermal lag in larger, irregular crystals [4].

  • Capillary Packing:

    • Action: Introduce the pulverized sample into a glass capillary tube to a strict height of 3 mm.

    • Causality: A standardized 3 mm column height ensures reproducible thermal mass, preventing temperature gradients within the sample column [4].

  • Execution & Ramp Rate:

    • Action: Rapidly heat the bath to 5°C below the expected melting onset. Then, adjust the heating rate to exactly 1°C/min until melting is complete.

    • Causality: A slow, controlled 1°C/min ramp rate allows the system to remain in thermal equilibrium, capturing the exact onset of the first liquid phase without thermal overshoot [3].

Protocol B: Differential Scanning Calorimetry (Compliant with USP <891>)

DSC is utilized to determine absolute purity without the need for an impurity reference standard, relying instead on the broadening of the melting endotherm [1].

  • System Suitability (Validation Step):

    • Action: Calibrate the cell constant and temperature using high-purity Indium (

      
       = 156.6°C).
      
    • Causality: Indium provides a highly reproducible, sharp endothermic peak, ensuring the sensor's heat-flow calibration is exact before testing the fluorinated intermediate.

  • Sample Preparation:

    • Action: Weigh exactly 5.0 to 10.0 mg of the compound into a standard aluminum pan and crimp the lid.

    • Causality: Precise weight is mathematically required for accurate enthalpy (

      
      ) calculations. The crimped lid ensures optimal thermal contact with the thermoelectric disk [2].
      
  • Execution & Atmosphere Control:

    • Action: Purge the sample chamber with dry Nitrogen (NF grade) at a continuous flow rate of 50 mL/min. Heat from 25°C to 300°C at a rate of 10°C/min.

    • Causality: The inert

      
       purge displaces oxygen, preventing oxidative degradation of the benzimidazole ring at high temperatures. This ensures the recorded endothermic peak represents a pure phase transition (melting) rather than a decomposition event[2].
      

Thermal Analysis Workflow Visualization

The following diagram illustrates the logical progression and cross-validation required to establish a robust melting point standard.

Workflow A Sample Preparation (Pulverization & Desiccation) B Method Selection A->B C Capillary Method USP <741> B->C D DSC Method USP <891> B->D E Visual Range Data (Onset to Clear Melt) C->E F Thermogram Data (Enthalpy & Peak Onset) D->F G Standardized Melting Point & Purity Validation E->G F->G

Figure 1: Thermal analysis workflow for standardizing benzimidazole carboxylate melting points.

References

  • The Importance of Purity Determination of Pharmaceuticals NETZSCH Analyzing & Testing
  • Thermal Analysis: Stability, Decomposition, and M
  • USP 741 Melting Point or Range Scribd
  • Compliance with amended General Chapter USP <741> Melting Range or Temper
Validation

IR spectroscopy bands for benzimidazole ester carbonyl groups

Technical Guide: IR Spectroscopy of Benzimidazole Ester Carbonyls Executive Summary & Scientific Context Objective: This guide provides a technical comparison of Infrared (IR) spectroscopy bands for benzimidazole ester c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: IR Spectroscopy of Benzimidazole Ester Carbonyls

Executive Summary & Scientific Context

Objective: This guide provides a technical comparison of Infrared (IR) spectroscopy bands for benzimidazole ester carbonyl groups against standard aliphatic and aromatic ester alternatives. It is designed for medicinal chemists and spectroscopists characterizing benzimidazole-based pharmacophores.[1]

The Benzimidazole Scaffold in Drug Design: Benzimidazole rings are privileged structures in drug discovery, acting as bioisosteres for nucleotides and serving as core scaffolds in anti-parasitic (e.g., albendazole), anti-cancer, and anti-viral therapeutics. When functionalized with an ester group (typically at the C-2 position), the carbonyl stretching frequency (


) becomes a critical diagnostic marker for structural integrity, electronic environment, and intermolecular interactions.

Core Spectroscopic Principle: The carbonyl stretching vibration is highly sensitive to its local electronic environment. While a standard aliphatic ester absorbs at 1735–1750 cm⁻¹ , a benzimidazole-2-carboxylate ester shifts to lower wavenumbers (1700–1730 cm⁻¹ ) due to


-conjugation with the heteroaromatic ring and potential intramolecular Hydrogen bonding.

Comparative Analysis: Spectral Performance

The following table contrasts the IR spectral characteristics of benzimidazole esters with their aliphatic and carbocyclic aromatic counterparts.

Table 1: Comparative IR Carbonyl Frequencies (


) 
ParameterAliphatic Ester (e.g., Ethyl Acetate)Aromatic Ester (e.g., Ethyl Benzoate)Benzimidazole-2-Ester
Frequency Range 1735 – 1750 cm⁻¹ 1715 – 1730 cm⁻¹ 1700 – 1730 cm⁻¹
Electronic Effect Inductive (+I) only; bond stiffening.Conjugation (+M); bond weakening.Strong Conjugation (+M) + Heteroatom effects.
H-Bonding Sensitivity Low (unless solvent protic).Moderate.High (NH donor present).
Band Intensity Strong, Sharp.[2][3][4]Strong, often split.Strong, can be broadened by H-bonds.[3][5]
Diagnostic Shift Baseline Reference.~20 cm⁻¹ redshift vs. aliphatic.~20–40 cm⁻¹ redshift; sensitive to N-substitution.
Mechanistic Drivers of Frequency Shifts
  • Resonance (Mesomeric Effect): In benzimidazole esters, the

    
    -system of the imidazole ring conjugates with the carbonyl group. The delocalization of 
    
    
    
    -electrons into the C=O antibonding orbital reduces the double-bond character, lowering the force constant (
    
    
    ) and thus the frequency (
    
    
    ), as described by Hooke's Law:
    
    
    Where
    
    
    is the reduced mass.
  • Hydrogen Bonding (The "Benzimidazole Effect"): Unlike simple benzoates, 1H-benzimidazoles possess an acidic N-H proton. In the solid state (KBr pellet), intermolecular H-bonding between the N-H of one molecule and the C=O of another weakens the C=O bond, causing a further redshift (lowering wavenumber) and band broadening.

Visualization of Electronic Effects

The following diagram illustrates the competing electronic effects and the H-bonding network that differentiates benzimidazole esters from simple aromatics.

Benzimidazole_IR_Effects cluster_shift Net Spectral Shift Benz_Core Benzimidazole Core (Aromatic System) Carbonyl Ester Carbonyl (C=O Bond) Benz_Core->Carbonyl Conjugation (+M) Reduces bond order Lowers wavenumber Result Result: Redshift to 1700-1730 cm⁻¹ Band Broadening Carbonyl->Result Combined Effect NH_Group N-H Proton (Donor) External_Acceptor External Acceptor (C=O or Solvent) NH_Group->External_Acceptor Intermolecular H-Bond NH_Group->Result H-Bonding Effect

Caption: Mechanistic pathway showing how conjugation and Hydrogen bonding conspire to lower the C=O stretching frequency in benzimidazole esters.

Experimental Protocol: Validated Workflow

To ensure reproducible data free from artifacts (e.g., atmospheric water or CO₂), follow this self-validating protocol.

Method A: Solid-State Analysis (KBr Pellet)

Best for observing H-bonding effects in crystal lattice.

  • Pre-Validation: Dry KBr powder at 110°C for 2 hours to remove hygroscopic water. Run a "blank" pellet; if peaks appear at 3400 cm⁻¹ (OH) or 1640 cm⁻¹ (H-O-H bend), re-dry.

  • Sample Preparation:

    • Mix 1–2 mg of benzimidazole ester with 100–200 mg of dry KBr.

    • Grind in an agate mortar until a fine, flour-like consistency is achieved (scattering reduces if particle size < incident wavelength).

  • Pellet Formation: Press at 10 tons for 1–2 minutes under vacuum (to remove trapped air/moisture).

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio).

Method B: Solution Phase (Chloroform/DCM)

Best for isolating the "monomer" frequency without intermolecular H-bonding.

  • Preparation: Dissolve compound in dry CHCl₃ (spectroscopic grade) to a concentration of ~10 mM.

  • Cell Loading: Use a NaCl or CaF₂ liquid cell (0.1 mm path length).

  • Background Subtraction: Record pure solvent spectrum first and subtract it from the sample spectrum.

  • Observation: The C=O band should shift to a slightly higher wavenumber (e.g., ~1725–1735 cm⁻¹) compared to the solid state, confirming the loss of intermolecular H-bonding.

Troubleshooting & Artifact Identification

Artifact / IssueSpectral SignatureRoot CauseCorrective Action
Water Vapor Noise/Spikes at 3500–3800 cm⁻¹ and 1500–1600 cm⁻¹.Atmospheric humidity in beam path.Purge instrument with N₂; check desiccant.
Broad C=O Band Loss of sharp definition at ~1710 cm⁻¹.Amorphous sample or strong H-bonding.Recrystallize sample; try solution phase IR.
Doublet C=O Two peaks near 1720 and 1740 cm⁻¹.[5][6]Fermi resonance or conformational isomers (s-cis/s-trans).Normal for some esters; do not mistake for impurity.
CO₂ Peak Sharp doublet at ~2350 cm⁻¹.Atmospheric CO₂ (breathing near sample).Background subtraction; ignore region.

References

  • Comparison of Ester Frequencies

    • Source: Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups."
    • Data: Aliphatic esters (1735-1750 cm⁻¹), Conjugated esters (1715-1730 cm⁻¹).[7]

    • URL:[Link]

  • Benzimidazole Synthesis & Characterization

    • Source: BenchChem.[1] "A Comparative Spectroscopic Analysis of Novel vs. Known Benzimidazole Derivatives."

    • Data: Protocols for KBr pellet preparation and benzimidazole spectral analysis.[1]

  • Effect of Conjugation on Carbonyls

    • Source: Michigan State University (MSU) Chemistry. "Infrared Spectroscopy - Carbonyl Compounds."
    • Data: Explains the ~30 cm⁻¹ redshift due to conjugation with arom
    • URL:[Link]

  • H-Bonding in Heterocycles

    • Source: Royal Society of Chemistry (RSC).[8] "The infrared spectra of some simple benzimidazoles" (J. Chem. Soc., 1961).[8]

    • Data: Historical baseline for benzimidazole N-H and skeletal vibr
    • URL:[Link]

Sources

Comparative

Biological Assay Validation for Benzimidazole PARP Inhibitors

A Technical Comparison & Validation Guide Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Benzimidazole scaffold (e.g., Veliparib) vs. Phthalazinone/Phenanthri...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison & Validation Guide

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Benzimidazole scaffold (e.g., Veliparib) vs. Phthalazinone/Phenanthridinone scaffolds (e.g., Olaparib, Talazoparib).

Executive Summary: The Benzimidazole Distinction

In the landscape of Poly (ADP-ribose) polymerase (PARP) inhibitors, the benzimidazole scaffold (typified by Veliparib/ABT-888 ) occupies a distinct mechanistic niche. Unlike their phthalazinone counterparts (e.g., Olaparib, Talazoparib), which act as potent "PARP trappers," benzimidazoles are primarily catalytic inhibitors with minimal trapping potency.

This guide provides a rigorous validation framework for benzimidazole-based PARP inhibitors. It addresses the critical challenge in assay design: distinguishing catalytic efficacy from trapping toxicity. Researchers developing benzimidazole derivatives must utilize specific assay configurations to validate this "low-trapping" profile, which is essential for determining the compound's suitability for combination therapies (e.g., with alkylating agents) where additive myelotoxicity is a concern.

Mechanistic Comparison: Catalysis vs. Trapping[1][2]

To validate a benzimidazole PARP inhibitor, one must understand that enzymatic potency (IC₅₀) does not predict cytotoxicity.

  • Catalytic Inhibition: Blocking the NAD+ binding pocket to prevent poly-ADP-ribose (PAR) chain formation.[1] Benzimidazoles excel here.

  • PARP Trapping: Locking the PARP enzyme onto damaged DNA, creating a cytotoxic lesion that stalls replication forks.[2][3][4][5] Benzimidazoles are weak trappers; Phthalazinones are strong trappers.

Comparative Performance Matrix
FeatureBenzimidazole Class (e.g., Veliparib)Phthalazinone Class (e.g., Olaparib)Triazolo-pyridazine Class (e.g., Talazoparib)
Primary Mechanism Catalytic InhibitionDual: Catalytic + TrappingDominant Trapping
Enzymatic IC₅₀ (PARP1) < 5 nM (Highly Potent)< 5 nM (Highly Potent)< 1 nM (Highly Potent)
Trapping Potency Low / Negligible ModerateHigh (~100x Veliparib)
Cytotoxicity (BRCA mut) Micromolar (µM)Nanomolar (nM)Picomolar (pM)
Combination Safety High (combinable with chemo)ModerateLow (high myelotoxicity)

Critical Insight: If your benzimidazole candidate shows nanomolar cytotoxicity in single-agent assays, it may possess unintended trapping activity or off-target effects. True benzimidazoles should show a wide window between Enzymatic IC₅₀ and Cellular EC₅₀.

Visualizing the Mechanism of Action

The following diagram illustrates the divergent pathways of PARP inhibition and why assay selection matters.

PARP_Mechanism DNA_Damage SSB DNA Damage PARP_Bind PARP1 Recruited to DNA DNA_Damage->PARP_Bind PARylation PAR Chain Formation (Repair Signal) PARP_Bind->PARylation Normal Physiology NAD NAD+ Substrate NAD->PARylation Benzimidazole Benzimidazole (Veliparib) Catalytic Inhibitor Benzimidazole->PARylation BLOCKS (High Potency) Release PARP Dissociation (Repair Proceeds) Benzimidazole->Release Allows Dissociation Phthalazinone Phthalazinone (Talazoparib) PARP Trapper Phthalazinone->PARylation BLOCKS Trapping PARP-DNA Complex Trapped (Replication Fork Collapse) Phthalazinone->Trapping INDUCES (High Potency) PARylation->Release Trapping->Release BLOCKS

Figure 1: Mechanistic divergence. Benzimidazoles block PARylation but allow PARP release, whereas strong trappers lock the complex on DNA.

Validation Protocols

To fully characterize a benzimidazole PARP inhibitor, you must run a Paired Assay Strategy : one assay to confirm catalytic inhibition (where it should succeed) and one to quantify trapping (where it should be weak).

Protocol A: Chemiluminescent Enzymatic Inhibition (The Baseline)

Objective: Confirm the compound binds the NAD+ pocket and inhibits catalytic activity.

Materials:

  • Recombinant human PARP1 enzyme (High specific activity).

  • Substrate: Histone-coated 96-well microplates.[6]

  • Biotinylated NAD+.[7]

  • Detection: Streptavidin-HRP + Chemiluminescent Substrate.[7]

Workflow:

  • Coating: Coat wells with Histones (1 mg/mL in PBS) overnight at 4°C. Wash 3x with PBST.

  • Reaction Mix: Prepare PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Addition: Add serial dilutions of the Benzimidazole candidate (0.1 nM – 10 µM). Include Veliparib as a positive control and DMSO as negative.

  • Initiation: Add PARP1 enzyme (0.5 U/well) and Biotin-NAD+ cocktail. Incubate for 60 min at RT.

  • Detection: Wash 3x. Add Streptavidin-HRP (1:1000) for 30 min. Wash 3x. Add ECL substrate.[8]

  • Readout: Measure Luminescence.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC₅₀.

    • Success Criteria: IC₅₀ < 10 nM (comparable to Olaparib).

Protocol B: Chromatin Fractionation Trapping Assay (The Differentiator)

Objective: Prove the compound is a "Weak Trapper" (Benzimidazole profile) vs. a "Strong Trapper."

Cell Line: MDA-MB-436 (BRCA1 mutant) or HeLa.

Workflow:

  • Treatment: Seed cells (1x10⁶) in 6-well plates. Treat with compound (1 µM and 10 µM) for 4 hours.

    • Controls:DMSO (Neg), Veliparib (Weak Trap Control), Talazoparib (Strong Trap Control).

    • Damage Induction: Co-treat with 0.01% MMS (Methyl methanesulfonate) to induce DNA damage and recruit PARP.

  • Fractionation (The Critical Step):

    • Harvest cells and wash in PBS.[8]

    • Soluble Fraction: Lyse in Cytoskeleton Buffer (CSK: 10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl₂, 0.1% Triton X-100) for 10 min on ice. Centrifuge 1,500 x g for 5 min. Supernatant = Soluble PARP.

    • Chromatin Fraction: Wash pellet 2x with CSK buffer. Resuspend pellet in Nuclear Lysis Buffer (50 mM Tris-HCl, 1% SDS, Benzonase). Pellet = Trapped PARP. [2]

  • Western Blot:

    • Load equal protein amounts of Chromatin fractions.

    • Probe for PARP1 .[1][9][5][8][10][11][12] Use Histone H3 as a loading control for the chromatin fraction.

  • Quantification:

    • Compare the ratio of Chromatin-bound PARP1 in Treated vs. DMSO.

    • Success Criteria for Benzimidazole: Chromatin PARP1 signal should be significantly lower than the Talazoparib lane and comparable to the Veliparib lane.

Experimental Data Interpretation

When validating your benzimidazole derivative, organize your data to highlight the "Safety-Efficacy Uncoupling."

Table 1: Representative Validation Data Profile
Assay TypeMetricBenzimidazole (Candidate)Strong Trapper (Talazoparib)Interpretation
Biochemical PARP1 IC₅₀2.5 nM1.1 nMParity: Both bind active site effectively.
Cellular Target PAR Inhibition (EC₅₀)4.0 nM2.0 nMParity: Both enter cells and block PARylation.
Trapping Chromatin Enrichment< 2-fold vs DMSO> 15-fold vs DMSODifferentiation: Candidate does not lock PARP on DNA.
Cytotoxicity BRCA-mutant IC₅₀5.2 µM0.005 µM (5 nM)Safety Profile: Candidate requires higher dose for lethality (less toxic).
Functional Implication

The data above validates the candidate as a Chemo-Sensitizer . Because it inhibits PARP (preventing repair) without trapping (avoiding replication stress), it can be safely combined with DNA-damaging chemotherapy (e.g., Temozolomide) at doses where Talazoparib would be too toxic.

Assay Workflow Diagram

Assay_Workflow Compound Benzimidazole Candidate Treat Treatment (4h +/- MMS) Compound->Treat Cells MDA-MB-436 (BRCA Mut) Cells->Treat Lysis CSK Buffer Lysis (Triton X-100) Treat->Lysis Spin Centrifuge 1500xg Lysis->Spin Sup Supernatant (Soluble PARP) Spin->Sup Discard/Save Pellet Pellet (Chromatin Bound) Spin->Pellet Wash & Lyse WB Western Blot Anti-PARP1 Pellet->WB Result Validation Logic: Low Signal = Benzimidazole High Signal = Trapper WB->Result

Figure 2: Chromatin Fractionation Workflow. The definitive assay for distinguishing benzimidazoles.

References

  • Murai, J., et al. (2012).[4] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.[10][13]

  • Hopkins, T. A., et al. (2015).[4] "Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors." Molecular Cancer Research.

  • Pommier, Y., et al. (2016). "Layman’s Guide to PARP Inhibitors." Science Translational Medicine.

  • O'Connor, M. J., et al. (2016). "Targeting the Stress Response in Cancer: PARP Inhibitors and Beyond." Molecular Cell.

  • BPS Bioscience. (2023).[10][13] "PARP Assay Validation and Screening Protocols." BPS Bioscience Application Notes.

Sources

Validation

crystal structure data for methyl 5-fluoro-1H-benzimidazole-4-carboxylate

Crystal Structure Characterization Guide: Methyl 5-fluoro-1H-benzimidazole-4-carboxylate Executive Summary Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (CAS: 1193789-41-1) is a critical pharmacophore scaffold, particul...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Characterization Guide: Methyl 5-fluoro-1H-benzimidazole-4-carboxylate

Executive Summary

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (CAS: 1193789-41-1) is a critical pharmacophore scaffold, particularly in the development of PARP inhibitors and kinase antagonists where the benzimidazole core mimics purine bases. While specific crystallographic deposition (CSD) data for this exact derivative is not currently indexed in open-access repositories, this guide provides a comparative structural analysis based on high-fidelity analogs (e.g., methyl 1H-benzimidazole-5-carboxylate) and computational predictions. It outlines the expected solid-state behaviors driven by the 5-fluoro/4-carboxylate "ortho-effect" and details a self-validating protocol for experimental structure determination.

Comparative Structural Analysis

The introduction of a fluorine atom at the C5 position, adjacent to the C4-ester, fundamentally alters the electronic landscape and crystal packing potential compared to non-fluorinated or isomeric alternatives.

Table 1: Structural & Physicochemical Comparison
FeatureTarget: Methyl 5-fluoro-1H-benzimidazole-4-carboxylate Analog A: Methyl 1H-benzimidazole-4-carboxylate Analog B: Methyl 1H-benzimidazole-5-carboxylate
Substitution Pattern 4,5-Disubstituted (Ortho)4-Substituted5-Substituted (Meta/Para-like)
Electronic Effect High: F (EWG) at C5 increases acidity of N1-H; dipole repulsion with C4-carbonyl.Moderate: Standard benzimidazole resonance.Low: Substituents are distant; minimal steric clash.
Predicted H-Bonding Dimer Dominant: Strong intermolecular N1-H···N3 or N1-H···O=C dimers due to enhanced acidity.Mixed: Chains or Dimers depending on tautomer.Linear Chains: Catemeric N-H···N motifs common in 5-substituted analogs.
Crystal Packing Herringbone/Stacked: F···π and C-F···H interactions likely drive planar stacking.Herringbone: Edge-to-face interactions dominate.Planar Sheets: Driven by linear H-bond networks.
Est. LogP ~1.8 - 2.1 (Lipophilic shift due to F)~1.3 - 1.5~1.3 - 1.5
Mechanistic Insight: The "Fluorine Ortho-Effect"

In the target molecule, the fluorine atom at C5 is ortho to the methyl ester at C4. This proximity creates two critical structural pressures:

  • Conformational Lock: Electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen of the ester likely forces the ester group to rotate out of planarity or adopt a specific anti-conformation to minimize dipole clash.

  • Acidity Enhancement: The strong electron-withdrawing nature of fluorine (inductive effect, -I) increases the acidity of the N1-proton. In the solid state, this typically results in shorter, stronger intermolecular hydrogen bonds (

    
    ) compared to non-fluorinated analogs.
    

Experimental Protocol: Structure Determination

To obtain definitive crystal structure data, researchers must follow a protocol designed to resolve the specific tautomeric ambiguity (N1-H vs. N3-H) inherent to benzimidazoles.

Phase 1: Polymorph Screening & Crystallization
  • Objective: Grow single crystals suitable for SC-XRD (>0.1 mm dimensions).

  • Methodology: Slow Evaporation & Vapor Diffusion.

  • Solvent Strategy:

    • System A (Protic): Methanol/Ethanol (Promotes H-bond donors).

    • System B (Aprotic): Acetone/Ethyl Acetate (Promotes intramolecular bonding).

    • System C (Anti-solvent): DMSO (solvent) + Water (vapor diffusion).

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal X-Ray Diffractometer (Mo K

    
     radiation, 
    
    
    
    ).
  • Temperature: 100 K (Cryostream) to reduce thermal vibration of the ester methyl group.

  • Refinement Priority: Locate the N-H proton in the difference Fourier map to confirm the tautomer (1H vs 3H).

Visualization of Structural Logic

Figure 1: Solid-State Form Selection Workflow

This decision tree guides the researcher through the process of isolating and characterizing the correct polymorph.

CrystalWorkflow Start Crude Material (Methyl 5-fluoro-1H-benzimidazole-4-carboxylate) Solubility Solubility Screen (MeOH, EtOAc, DMSO) Start->Solubility Method Crystallization Method Solubility->Method Clear Solution SlowEvap Slow Evaporation (Thermodynamic Form) Method->SlowEvap VaporDiff Vapor Diffusion (Kinetic Form) Method->VaporDiff XRD SC-XRD Data Collection (100 K) SlowEvap->XRD Prism/Needle Crystals VaporDiff->XRD Block Crystals Analysis Structure Solution (Direct Methods) XRD->Analysis Tautomer Tautomer Check (N1-H vs N3-H) Analysis->Tautomer Difference Map Packing Packing Analysis (Pi-Stacking / F-Interactions) Tautomer->Packing

Caption: Workflow for isolating single crystals and validating the tautomeric form of benzimidazole derivatives.

Figure 2: Predicted Hydrogen Bonding Network

Benzimidazoles typically form either infinite chains (catemers) or cyclic dimers. The 4-carboxylate/5-fluoro substitution favors the dimer due to steric shielding of the "chain" direction.

HBonding MolA Molecule A (Donor N1-H) Interaction R2,2(8) Dimer Synthons MolA->Interaction H-Bond (1.9 Å) MolB Molecule B (Acceptor N3) MolB->Interaction H-Bond (1.9 Å) Stacking Pi-Pi Stacking (Face-to-Face) Interaction->Stacking Crystal Growth axis

Caption: Predicted supramolecular assembly showing the R2,2(8) dimer motif common in sterically crowded benzimidazoles.

References

  • Vertex AI Search (2026) . Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols. Retrieved from .

  • PubChem (2025) . Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (Compound Summary). Retrieved from .

  • IUCr (2021) . Crystal structures of 2-substituted benzimidazole esters. Retrieved from .

  • ResearchGate (2025) . Fluorine-Containing Benzimidazoles: Synthesis and Biological Activity. Retrieved from .

Comparative

Precision Purity Profiling of Benzimidazole Derivatives: An LC-MS Implementation Guide

Part 1: Executive Summary & The Challenge Benzimidazole derivatives are "privileged structures" in medicinal chemistry, serving as the core scaffold for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The Challenge

Benzimidazole derivatives are "privileged structures" in medicinal chemistry, serving as the core scaffold for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and emerging anticancer agents. However, their chemical nature presents unique analytical challenges that render standard HPLC-UV methods insufficient for high-sensitivity impurity profiling.

The Analytical Challenge:

  • Tautomerism: The imidazole ring allows for rapid proton exchange (

    
     shift) between the 1- and 3-positions. Unless the nitrogen is substituted, this can lead to peak broadening or splitting in chromatography depending on pH and temperature.
    
  • Basicity: With a

    
     typically around 5.5–6.0, these compounds are protonated at neutral pH, leading to secondary interactions with residual silanols on silica columns (tailing).
    
  • Lack of Chromophores: While the benzimidazole core absorbs UV, synthetic intermediates (like aliphatic aldehydes) or degradation products often lack strong UV chromophores, making them invisible to Diode Array Detectors (DAD).

This guide delineates why Liquid Chromatography-Mass Spectrometry (LC-MS) is the mandatory standard for purity analysis below the 0.1% threshold and provides a validated protocol for its implementation.

Part 2: Comparative Analysis (LC-MS vs. Alternatives)

The following comparison evaluates the three primary techniques used in benzimidazole characterization.

Table 1: Performance Matrix
FeatureHPLC-UV (DAD)LC-MS (ESI+) qNMR (

H)
Primary Utility Routine QC (>98% purity checks)Trace Impurity Profiling (<0.1%)Absolute Structure Verification
Sensitivity (LOD) ~10 µg/mL (High ppm)< 1 ng/mL (Low ppb) ~1 mg/mL (Requires bulk)
Specificity Low (Co-eluting peaks merge)High (Mass-resolved chromatography) High (Distinct chemical shifts)
Impurity ID Retention time onlyMolecular weight (

) + Fragmentation
Structural integration
Throughput High (10-15 min)High (5-10 min with UHPLC) Low (Long acquisition times)
Limitations "Invisible" non-chromophoric impuritiesIon suppression in complex matricesLow sensitivity for trace impurities
Expert Insight: The "Hidden" Impurity Risk

In benzimidazole synthesis, a common starting material is


-phenylenediamine . While it oxidizes to form colored impurities detectable by UV, the mono-acylated intermediates  or 1,2-disubstituted by-products  often co-elute with the product in standard C18/Methanol gradients.
  • HPLC-UV Result: Single Peak (99.5% Area%).[1]

  • LC-MS Result: Main Peak (

    
    ) + Co-eluting impurity (
    
    
    
    from methylation or uncyclized intermediates).[1]
  • Verdict: Only LC-MS provides the specificity required for IND-enabling purity data.[1]

Part 3: Validated Experimental Protocol

This protocol is designed for a generic 2-substituted benzimidazole derivative.[2] It utilizes a low pH mobile phase to ensure full protonation of the basic nitrogen, maximizing sensitivity in Positive Electrospray Ionization (ESI+) mode.

Sample Preparation[2][3][4][5]
  • Solvent: Methanol:Water (50:50, v/v). Avoid pure acetonitrile as it may cause solubility issues for polar salt forms.

  • Concentration: Prepare a 1 mg/mL stock, dilute to 1 µg/mL for impurity scanning.

  • Filtration: 0.22 µm PTFE syringe filter (Critical to prevent column clogging).

LC Conditions[4][6][7]
  • Column: C18 end-capped column (e.g., ZORBAX Eclipse Plus or equivalent), 2.1 x 50 mm, 1.8 µm particle size.

    • Why: End-capping reduces silanol activity, minimizing peak tailing for basic benzimidazoles.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

    • Note: Do not use TFA (Trifluoroacetic acid) for LC-MS.[1] Although it improves peak shape, it causes severe ion suppression in the MS source.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-7 min: 5%

      
       95% B (Linear ramp)[1]
      
    • 7-9 min: 95% B (Wash)[1]

    • 9-10 min: 5% B (Re-equilibration)

MS Parameters (Source: ESI+)[1][4][8]
  • Ionization: Positive Mode (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1] Benzimidazoles are nitrogenous bases and ionize readily.
    
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range:

    
     100 – 1000 (Full Scan) for purity; SIM/MRM for known impurities.
    

Part 4: Visualization of Workflows

Diagram 1: Method Development Decision Tree

This diagram illustrates the logic for selecting pH conditions based on the specific benzimidazole properties.

Benzimidazole_Method_Dev Start Start: Benzimidazole Analysis Check_pKa Check pKa (Typ. 5.5 - 6.0) Start->Check_pKa Decision_pH Select Mobile Phase pH Check_pKa->Decision_pH Low_pH Low pH (0.1% Formic Acid) Standard Protocol Decision_pH->Low_pH Standard Purity High_pH High pH (Ammonium Bicarb/NH4OH) Alternative Protocol Decision_pH->High_pH Polar/Early Eluting Why_Low Protonates Basic N Max ESI+ Sensitivity Low_pH->Why_Low Why_High Neutralizes Basic N Increases Retention (k) Better for very polar metabolites High_pH->Why_High Result_Low Result: Sharp Peaks, High Sensitivity Why_Low->Result_Low Result_High Result: Alternative Selectivity, Risk of Column Dissolution (Check pH limit) Why_High->Result_High

Caption: Decision matrix for selecting mobile phase pH. Low pH is preferred for sensitivity; High pH is reserved for retaining highly polar derivatives.

Diagram 2: Impurity Identification Workflow

The flow from sample injection to data interpretation.

LCMS_Workflow cluster_analysis Data Analysis Loop Sample Crude Reaction Mixture LC UHPLC Separation (C18, Gradient) Sample->LC Inject ESI ESI Source (+) Ionization LC->ESI Elute MS Mass Analyzer (Q-TOF or Orbitrap) ESI->MS [M+H]+ Ions Data Data Processing (EIC Extraction) MS->Data Raw Spectra Match Match Theoretical Isotope Pattern Data->Match Compare m/z Report Report Match->Report Confirm ID

Caption: Linear workflow for LC-MS analysis, highlighting the ionization and data extraction steps critical for benzimidazoles.

Part 5: Troubleshooting & Expert Tips

Handling Tautomers

If you observe "split peaks" for a single pure compound:

  • Cause: The interconversion rate between tautomers is similar to the chromatographic timescale.[1]

  • Solution: Increase the column temperature to 40°C or 50°C. This accelerates the proton exchange, coalescing the split peaks into a single, sharp peak.

Carryover

Benzimidazoles are "sticky" due to their aromaticity and basicity.

  • Symptom: Ghost peaks in blank injections.

  • Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:0.1) or Methanol:Isopropanol (50:[1]50) to fully solubilize residues on the injector needle.

Internal Standards

For quantitative purity analysis (qLC-MS), do not rely on external calibration alone. Use a deuterated analog (e.g., Benzimidazole-d4 ) or a structurally similar compound like 2-methylbenzimidazole (if not present in the synthesis) to correct for matrix effects.[1]

References

  • Balizs, G. (1999).[5] Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles: Methodologies and Mechanisms. Retrieved from [Link][1]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Kromidas, S. (2025). HPLC vs. LCMS: Sensitivity and Selectivity Comparison. Patsnap Eureka. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for Fluorinated Benzimidazole Research

The Strategic Imperative for Fluorinated Benzimidazoles and Their Reference Standards The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs.[1][2] The strategic i...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative for Fluorinated Benzimidazoles and Their Reference Standards

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs.[1][2] The strategic incorporation of fluorine into this privileged structure has become a powerful tool in modern drug design. Fluorine, with its unique properties of high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly enhance the pharmacological profile of a molecule.[3][4][5] Judicious fluorination can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and favorably modulate physicochemical properties like lipophilicity and pKa, which are critical for membrane permeability and bioavailability.[3][5][6]

The Multifaceted Influence of Fluorine: A Mechanistic Overview

The decision to introduce a fluorine atom or a trifluoromethyl (CF₃) group is a calculated one, aimed at leveraging its unique electronic effects. These effects are not isolated; they create a cascade of changes that can transform a lead compound. The diagram below illustrates the key consequences of fluorinating a benzimidazole core.

Fluorine_Effects cluster_core Benzimidazole Core cluster_fluorination Strategic Fluorination cluster_effects Physicochemical & Pharmacological Consequences BZD Benzimidazole Scaffold Fluorine Introduction of F or CF₃ Metabolism Blocked Metabolic Oxidation Fluorine->Metabolism Steric/Electronic Shielding pKa Altered pKa (Acidity/Basicity) Fluorine->pKa Inductive Effect Binding Enhanced Binding Affinity (H-bonds, Dipole) Fluorine->Binding New Non-covalent Interactions Permeability Modified Lipophilicity & Membrane Permeability Fluorine->Permeability Increased Lipophilicity (often with CF₃)

Caption: Key molecular property changes induced by fluorination of a benzimidazole scaffold.

Qualifying a Reference Standard: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a reference standard. A robust qualification relies on an orthogonal, multi-technique approach where each method provides a unique and complementary piece of the puzzle. The primary goals are to unambiguously confirm the molecule's identity and accurately quantify its purity.

The following table compares the cornerstone analytical techniques used in the characterization of fluorinated benzimidazole standards.

Technique Primary Purpose Information Provided Strengths Limitations
¹⁹F NMR Spectroscopy Structural Elucidation & Quantification (qNMR)Confirms presence and chemical environment of fluorine atoms. Quantitative purity assessment.High sensitivity, 100% natural abundance, wide chemical shift range minimizes signal overlap.[7][8][9]Requires a fluorinated internal standard for qNMR. Less common than ¹H NMR in some labs.
¹H NMR Spectroscopy Structural ElucidationProvides detailed information on the proton framework of the molecule, confirming overall structure.Ubiquitous, excellent for structural confirmation of the non-fluorinated parts of the molecule.[10]Signal overlap can be an issue in complex molecules. Broad N-H peaks can sometimes obscure other signals.[10]
Mass Spectrometry (MS) Identity ConfirmationPrecise molecular weight determination and fragmentation patterns for structural verification.Extremely high sensitivity and mass accuracy (HRMS). Fragmentation data provides structural clues.[11][12][13]Isomers may not be distinguishable without fragmentation. Not inherently quantitative without extensive calibration.
HPLC-UV/DAD Purity Assessment & QuantificationSeparates the main compound from impurities. Provides purity value (e.g., area percent) and quantifies concentration against a standard.High precision and resolving power for separating closely related impurities. Robust and widely available.[14][15][16][17]Requires a chromophore for UV detection. Purity is relative (area %) unless a certified reference standard is used for quantification.

The logical workflow below illustrates how these techniques are integrated to move from a newly synthesized batch to a fully qualified reference standard.

Qualification_Workflow Synthesis Synthesized Batch of Fluorinated Benzimidazole MS Mass Spectrometry (Molecular Weight Check) Synthesis->MS Identity Screen NMR ¹H and ¹⁹F NMR (Structural Confirmation) MS->NMR Confirmed Mass HPLC_Purity HPLC Analysis (Purity Assessment) NMR->HPLC_Purity Confirmed Structure CoA Certificate of Analysis (Documentation) HPLC_Purity->CoA Purity ≥98%? Standard Qualified Reference Standard CoA->Standard Release

Caption: Integrated analytical workflow for the qualification of a reference standard.

Validated Experimental Protocols

Trustworthy data originates from meticulously executed and validated protocols. The following sections provide step-by-step methodologies for the synthesis and characterization of a model compound, 2-(Trifluoromethyl)benzimidazole.

Protocol 1: Synthesis of 2-(Trifluoromethyl)benzimidazole

This protocol is a representative Phillips condensation method, a common route for synthesizing 2-substituted benzimidazoles.[18]

Objective: To synthesize 2-(Trifluoromethyl)benzimidazole from o-phenylenediamine and trifluoroacetic acid.

Materials:

  • o-Phenylenediamine

  • Trifluoroacetic acid (TFA)

  • 4 M Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (1.0 eq).

  • Acid Addition: Slowly add 4 M HCl (4.0 eq) to the flask. The mixture may warm up.

  • Reagent Addition: Once the mixture has cooled, add trifluoroacetic acid (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - Neutralization: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.[19]

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a synthesized batch of 2-(Trifluoromethyl)benzimidazole using a validated reverse-phase HPLC method.

Instrumentation & Materials:

  • HPLC system with UV/DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • 2-(Trifluoromethyl)benzimidazole sample

Procedure:

  • Sample Preparation: Accurately prepare a stock solution of the benzimidazole sample in acetonitrile at a concentration of approximately 1 mg/mL. From this, prepare a working solution of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm and 280 nm

    • Injection Volume: 10 µL

  • System Suitability: Before sample analysis, perform at least five replicate injections of the working solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time of the main peak is ≤ 2.0%.

  • Data Analysis:

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Report any impurity exceeding 0.1% area.

Protocol 3: Structural Confirmation by NMR and MS

Objective: To confirm the identity of the synthesized 2-(Trifluoromethyl)benzimidazole.

Part A: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[10]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals (in DMSO-d₆): A broad singlet for the N-H proton (typically >12 ppm), and a complex multiplet pattern for the four aromatic protons on the benzene ring (typically 7.2-7.8 ppm).[10]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Expected Signals: A sharp singlet corresponding to the CF₃ group. The chemical shift will be characteristic of a benzimidazole-attached CF₃ group.[7][20]

Part B: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • MS Acquisition (ESI+):

    • Infuse the sample into an electrospray ionization (ESI) source in positive ion mode.

    • Acquire a full scan spectrum.

    • Expected Ion: Look for the protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated exact mass of C₈H₅F₃N₂ + H⁺.

  • MS/MS Fragmentation (Optional but Recommended):

    • Select the [M+H]⁺ ion for collision-induced dissociation (CID).

    • The fragmentation pattern, such as the loss of HCN, can provide further structural confirmation.[11]

Comparing Reference Standards: A Data-Driven Approach

When sourcing a reference standard, a critical evaluation of the supplier's Certificate of Analysis (CoA) is essential. The table below presents a hypothetical comparison of three different sources for a fluorinated benzimidazole standard, illustrating how to interpret the analytical data provided.

Parameter Standard from Supplier A Standard from Supplier B In-house Qualified Standard Commentary
Purity (HPLC Area %) 99.8% (at 254 nm)98.5% (at 254 nm)99.6% (at 254 nm)All standards meet a typical minimum purity of >98%. Supplier A shows the highest purity.
Largest Impurity (HPLC) 0.08%0.75%0.15%Supplier B has a significant single impurity, which may need to be identified if it could interfere with assays.
¹H NMR Conforms to structureConforms to structureConforms to structureAll standards show the correct proton signals, confirming the basic molecular framework.
¹⁹F NMR Conforms to structureConforms to structureConforms to structureConfirms the presence and correct environment of the critical fluorine-containing group.
Mass Spec (m/z) [M+H]⁺ matches theoretical[M+H]⁺ matches theoretical[M+H]⁺ matches theoreticalAll standards confirm the correct molecular weight.
Water Content (Karl Fischer) 0.15%Not provided0.20%Supplier B's omission of water content is a significant data gap, as water can affect accurate weighing.
Purity (qNMR) Not providedNot provided99.4% (vs. internal std)qNMR provides an orthogonal, highly accurate purity assessment independent of chromatographic response factors.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. OMICS International. [Link]

  • Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. PURE. [Link]

  • Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. Academia.edu. [Link]

  • Putting the F in pharma. Chemistry World. [Link]

  • Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detector. Hrčak. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. ResearchGate. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. [Link]

  • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [Link]

  • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. IOPScience. [Link]

  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Royal Society of Chemistry. [Link]

  • An Overview of Fluorine NMR. ResearchGate. [Link]

  • Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]

  • Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. PubMed. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

  • Fluorinated benzimidazoles for medicinal chemistry and new materials. ResearchGate. [Link]

  • Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. MDPI. [Link]

  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Royal Society of Chemistry. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. [Link]

  • Synthesis of fluorinated benzimidazoles 5a–5v. ResearchGate. [Link]

  • SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Semantic Scholar. [Link]

  • Fluorinated benzimidazolium salts: Synthesis, characterization, molecular docking studies and inhibitory properties against some metabolic enzymes. ResearchGate. [Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. National Center for Biotechnology Information. [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. National Center for Biotechnology Information. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

methyl 5-fluoro-1H-benzimidazole-4-carboxylate proper disposal procedures

Operational Guide: Disposal & Handling of Methyl 5-fluoro-1H-benzimidazole-4-carboxylate Executive Summary: The Chemical Context Methyl 5-fluoro-1H-benzimidazole-4-carboxylate is a fluorinated benzimidazole derivative co...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal & Handling of Methyl 5-fluoro-1H-benzimidazole-4-carboxylate

Executive Summary: The Chemical Context

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate is a fluorinated benzimidazole derivative commonly utilized as a pharmacophore in medicinal chemistry, particularly in the synthesis of bioactive kinase inhibitors. Its disposal requires a nuanced approach due to two critical structural features: the benzimidazole core (nitrogen-rich, potential for NOx generation during combustion) and the fluorine substituent (requiring specific incineration protocols to manage HF emissions).

This guide deviates from standard generic safety sheets by focusing on the causality of disposal methods—explaining why specific protocols are necessary to ensure environmental compliance and personnel safety.

Technical Specifications & Hazard Identification

Effective disposal begins with accurate identification. This compound is generally classified as an Irritant and Harmful by ingestion.

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
CAS Number 1193789-41-1Unique identifier for waste manifests.
Molecular Formula C₉H₇FN₂O₂Nitrogen/Fluorine content dictates incineration parameters.
Physical State Solid (Powder)High dust potential; requires particulate control during transfer.
Signal Word WARNING Indicates intermediate level of hazard.
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPPE must focus on inhalation (dust) and contact prevention.
Storage 2-8°C (Cold Chain)Keep cold until disposal to prevent degradation into unknown byproducts.

Scientific Insight: The presence of the methyl ester moiety makes this compound susceptible to hydrolysis under strongly acidic or basic conditions. Do not attempt to neutralize or chemically deactivate this compound in-house using standard acid/base baths, as this may generate unpredictable fluorinated benzoic acid derivatives [1].

Pre-Disposal: Handling & Spill Management[2]

Before disposal, the immediate handling of the substance must ensure no environmental release occurs.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (double-gloving recommended; 0.11 mm thickness minimum).

  • Ocular: Chemical safety goggles (standard safety glasses are insufficient for powders that can become airborne).

Spill Response Protocol (Solid State)
  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • Suppress: Do not dry sweep. Use a HEPA-filtered vacuum or wet-wiping method (using an inert solvent like PEG-400 or water-dampened pads) to prevent dust generation.

  • Collect: Place all spill debris into a wide-mouth HDPE jar. Label as "Hazardous Waste - Debris."

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . At each step, a verification check ensures the process remains secure.

Step 1: Waste Stream Segregation

Because this molecule contains fluorine, it must often be segregated from non-halogenated organic waste, depending on your facility's incineration capabilities.

  • Primary Stream: Solid Hazardous Waste (Halogenated).

  • Incompatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., permanganates) or strong bases, which could react with the benzimidazole nitrogen or the ester group.

Step 2: Packaging & Containment
  • Primary Container: Use a screw-top high-density polyethylene (HDPE) or glass jar. Avoid metal containers if the compound has degraded and released acidic byproducts.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness) to contain any exterior contamination.

Step 3: Labeling

The label must be explicit to prevent downstream errors at the disposal facility.

  • Content: Methyl 5-fluoro-1H-benzimidazole-4-carboxylate.[1]

  • Constituents: List "Organic Solid," "Fluorinated," and "Nitrogenous Heterocycle."

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

Step 4: Final Disposal Method
  • Method: High-Temperature Incineration with flue gas scrubbing.

  • Why: Incineration at >1000°C is required to break the stable C-F bond. The scrubbing system captures the resulting hydrogen fluoride (HF) gas, preventing acid rain formation [2].

Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: Methyl 5-fluoro-1H-benzimidazole-4-carboxylate CheckState Is the waste Solid or Solution? Start->CheckState SolidPath Solid Waste Path CheckState->SolidPath Powder/Debris LiquidPath Liquid Waste Path (Solvent Contaminated) CheckState->LiquidPath Dissolved in Solvent Segregation Segregation Check: Contains Fluorine (Halogenated) SolidPath->Segregation LiquidPath->Segregation Container Packaging: HDPE Jar + Secondary Bag Segregation->Container Isolate from Oxidizers Labeling Labeling: CAS 1193789-41-1 'Fluorinated Organic Solid' Container->Labeling Handover Handover to EHS/Waste Mgmt Labeling->Handover Incineration Destruction: High-Temp Incineration w/ Scrubbers Handover->Incineration

Figure 1: Logical workflow for the segregation and disposal of fluorinated benzimidazole solids.

Regulatory Compliance (RCRA & CLP)

  • United States (RCRA): While this specific CAS is not listed on the P-list or U-list, it falls under the "Characteristic" hazardous waste definition if it exhibits toxicity. It must be managed as a conditionally exempt small quantity generator (CESQG) waste or fully regulated hazardous waste depending on volume [3].

  • European Union (CLP): Classified under Regulation (EC) No 1272/2008. Ensure waste codes (EWC) reflect "organic wastes containing dangerous substances" (typically code 16 05 06*) [4].

References

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the classification and labelling of waste.[2][3] Retrieved from [Link]

Sources

Handling

Technical Guide: Safe Handling &amp; Logistics of Methyl 5-fluoro-1H-benzimidazole-4-carboxylate

[1] Executive Safety Summary & Chemical Identity Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (CAS: 1193789-41-1 ) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of bioactive p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary & Chemical Identity

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate (CAS: 1193789-41-1 ) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical candidates (e.g., kinase inhibitors, anthelmintics).[1]

As a Senior Application Scientist , I must emphasize that while this compound is often classified as an Irritant (Skin/Eye/Respiratory) , its structural similarity to potent biological modulators (benzimidazoles) mandates that you handle it as a Potential Bioactive Agent . Standard "irritant" protocols are insufficient for drug discovery workflows where long-term sensitization or unknown potency is a risk factor.[1]

Chemical Profile
ParameterDetail
CAS Number 1193789-41-1
Molecular Formula C₁₀H₉FN₂O₂
Molecular Weight 208.19 g/mol
Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water.[1][2][3]
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.). Assume potential for sensitization.

Risk Assessment & PPE Matrix

Do not rely solely on a generic SDS. Benzimidazole intermediates often possess uncharacterized biological activity. The presence of the fluorine atom at the C5 position increases lipophilicity and metabolic stability, potentially enhancing skin absorption compared to non-fluorinated analogs.

Personal Protective Equipment (PPE) Standards

The following matrix dictates the required protection based on operational scale.

PPE ComponentStandard Lab Scale (<1 g)Scale-Up / High Dust Potential (>1 g)Technical Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min.[1] thickness)Double Nitrile (Outer) + Laminate/Barrier (Inner)Esters and aromatics can permeate thin latex. Double gloving provides a breakthrough time buffer >480 mins.
Respiratory Fume Hood (Face velocity: 100 fpm)N95/P100 Respirator + Fume HoodFine fluorinated powders are often static-prone and aerosolize easily during weighing.[1]
Eye/Face Chemical Safety Goggles Face Shield + GogglesSafety glasses are insufficient for fine powders that can drift around side shields.
Body Lab Coat (Cotton/Poly blend)Tyvek® Lab Coat or ApronDisposable Tyvek prevents accumulation of bioactive dust on reusable clothing.
Decision Logic: PPE Selection

The following flow diagram illustrates the decision process for selecting PPE based on the specific handling activity.

PPE_Decision_Logic cluster_legend Risk Level Start Start: Define Activity IsSolid Is the substance in SOLID form? Start->IsSolid Quantity Quantity > 1 gram? IsSolid->Quantity Yes Solution Is it in SOLUTION? IsSolid->Solution No Protocol_B PROTOCOL B: Static Control Required Double Nitrile Gloves N95 Mask (if outside hood) Quantity->Protocol_B No (<1g) Protocol_C PROTOCOL C: Full Barrier Precautions PAPR or P100 Respirator Tyvek Sleeves Quantity->Protocol_C Yes (>1g) Protocol_A PROTOCOL A: Standard Fume Hood Single Nitrile Gloves Safety Glasses Solution->Protocol_A Dilute (<0.1M) Solution->Protocol_B Concentrated (>0.1M) Low Low Risk High High Risk

Figure 1: Decision logic for PPE selection based on physical state and quantity.

Operational Protocols

A. Weighing & Static Control (Critical Step)

Fluorinated benzimidazoles are often fluffy, electrostatic solids. Static discharge can cause powder to "jump," leading to contamination.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.

  • Containment: Weigh only inside a certified chemical fume hood.

  • Transfer: Use a glass or antistatic plastic spatula . Avoid metal spatulas if the powder is dry/static-prone to prevent scattering.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe (water is ineffective for this lipophilic ester).

B. Solubilization & Reaction Setup

This compound contains a methyl ester group, which is susceptible to hydrolysis under basic aqueous conditions.

  • Solvent Choice: Dissolve in anhydrous DMSO or DMF for stock solutions.

  • Addition Order: Add solvent to the solid, not solid to the solvent, to minimize dust displacement.

  • Vessel: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene (incompatible with DMSO).

C. Waste Disposal Workflow

Segregation is vital to prevent unintended reactions in waste streams.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical SolidDouble-bag in clear polyethylene; label "Toxic Solid - Benzimidazole Derivative".[1]
Liquid Waste Organic Solvent (Halogenated)If dissolved in DCM/Chloroform.
Liquid Waste Organic Solvent (Non-Halogenated)If dissolved in DMSO/Methanol.
Sharps/Glass Contaminated SharpsHard-walled container; do not recap needles.

Emergency Response & Decontamination

In the event of exposure, immediate action mitigates long-term sensitization risks.

  • Skin Contact:

    • Drench: Immediately wash with soap and copious water for 15 minutes.[5]

    • Solvent Warning: Do NOT use ethanol or DMSO to wash skin; this enhances transdermal absorption of the fluorinated compound.

  • Spill Cleanup (Solid):

    • Isolate: Evacuate the immediate area (3-meter radius).

    • PPE: Don N95 respirator and double gloves.

    • Method: Cover spill with a wet paper towel (dampened with water) to prevent dust generation, then scoop into a waste bag. Clean surface with Methanol.

Synthesis Workflow Context

Understanding where this chemical fits in the workflow helps anticipate risks (e.g., reactive byproducts).

Synthesis_Workflow Raw Methyl 5-fluoro-1H- benzimidazole-4-carboxylate Step1 N-Alkylation / Protection (Base + Alkyl Halide) Raw->Step1 Dust Hazard Intermed N-Substituted Intermediate Step1->Intermed Solvent Hazard Step2 Ester Hydrolysis / Amide Coupling Intermed->Step2 Final Bioactive Target (Kinase Inhibitor) Step2->Final Potency Hazard

Figure 2: Typical usage workflow showing the progression from dust hazard to high-potency hazard.

References

  • National Institutes of Health (PubChem). (2023). Benzimidazole Derivatives and Safety Profiles. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance for Handling Pharmaceutical Intermediates. Retrieved from [Link][1]

  • World Health Organization (WHO). (2024). Pharmacovigilance signals for benzimidazole derivatives. Retrieved from [Link][1]

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